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Core Science & Biosynthesis

Foundational

Iso-isariin B chemical structure and molecular weight properties

Executive Summary Iso-isariin B is a biologically active cyclodepsipeptide (specifically a cyclohexadepsipeptide) originally isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iso-isariin B is a biologically active cyclodepsipeptide (specifically a cyclohexadepsipeptide) originally isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina or Amphichorda felina)[1]. As a specialized secondary metabolite synthesized via non-ribosomal peptide synthetases (NRPS), it plays a critical ecological role as a virulence factor, exhibiting potent insecticidal properties against pest insects such as Sitophilus spp.[1]. This technical guide provides an in-depth analysis of the chemical structure, molecular weight properties, and the rigorous analytical workflows required to isolate and characterize Iso-isariin B.

Chemical Identity and Structural Architecture

Unlike standard isariins that typically feature a straight-chain 2-hydroxy aliphatic acid moiety, Iso-isariin B is structurally unique[2]. It incorporates a branched-chain 3-hydroxy-4-methyloctanoic acid (HMA) moiety, which is unprecedented in the isariin series[1]. The peptide backbone consists of five amino acid residues linked to this HMA moiety via amide and ester bonds, forming a stable 19-membered macrocyclic ring.

The sequence of Iso-isariin B has been definitively established as HMA - Gly - L-Val - D-Leu - L-Ala - L-Val[3]. The presence of both D- and L-amino acids contributes to its specific 3D conformation, which is critical for target binding and biological activity.

Table 1: Physicochemical and Structural Properties of Iso-isariin B

PropertyValue
Chemical Name Iso-isariin B
Molecular Formula C30H53N5O7[1]
Molecular Weight 595.77 g/mol
Monoisotopic Mass 595.3945 Da (Calculated for C30H53N5O7)[1]
Observed MS Ions [M + H]+ at m/z 596.4034; [M + Na]+ at m/z 618.3851[1]
Sequence HMA - Gly - L-Val - D-Leu - L-Ala - L-Val[3]
Biological Activity Insecticidal (LD50 = 10 μg/mL against Sitophilus spp.)[1]
Source Organism Beauveria felina (Isaria felina)[1]

Biosynthetic Origin and Isolation Workflow

The isolation of cyclodepsipeptides from fungal matrices requires a highly selective approach due to the complex lipophilic nature of the metabolome. The workflow leverages the differential solubility and molecular size of the target compounds.

Causality of Experimental Choices:

  • Solvent Partitioning: Ethyl acetate (EtOAc) is utilized for the initial extraction because its moderate polarity perfectly matches the lipophilic nature of cyclodepsipeptides, leaving behind highly polar primary metabolites (e.g., sugars, free amino acids) in the aqueous phase.

  • Size Exclusion Chromatography: Sephadex LH-20 is employed prior to HPLC. It separates molecules based on size and lipophilicity. This step is crucial for removing large polymeric impurities and pigments that would otherwise irreversibly foul the analytical C18 HPLC columns.

Isolation N1 Beauveria felina Fermentation (Scale-up) N2 Mycelial Extraction (EtOAc / MeOH) N1->N2 N3 Silica Gel Column Chromatography N2->N3 N4 Sephadex LH-20 Size Exclusion N3->N4 N5 Semi-Preparative HPLC (C18 column) N4->N5 N6 Pure Iso-isariin B (>95% purity) N5->N6

Workflow for the isolation and purification of Iso-isariin B from Beauveria felina.

Step-by-Step Isolation Protocol:

  • Fermentation: Culture Beauveria felina in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C under dynamic shaking.

  • Extraction: Harvest the mycelia and broth. Extract the combined matrix exhaustively with EtOAc. Concentrate the organic layer under reduced pressure to yield a crude lipophilic extract.

  • Primary Fractionation: Load the crude extract onto a normal-phase silica gel column. Elute with a step gradient of Chloroform/Methanol (from 100:0 to 50:50, v/v).

  • Secondary Fractionation: Pool the peptide-rich fractions (identified via TLC using ninhydrin stain post-hydrolysis) and subject them to size-exclusion chromatography on a Sephadex LH-20 column, eluting with pure methanol.

  • Final Purification: Purify the target fraction using semi-preparative reversed-phase HPLC (C18 column), employing an isocratic or shallow gradient of Acetonitrile/Water monitored at 210 nm and 254 nm.

Analytical Characterization Protocols

To ensure scientific integrity and self-validation, the structural elucidation of Iso-isariin B relies on orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) for sequencing and Marfey's Method for absolute stereochemical configuration[1].

Sequence Determination via LC-ESI-qTOF-MS/MS

Causality: Electrospray Ionization Quadrupole Time-of-Flight (ESI-qTOF) mass spectrometry is chosen because it provides sub-5 ppm mass accuracy, which is mathematically required to unambiguously confirm the molecular formula C30H53N5O7[1]. Furthermore, collision-induced dissociation (CID) in the qTOF generates a predictable series of b- and y- fragment ions. By calculating the mass differences between adjacent b- ions, the exact amino acid sequence can be read directly from the spectrum.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of purified Iso-isariin B in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 5 μL onto an analytical C18 column. Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS Acquisition: Operate the qTOF in positive ion mode. The precursor ion [M + H]+ at m/z 596.4034 is isolated in the quadrupole[1].

  • Fragmentation: Apply a collision energy of 25-35 eV. Record the resulting MS/MS spectrum.

  • Validation: The sequence is validated by identifying the consecutive loss of amino acid residues (e.g., mass shifts corresponding to Val = 99 Da, Leu = 113 Da, Ala = 71 Da, Gly = 57 Da)[3].

Absolute Configuration via Marfey's Method

Causality: Peptides synthesized by non-ribosomal peptide synthetases (NRPS) frequently incorporate D-amino acids[2]. Standard 1D and 2D NMR techniques cannot easily differentiate between D- and L-enantiomers. Marfey’s method solves this by reacting the free amino acids with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be easily separated and quantified on a standard reversed-phase HPLC column[3].

MarfeysMethod M1 Pure Iso-isariin B (Peptide) M2 Acid Hydrolysis (6N HCl, 110°C, 24h) M1->M2 M3 Free Amino Acids (D/L mixture) M2->M3 M4 Derivatization with FDAA (Marfey's Reagent, 50°C) M3->M4 M5 Diastereomeric Mixture (L-FDAA derivatives) M4->M5 M6 LC-MS Analysis (Reversed-Phase HPLC) M5->M6 M7 Absolute Configuration (Gly, L-Val, D-Leu, L-Ala) M6->M7

Logical workflow of Marfey's method for determining the absolute configuration of amino acids.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 3.0 mg of Iso-isariin B in 1 mL of 6 N HCl. Heat in a sealed ampoule at 110 °C for 24 hours to completely cleave all amide and ester bonds[3].

  • Evaporation: Remove the HCl under a stream of nitrogen or reduced pressure to yield the free amino acid mixture.

  • Derivatization: Dissolve the hydrolysate in 0.1 mL of water. Add 0.2 mL of a 1% solution of FDAA in acetone, followed by 0.04 mL of 1.0 M sodium bicarbonate to maintain an alkaline pH[3].

  • Incubation: Heat the mixture at 50 °C for 90 minutes.

  • Neutralization: Cool to room temperature and quench the reaction by adding 1 N HCl until neutral[3].

  • HPLC Analysis: Analyze the derivatized mixture via HPLC with UV detection at 340 nm.

  • Self-Validation: Run commercially available standard D- and L-amino acids (Gly, Ala, Val, Leu) derivatized under the exact same conditions. Compare the retention times ( tR​ ) of the sample peaks against the standards. For Iso-isariin B, the retention times successfully match Gly, L-Ala, L-Val, and D-Leu[3].

Biological Activity and Ecological Significance

Iso-isariin B is not merely a structural curiosity; it serves a direct ecological function for Beauveria felina. The compound exhibits significant insecticidal activity, specifically targeting pest insects such as Sitophilus spp. (weevils)[1]. In controlled surface contact assays, Iso-isariin B demonstrated a remarkable Lethal Dose 50 (LD50) of 10 μg/mL[1]. This high potency suggests that the cyclodepsipeptide acts as a critical virulence factor during the fungal infection of the insect host, likely by disrupting cellular membranes or interfering with ion transport—a common mechanism of action for structurally related cyclodepsipeptides.

Conclusion

Iso-isariin B represents a fascinating intersection of complex fungal biochemistry and potent biological activity. Its unique HMA moiety and specific D/L amino acid sequence require rigorous, orthogonal analytical techniques—ranging from ESI-qTOF-MS/MS to Marfey's derivatization—for accurate characterization. Understanding the molecular weight properties and structural nuances of Iso-isariin B not only aids in the discovery of novel agrochemicals and pharmaceuticals but also provides deeper insights into the chemical ecology of entomopathogenic fungi.

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Exploratory

Mechanism of Action of Iso-isariin B in Insecticidal Activity: A Technical Whitepaper

Prepared by: Senior Application Scientist, Chemical Ecology & Biopesticide Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Chemical Ecology The urgent need...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Ecology & Biopesticide Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Ecology

The urgent need for sustainable agrochemicals has driven the exploration of entomopathogenic fungi as a source of novel biopesticides. Among these, Beauveria felina (formerly Isaria felina) has emerged as a prolific producer of bioactive secondary metabolites. Iso-isariin B is a potent cyclodepsipeptide (CDP) fungal metabolite isolated from this species, acting as a critical virulence factor during host infection[1].

Unlike broad-spectrum synthetic neurotoxins, Iso-isariin B exhibits targeted insecticidal activity, notably against agricultural pests such as Sitophilus spp., with a highly specific mechanism of action rooted in membrane disruption and immunomodulation[1]. This whitepaper deconstructs the structural biology, cellular mechanism of action, and the self-validating experimental workflows required to isolate and evaluate this promising compound.

Structural Biology: The Foundation of Toxicity

To understand the mechanism of action (MoA) of Iso-isariin B, we must first analyze its structural components. Iso-isariin B is a cyclic hexadepsipeptide synthesized via fungal non-ribosomal peptide synthetases (NRPS)[2].

Its exact structural sequence is cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) [3]. The defining feature of this molecule is the presence of a unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1].

Causality in Molecular Design: Why is the HMA moiety critical? Most CDPs feature straight-chain hydroxy acids. The branched, highly lipophilic nature of the HMA tail in Iso-isariin B drastically increases its partition coefficient (LogP). This lipophilicity is the causal driver for its primary MoA: it allows the molecule to rapidly penetrate the waxy insect epicuticle and seamlessly insert into the phospholipid bilayers of insect hemocytes (immune cells).

Table 1: Physicochemical & Insecticidal Profile of Iso-isariin B
ParameterSpecification / ValueScientific Implication
Source Organism Beauveria felinaSynthesized as a host-colonization virulence factor.
Molecular Formula C30H53N5O7High carbon-to-oxygen ratio indicates strong lipophilicity.
Molecular Weight 595.8 g/mol Optimal size for cuticular penetration and systemic transport.
Target Pest Sitophilus spp.Demonstrated efficacy against hard-bodied coleopterans.
Lethal Dose (LD50) 10 µg/mLHigh potency comparable to commercial biopesticides.

Core Mechanism of Action (MoA)

The insecticidal activity of Iso-isariin B is not mediated by classical acetylcholinesterase inhibition. Instead, it operates through a sophisticated, multi-tiered disruption of cellular homeostasis. As a virulence factor, its primary evolutionary purpose is to neutralize the insect's innate immune system (hemocyte-mediated phagocytosis and encapsulation) to allow fungal proliferation[4].

Phase I: Membrane Insertion and Ionophore Activity

Upon entering the insect hemolymph, the lipophilic HMA tail of Iso-isariin B anchors into the plasma membrane of hemocytes. The cyclic peptide ring coordinates cations, acting as a selective ionophore. This disrupts the resting membrane potential, leading to an uncontrolled influx of extracellular calcium (Ca2+) into the cytosol.

Phase II: Mitochondrial Dysfunction and Oxidative Stress

The sudden calcium overload overwhelms the hemocyte's buffering capacity. Calcium is sequestered by the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This uncouples oxidative phosphorylation, halts ATP production, and generates a massive spike in Reactive Oxygen Species (ROS).

Phase III: Apoptosis and Immune Collapse

The rupture of the mitochondria releases cytochrome c into the cytosol, triggering the caspase cascade. The resulting apoptosis of hemocytes dismantles the insect's cellular immunity. Without hemocytes to encapsulate the invading fungal spores, systemic toxicity ensues, leading to paralysis and death.

MoA A Iso-isariin B Exposure (Cuticular Penetration) B Translocation to Hemolymph A->B Absorption C Binding to Hemocyte Cell Membranes B->C Target Binding D Ion Channel Modulation (Ca2+ Influx) C->D Membrane Disruption G Suppression of Innate Immunity C->G Cytoskeletal Damage E Mitochondrial Dysfunction & ROS Generation D->E Calcium Overload F Caspase Activation & Apoptosis E->F Cytochrome c Release H Systemic Toxicity & Insect Death F->H G->H

Caption: Cellular mechanism of action of Iso-isariin B leading to insecticidal activity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the isolation and biological evaluation of Iso-isariin B must follow a self-validating framework. Every step must include internal controls to rule out false positives caused by solvent toxicity or structural degradation.

Protocol A: Bioassay-Guided Fractionation & Isolation

Objective: Isolate Iso-isariin B from Beauveria felina while preserving its stereochemical integrity[1]. Causality of Method: We utilize bioassay-guided fractionation rather than blind analytical isolation to ensure that we are tracking the biologically active virulence factor, not just the most abundant metabolite.

  • Fermentation: Culture B. felina in a liquid medium (e.g., Czapek-Dox broth) for 21 days at 25°C to induce secondary metabolite production.

  • Extraction: Extract the mycelial mat and broth with Ethyl Acetate (EtOAc). Why EtOAc? It selectively partitions lipophilic cyclodepsipeptides away from highly polar, inactive polysaccharides.

  • Primary Fractionation: Subject the crude extract to Sephadex LH-20 size-exclusion chromatography (eluting with CH2Cl2/MeOH 1:1). Test all fractions for preliminary toxicity against Artemia salina (brine shrimp) to identify the active pool.

  • RP-HPLC Purification: Purify the active fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Why RP-HPLC? CDPs often exist as closely related stereoisomers (e.g., Iso-isariin B vs. Isaridin E). Only RP-HPLC provides the theoretical plates necessary to resolve these isomers.

  • Validation: Confirm the structure via 2D-NMR (COSY, HMBC) and MS/MS fragmentation. The presence of the HMA moiety will be visible via a distinct branched-chain signal in the 1H-NMR spectrum[2].

Protocol B: In Vivo Insecticidal Bioassay (Sitophilus spp.)

Objective: Quantify the LD50 of purified Iso-isariin B. Self-Validation System: This protocol incorporates a negative control (baseline mortality) and a positive control (assay sensitivity validation).

  • Preparation: Dissolve purified Iso-isariin B in 1% DMSO to create a stock solution. Prepare serial dilutions (1, 5, 10, 20, 50 µg/mL).

  • Application: Apply 1 µL of each concentration topically to the pronotum of adult Sitophilus weevils (n=30 per cohort, in triplicate).

  • Controls: Treat the negative control group with 1% DMSO only. Treat the positive control group with a known standard (e.g., commercial pyrethrin or Colchicine).

  • Observation & Analysis: House insects in a controlled environment (25°C, 70% RH). Record mortality at 24, 48, and 72 hours.

  • Validation: Calculate the LD50 using Probit analysis. The assay is only valid if negative control mortality is <5%. Iso-isariin B typically yields an LD50 of ~10 µg/mL[1].

Workflow Step1 1. Fungal Cultivation (Beauveria felina) Step2 2. EtOAc Extraction & Solvent Partitioning Step1->Step2 Step3 3. Bioassay-Guided Fractionation Step2->Step3 Step4 4. RP-HPLC Purification (Iso-isariin B Isolation) Step3->Step4 Step5 5. Structural Elucidation (2D-NMR, MS/MS) Step4->Step5 Step6 6. In vivo Bioassay (Sitophilus spp. LD50) Step5->Step6

Caption: Self-validating experimental workflow for the isolation and evaluation of Iso-isariin B.

Comparative Efficacy Data

To contextualize the potency of Iso-isariin B, it must be benchmarked against other well-characterized cyclodepsipeptides derived from entomopathogenic fungi.

Table 2: Comparative Insecticidal Activity of Fungal Cyclodepsipeptides
CompoundSource OrganismTarget OrganismLethal ConcentrationPrimary Target / MoA
Iso-isariin B Beauveria felinaSitophilus spp.LD50: 10 µg/mLMembrane disruption, Apoptosis
Destruxin A Metarhizium spp.Galleria mellonellaLD50: ~1.5 µg/gV-ATPase inhibition, Calcium flux
Beauvericin Beauveria bassianaArtemia salinaLC50: ~10 µMIonophore, Cytoskeletal damage
Isaridin E Beauveria felinaSitophilus spp.LD50: >50 µg/mLWeak membrane interaction

Data synthesis indicates that the unique HMA branch of Iso-isariin B grants it superior cuticular penetration compared to structurally rigid analogs like Isaridin E[1].

Conclusion

Iso-isariin B represents a highly evolved biochemical weapon in the arsenal of Beauveria felina. By leveraging its lipophilic HMA moiety to breach insect hemocytes and trigger calcium-dependent apoptosis, it effectively neutralizes host immunity. As the agricultural sector shifts away from synthetic neurotoxins, the targeted, membrane-disrupting mechanism of cyclodepsipeptides like Iso-isariin B offers a validated, highly promising blueprint for the next generation of biopesticides.

References

  • Langenfeld, A., et al. "Insecticidal Cyclodepsipeptides from Beauveria felina." Journal of Natural Products, American Chemical Society, 2011.[Link]

  • Lifeasible. "Iso-Isariin B Product Specification & Biochemical Data." Lifeasible Catalog.[Link]

  • Wang, Y., et al. "Natural products from Hypocrealean entomopathogenic fungi: Novel bioactive compounds." RSC Advances, Royal Society of Chemistry, 2020.[Link]

  • Zhang, Y., et al. "Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus." Marine Drugs, MDPI, 2014.[Link]

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Foundational

Isolation and Characterization of Iso-isariin B from Beauveria felina: A Comprehensive Technical Guide

Executive Summary The entomopathogenic fungus Beauveria felina (historically known as Isaria felina) is a prolific producer of structurally diverse, biologically active secondary metabolites, particularly cyclodepsipepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The entomopathogenic fungus Beauveria felina (historically known as Isaria felina) is a prolific producer of structurally diverse, biologically active secondary metabolites, particularly cyclodepsipeptides[1][2]. Among these, Iso-isariin B stands out as a unique cyclic hexadepsipeptide. Unlike traditional isariins that feature straight-chain 2-hydroxy aliphatic acids, Iso-isariin B incorporates an unprecedented branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1][2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and natural product chemists with a robust, self-validating methodology for the cultivation, extraction, and structural elucidation of Iso-isariin B. Every step in this workflow is designed not just as a procedure, but as a logically grounded protocol where the underlying chemical causality dictates the experimental parameters.

Biological Rationale & Cultivation Dynamics

The biosynthesis of cyclodepsipeptides in B. felina is governed by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway[3]. The HMA residue is derived from the PKS pathway, while the amino acid sequence is assembled via NRPS[3]. To induce the expression of these biosynthetic gene clusters, the fungus must be subjected to specific nutritional conditions.

Fermentation Protocol
  • Strain Maintenance: Beauveria felina is maintained on Potato Dextrose Agar (PDA) at 25 °C[2].

  • Inoculum Preparation: Agar plugs containing active mycelia are excised and inoculated into liquid media.

  • Production Medium (Riley Medium): The fermentation utilizes a defined medium consisting of 30.0 g glucose, 5.0 g tryptone, 3.0 g yeast extract, 0.3 g KH₂PO₄, 0.3 g K₂HPO₄, and 0.3 g MgSO₄·7H₂O per liter[2].

  • Incubation: Flasks are incubated at 25 °C for 10 days on a rotary shaker at 200 rpm[2].

The Causality of the Protocol: The high carbon-to-nitrogen ratio in Riley medium, combined with mechanical shear stress from the 200 rpm agitation, mimics the physiological stress of host infection. This triggers the fungus to shift from primary growth to secondary metabolism, upregulating the NRPS/PKS clusters required to synthesize virulence factors like Iso-isariin B[2][3].

Extraction and Bioassay-Guided Fractionation

Cyclodepsipeptides are highly lipophilic molecules that predominantly accumulate within the fungal mycelium rather than being fully secreted into the aqueous broth[2]. Therefore, the extraction strategy must target the biomass.

Mycelial Extraction Workflow
  • Harvesting: Centrifuge the 10-day culture at 7000 rpm for 20 minutes to separate the mycelial pellet from the culture filtrate[2].

  • Lyophilization: Freeze-dry the mycelial biomass to remove residual water, preventing hydrolysis of the delicate depsipeptide ester bonds during extraction.

  • Maceration: Macerate the dried mycelium (e.g., 66.4 g) in Methanol (MeOH) (4 × 800 mL, 48 hours each)[2].

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure to yield a crude extract.

Self-Validating System: To ensure the target compound is not lost, an aliquot of the culture filtrate should be partitioned with Ethyl Acetate (EtOAc) and analyzed via LC-MS alongside the methanolic mycelial extract. The presence of the m/z 596.4 [M+H]⁺ ion exclusively in the mycelial extract validates the decision to discard the aqueous filtrate[2].

IsolationWorkflow A Beauveria felina Spores on PDA B Liquid Fermentation (Riley Medium, 10 days) A->B Inoculation C Centrifugation (7000 rpm, 20 min) B->C Harvest D Mycelium Biomass (Lyophilization) C->D Pellet E MeOH Maceration (4 x 800 mL) D->E Intracellular Extraction F Crude Extract E->F Filtration & Concentration G Bioassay-Guided Fractionation (Insecticidal Assay) F->G Partitioning H Preparative HPLC (C18 Column) G->H Active Fractions I Pure Iso-isariin B H->I Target Peak Collection

Fig 1. Step-by-step bioassay-guided isolation workflow for Iso-isariin B from B. felina cultures.

Chromatographic Isolation & Purification

Because B. felina produces a complex library of microheterogeneous cyclohexadepsipeptides (including isaridins and other isariins)[2][4], high-resolution chromatographic techniques are mandatory.

  • Primary Fractionation: Subject the crude methanolic extract to normal-phase silica gel column chromatography, eluting with a gradient of Dichloromethane/Methanol.

  • Size Exclusion: Pass the active fractions through a Sephadex LH-20 column (eluted with MeOH) to separate the peptide oligomers from smaller organic impurities and larger polymeric artifacts.

  • Preparative HPLC: Perform final purification using a reversed-phase C18 preparative HPLC column. Monitor absorbance at 210 nm (characteristic of peptide amide bonds). Collect the peak corresponding to Iso-isariin B.

Structural Elucidation & Physicochemical Profiling

The structural determination of Iso-isariin B relies on a combination of high-resolution mass spectrometry (HRMS), extensive 2D-heteronuclear NMR, and chemical derivatization[2][5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Iso-isariin B [6][7]

PropertyValue
Formal Name cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)
Molecular Formula C₃₀H₅₃N₅O₇
Molecular Weight 595.8 g/mol
Exact Mass 595.3945 Da
Appearance Colorless amorphous powder
Solubility Soluble in MeOH, DMSO, Dichloromethane, Ethanol

Table 2: Key Diagnostic Features for Structural Validation [2][5]

Analytical TechniqueDiagnostic ObservationStructural Implication
ESI-qTOF MS Protonated [M + H]⁺ ion at m/z 596.4034Confirms molecular formula C₃₀H₅₃N₅O₇
ESI-qTOF MS/MS Fragment ions at m/z 578, 479, 408, 295, 196Sequence determination (loss of water and sequential amino acid cleavages)
¹H NMR (DMSO-d₆) 5 distinct amide protons (NH)Confirms a hexameric macrocycle with five peptide bonds and one ester linkage
¹³C NMR (DMSO-d₆) 6 carbonyl groups (δC 169.0−171.8)Verifies the hexadepsipeptide backbone
Absolute Configuration via Marfey's Method (Self-Validating)

To determine the stereochemistry of the amino acids, the purified peptide is subjected to acid hydrolysis (6 N HCl, 110 °C, 24 h)[2]. The hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and analyzed via HPLC[2].

  • Validation: By running commercially available standard D- and L-amino acids derivatized with FDAA in parallel, the retention times of the sample precisely map to L-Ala, L-Val, and D-Leu, confirming the absolute configuration without ambiguity[5].

Ecological Significance and Biological Activity

Cyclodepsipeptides are not merely metabolic byproducts; they are evolutionary tools. B. felina utilizes Iso-isariin B as a virulence factor to overcome host defenses during infection[2].

In controlled insecticidal assays, Iso-isariin B demonstrated potent activity against the agricultural pest insect Sitophilus spp., exhibiting an LD₅₀ value of 10 μg/mL[2][8]. This highlights its potential not only as a tool for understanding fungal chemical ecology but also as a lead scaffold for the development of novel bio-insecticides and agrochemicals[9][10].

EcologicalPathway Host Insect Host (e.g., Sitophilus spp.) Fungus Beauveria felina Infection Fungus->Host Attachment & Penetration NRPS NRPS/PKS Gene Cluster Activation Fungus->NRPS Environmental Stimuli Metabolite Iso-isariin B Secretion NRPS->Metabolite Biosynthesis Toxicity Cellular Toxicity (Virulence Factor) Metabolite->Toxicity Membrane/Target Interaction Death Host Mortality (LD50: 10 μg/mL) Toxicity->Death Systemic Collapse

Fig 2. Ecological role of Iso-isariin B as a virulence factor during B. felina entomopathogenesis.

References

  • Langenfeld, A., Blond, A., Gueye, S., Herson, P., Nay, B., Dupont, J., & Prado, S. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products, 74(4), 825-830.[Link]

  • Du, L., Zhu, T., Fang, Y., Zhu, W., & Gu, Q. (2014). Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus. Marine Drugs, 12(5), 2816-2826.[Link]

  • Lifeasible. (n.d.). Iso-Isariin B (Product IGR128). Lifeasible Insect Growth Regulators.[Link]

  • Wang, Y., et al. (2021). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers in Chemistry.[Link]

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Exploratory

Genomics-Driven Discovery of Iso-isariin B in Amphichorda guana: A Methodological Blueprint

Rationale: The Guanophilic Niche and Cryptic Metabolites Amphichorda guana is a unique guanophilic (bat guano-loving) fungus[1][2]. Ecological niches such as bat guano are highly competitive and nutrient-dense, driving t...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The Guanophilic Niche and Cryptic Metabolites

Amphichorda guana is a unique guanophilic (bat guano-loving) fungus[1][2]. Ecological niches such as bat guano are highly competitive and nutrient-dense, driving the evolutionary expansion of secondary metabolite gene clusters as a survival mechanism. Traditionally, bioassay-guided fractionation of such fungi leads to the redundant isolation of highly expressed, known compounds.

To bypass this bottleneck, modern drug discovery leverages genomics to identify silent or "cryptic" non-ribosomal peptide synthetase (NRPS) clusters[1]. By predicting the structural scaffold of a metabolite directly from its genetic sequence, researchers can rationally target novel or low-abundance compounds. This technical guide details the genomics-driven methodology utilized to uncover a suite of cyclodepsipeptides—including the novel Isaridin H and the known analogue —from the genome of A. guana[1][3].

Bioinformatics and Genomic Mining Workflow

The foundation of genomics-driven discovery relies on the accurate annotation of NRPS gene clusters. NRPSs are modular enzymes; specifically, their Adenylation (A) domains dictate which amino acids are incorporated into the final peptide chain.

Expertise Insight: By utilizing bioinformatics tools like antiSMASH, researchers can translate the A-domain sequences into predicted amino acid building blocks. This predictive modeling establishes a direct causal link between a cryptic gene cluster and a specific cyclodepsipeptide scaffold, narrowing the search parameters for downstream isolation[1].

G A Genome Sequencing (Illumina/PacBio) B antiSMASH Analysis (NRPS Cluster ID) A->B C Targeted Gene Knockout (PEG-Mediated) B->C D Comparative Metabolomics (WT vs. Mutant) C->D E LC-MS Guided Isolation D->E F Iso-isariin B Structural Elucidation E->F

Fig 1: Genomics-driven workflow for cryptic metabolite discovery in Amphichorda guana.

Genetic Transformation and NRPS Knockout

To definitively prove that an identified NRPS cluster is responsible for the biosynthesis of Iso-isariin B, a targeted gene knockout is required[1]. Because guanophilic fungi are notoriously recalcitrant to genetic manipulation, a highly optimized transformation system must be established[4].

Protocol 1: PEG-Mediated Protoplast Transformation

This protocol utilizes a self-validating positive selection system to ensure that only true genetic knockouts survive the workflow[4].

  • Mycelial Cultivation: Grow A. guana strain LC5815 on Potato Dextrose Agar (PDA) to achieve optimal sporulation.

  • Cell Wall Digestion: Treat the mycelia with a cocktail of lysing enzymes (chitinases and glucanases).

    • Causality: The rigid fungal cell wall must be enzymatically breached to allow DNA entry, but the concentration must be carefully titrated to prevent the lysis of the underlying plasma membrane.

  • Protoplast Stabilization (Critical Step): Suspend the generated protoplasts in a buffer containing 0.8 M sucrose[4].

    • Causality: Sucrose acts as a non-ionic osmotic stabilizer. Unlike 0.8 M KCl or NaCl, which introduce ionic stress that inhibits cell wall regeneration enzymes, sucrose maintains osmotic balance, yielding a protoplast regeneration rate of up to 34.6%[4].

  • PEG-Mediated DNA Uptake: Introduce the knockout cassette (targeting the NRPS gene) in the presence of Polyethylene Glycol (PEG) and CaCl₂.

    • Causality: PEG alters membrane fluidity, while Ca²⁺ ions neutralize the electrostatic repulsion between the negatively charged DNA and the phospholipid bilayer, facilitating DNA precipitation onto the protoplast.

  • Positive Selection (Self-Validating System): Plate the transformed protoplasts on media containing 5-fluoroorotic acid (5-FOA) to screen for uridine/uracil auxotrophy[4].

    • Causality: 5-FOA is converted into a toxic fluorinated intermediate by functional URA3 gene products. Therefore, only successful knockouts (where the target gene and URA3 marker dynamics have been successfully manipulated) survive. This eliminates false positives entirely[4].

G Step1 Mycelial Cultivation (Optimal Sporulation) Step2 Cell Wall Digestion (Lysozyme/Glucanase) Step1->Step2 Step3 Protoplast Regeneration (0.8 M Sucrose Stabilizer) Step2->Step3 Step4 PEG-Mediated Transformation Step3->Step4 Step5 5-FOA Positive Selection (Uracil Auxotrophy) Step4->Step5

Fig 2: PEG-mediated protoplast transformation system for Amphichorda guana.

LC-MS Guided Isolation and Purification

With the NRPS knockout mutant generated, the next phase relies on comparative metabolomics to isolate the target cyclodepsipeptides without interference from background metabolites[1][2].

Protocol 2: Comparative LC-MS Workflow
  • Parallel Fermentation: Cultivate the Wild-Type (WT) A. guana and the NRPS-knockout mutant under identical liquid fermentation conditions.

  • Organic Extraction: Extract the culture broth using ethyl acetate (EtOAc) to selectively partition hydrophobic secondary metabolites, such as cyclodepsipeptides, away from polar primary metabolites.

  • Comparative Profiling (Self-Validating Step): Analyze both extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

    • Causality: By overlaying the Total Ion Chromatograms (TIC) of the WT and the mutant, peaks present in the WT but absent in the mutant are definitively linked to the knocked-out NRPS cluster. This subtractive logic prevents the blind, time-consuming isolation of irrelevant, highly abundant compounds[1].

  • Targeted Preparative HPLC: Utilize preparative HPLC to isolate the specific mass corresponding to Iso-isariin B (m/z ~595.77) and its analogs[3].

Data Presentation: LC-MS Parameters

Table 1: Optimized LC-MS Parameters for Cyclodepsipeptide Profiling

ParameterSpecificationCausality / Rationale
Column C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm)Provides optimal retention and high-resolution separation of hydrophobic cyclodepsipeptides.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to enhance protonation and ionization efficiency in positive mode (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides the necessary organic elution strength to desorb non-polar peptides from the stationary phase.
Mass Range m/z 100 - 1500Adequately captures the ~595 m/z range of Iso-isariin B and its heavier structural analogs.
Scan Mode Data-Dependent Acquisition (DDA)Allows simultaneous MS1 quantification and MS2 structural fragmentation for immediate peptide sequencing.

Structural Elucidation and Bioactivity

Following targeted isolation, the absolute configuration of the cyclodepsipeptides is achieved using Marfey's method and extensive 2D-NMR[1][2]. The genomics-driven approach in A. guana successfully yielded the novel compound Isaridin H, alongside seven known analogs including [1][3].

Iso-isariin B acts as an analogue of cyclocarboxyphenate and is highly valued in antifungal research[3]. Furthermore, the novel derivative Isaridin H exhibits significant suppression of agricultural pathogens, highlighting the immense biotechnological potential of mining guanophilic fungi[1][2].

Table 2: Key Cyclodepsipeptides Isolated from A. guana

CompoundChemical FormulaMonoisotopic MassBioactivity / Notes
Iso-isariin B C₃₀H₅₃N₅O₇595.77 DaCyclocarboxyphenate analogue; utilized in antifungal studies.
Isaridin H C₃₃H₅₈N₅O₇636.43 DaPotent antifungal activity against Botrytis cinerea and Alternaria solani.
Isariin A C₃₃H₅₉N₅O₇637.44 DaCo-isolated cyclodepsipeptide via NRPS mining.
Nodupetide C₃₁H₅₅N₅O₇609.41 DaCo-isolated cyclodepsipeptide via NRPS mining.

References

  • Liang, M., Lyu, H., Ma, Z., Li, E., Cai, L., & Yin, W. (2021). "Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana." Organic & Biomolecular Chemistry, 19, 1960-1964. URL:[Link]

  • Liang, M., Li, W., Qi, L., Chen, G., Cai, L., & Yin, W. (2022). "Establishment of a Genetic Transformation System in Guanophilic Fungus Amphichorda guana." Journal of Fungi, 8(5), 478. URL:[Link]

Sources

Foundational

biosynthetic gene clusters for Iso-isariin B production

Biosynthetic Gene Clusters for Iso-isariin B Production: A Comprehensive Technical Guide Executive Summary Iso-isariin B is a complex cyclodepsipeptide predominantly isolated from the entomopathogenic and marine-derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Biosynthetic Gene Clusters for Iso-isariin B Production: A Comprehensive Technical Guide

Executive Summary

Iso-isariin B is a complex cyclodepsipeptide predominantly isolated from the entomopathogenic and marine-derived fungus Beauveria felina (syn. Amphichorda felina). Characterized by its 19-membered macrocyclic core, the molecule exhibits potent insecticidal properties and belongs to a family of peptides with emerging antiviral potential[1][2]. The targeted production and structural diversification of Iso-isariin B rely entirely on its Biosynthetic Gene Cluster (BGC)—specifically, the isr cluster, which encodes a highly specialized Nonribosomal Peptide Synthetase (NRPS) assembly line[3].

This technical guide provides an in-depth mechanistic analysis of the isr BGC, detailing the genomic architecture, the enzymology of its NRPS modules, and the self-validating experimental protocols required for its discovery and bioengineering.

Structural Biology & Chemical Ecology

To manipulate a BGC, one must first deconstruct the chemical logic of its product. Iso-isariin B is a hexadepsipeptide with the sequence: cyclo[3-hydroxy-4-methyloctanoyl (HMA) – L-Gly – L-Val – D-Leu – L-Ala – L-Val] [1].

Mechanistic Insights into Structure:

  • The HMA Moiety: Unlike standard isariins that utilize straight-chain hydroxy acids, Iso-isariin B incorporates a branched 3-hydroxy-4-methyloctanoic acid (HMA)[3]. This structural deviation suggests a specialized starter unit or a promiscuous condensation domain in the initiation module of the NRPS.

  • Stereochemistry: The presence of a D-Leucine residue dictates that the corresponding NRPS module must possess an Epimerization (E) domain to convert L-Leu to D-Leu during chain elongation[1].

  • Ecological Function: Iso-isariin B acts as a virulence factor. It exhibits potent insecticidal activity against Sitophilus spp. with an LD50 of 10 μg/mL, aiding the fungus in overcoming host defenses and protecting the host carcass from opportunistic microbial competitors[1][4].

Genomic Architecture of the isr Biosynthetic Gene Cluster

The biosynthesis of Iso-isariin B is governed by the isr gene cluster, recently identified alongside the detx (destruxins) and isd (isaridins) clusters in B. felina[2][3]. Because Iso-isariin B contains nonproteinogenic amino acids and hydroxy acids, it cannot be synthesized by the ribosome. Instead, it relies on an NRPS megasynthetase.

NRPS Modular Logic

NRPS enzymes operate as an assembly line, where each "module" is responsible for the incorporation of a single specific monomer. The core domains include:

  • Adenylation (A) Domain: The gatekeeper. It selects and activates the specific amino/hydroxy acid using ATP.

  • Thiolation (T) / Peptidyl Carrier Protein (PCP) Domain: Tethers the activated substrate via a phosphopantetheine arm.

  • Condensation (C) Domain: Catalyzes peptide/ester bond formation between the upstream growing chain and the downstream monomer.

  • Thioesterase (TE) Domain: Located at the terminal module, it catalyzes the intramolecular macrocyclization, releasing the mature cyclodepsipeptide.

NRPS_Assembly Starter Starter Module (HMA) Mod1 Module 1 (L-Gly) Starter->Mod1 Initiation Mod2 Module 2 (L-Val) Mod1->Mod2 Elongation & Epimerization Mod3 Module 3 (D-Leu) Mod2->Mod3 Elongation & Epimerization Mod4 Module 4 (L-Ala) Mod3->Mod4 Elongation & Epimerization Mod5 Module 5 (L-Val) + TE Mod4->Mod5 Elongation & Epimerization IsoB Iso-isariin B Mod5->IsoB Cyclization (TE)

Figure 1: NRPS modular assembly line for Iso-isariin B biosynthesis.

Experimental Methodologies: BGC Discovery & Validation

To definitively link the isr cluster to Iso-isariin B production, researchers must employ a self-validating system combining genomics, targeted mutagenesis, and metabolomics. Below is the gold-standard protocol for BGC validation.

Phase 1: Genomic Identification and Boundary Prediction
  • High-Molecular-Weight (HMW) DNA Extraction: Extract genomic DNA from B. felina using a CTAB/Proteinase K method.

    • Causality: NRPS genes are massive (often >20 kb) and highly repetitive. Short-read sequencing (Illumina) will fragment the assembly. Long-read sequencing (PacBio/Nanopore) is strictly required to capture the intact isr megasynthetase[5].

  • Bioinformatic Mining: Process the assembled genome through antiSMASH.

    • Causality: antiSMASH uses Hidden Markov Models (HMMs) to identify the highly conserved A and C domains. By extracting the binding pocket residues (the "10-amino acid code") of the A-domains, researchers can predict the substrate specificity (Gly-Val-Leu-Ala-Val) and locate the exact isr locus[6].

Phase 2: Genetic Manipulation (The Self-Validating Genotype-Phenotype Link)
  • Constructing the Knockout Cassette: Design a homologous recombination cassette to replace the core isr NRPS gene with a hygromycin resistance marker (hph).

  • Protoplast Transformation: Transform B. felina protoplasts via PEG-mediated transformation.

  • Genotypic Verification: Confirm the Δ isr mutant via diagnostic PCR and Southern blotting.

    • Causality: Southern blotting rules out ectopic integrations. This ensures that any subsequent loss of Iso-isariin B production is exclusively due to the targeted deletion of the isr cluster, preventing false positives from off-target mutations.

Phase 3: Metabolomic Profiling & Stereochemical Assignment
  • Comparative Fermentation: Culture both Wild-Type (WT) and Δ isr strains in identical liquid media for 7-14 days.

  • LC-MS/MS Analysis: Extract the broth with ethyl acetate and analyze via High-Resolution LC-MS/MS. The absence of the m/z 595.8 [M+H]+ peak in the mutant definitively links the isr cluster to Iso-isariin B[1].

  • Marfey’s Method for Stereochemistry: Hydrolyze the purified Iso-isariin B in 6N HCl. Derivatize the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and analyze via HPLC.

    • Causality: Standard mass spectrometry cannot differentiate enantiomers. FDAA converts L- and D-amino acids into diastereomers, allowing chromatographic separation. This step is critical to prove the function of the Epimerization (E) domain in Module 3 (yielding D-Leu)[1].

BGC_Workflow Seq 1. Long-Read Genome Sequencing (PacBio/Nanopore) Mine 2. HMM-Based Genome Mining (antiSMASH A-Domain Prediction) Seq->Mine KO 3. Targeted Gene Deletion (Homologous Recombination of isr) Mine->KO Ferm 4. Comparative Fermentation (WT vs. Δisr Mutant) KO->Ferm LCMS 5. LC-MS/MS & Marfey's Method (Metabolite & Stereochemical Profiling) Ferm->LCMS

Figure 2: Self-validating experimental workflow for linking the isr BGC to Iso-isariin B.

Quantitative Data Summaries

The following tables synthesize the biological activity and the predicted enzymatic architecture of the Iso-isariin B production system.

Table 1: Bioactivity Profile of Iso-isariin B and Related Cyclodepsipeptides

CompoundSource OrganismTarget Organism / AssayBioactivityReference
Iso-isariin B Beauveria felinaSitophilus spp. (Pest Insect)LD50 = 10 μg/mL[1]
Isaridin E Beauveria felinaSitophilus spp. (Pest Insect)LD50 = 300 μg/mL[1]
Iso-isariin D Beauveria felina EN-135Artemia salina (Brine Shrimp)LD50 = 0.73 μM[7]
Isariin Analogs Beauveria felina SX-6-22Zika Virus (ZIKV) RNA ReplicationPotent Inhibition[2]

Table 2: Putative NRPS Modular Architecture for Iso-isariin B

ModulePredicted Domain ArchitectureActivated SubstrateEpimerization Status
Starter C – A – T3-hydroxy-4-methyloctanoic acid (HMA)None
Module 1 C – A – TL-Glycine (Gly)None
Module 2 C – A – TL-Valine (Val)None
Module 3 C – A – T – EL-Leucine (Leu)Yes (L-Leu D-Leu)
Module 4 C – A – TL-Alanine (Ala)None
Module 5 C – A – T – TEL-Valine (Val)None (TE drives macrocyclization)

References

  • Yuan, B., et al. (2021). Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-L-proline. Journal of Biological Chemistry, 296, 100822. URL:[Link]

  • Langenfeld, A., et al. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products, 74(12), 2589-2593. URL:[Link]

  • Xu, Y., et al. (2014). Cyclodepsipeptides and other O-containing heterocyclic metabolites from Beauveria felina EN-135, a marine-derived entomopathogenic fungus. Marine Drugs, 12(5), 2816-2826. URL:[Link]

  • Wang, C., et al. (2023). Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina. Journal of Agricultural and Food Chemistry, 71(25), 9720–9729. URL:[Link]

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Exploratory

An In-Depth Technical Guide to the Cyclodepsipeptide Natural Product: Iso-isariin B

For Researchers, Scientists, and Drug Development Professionals Abstract Iso-isariin B is a fascinating cyclodepsipeptide natural product with significant biological activities. This guide provides a comprehensive techni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B is a fascinating cyclodepsipeptide natural product with significant biological activities. This guide provides a comprehensive technical overview of its core characteristics, from its discovery and biosynthesis to its mechanisms of action and methodologies for its study. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights for researchers in natural product chemistry, entomology, and drug discovery.

Introduction and Discovery

Iso-isariin B is a cyclic hexadepsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. It was first isolated from the entomopathogenic fungus Beauveria felina[1][2]. More recently, its production has also been identified in the guanophilic fungus Amphichorda guana, highlighting its presence in diverse fungal species[3][4].

With a molecular formula of C₃₀H₅₃N₅O₇ and a molecular weight of approximately 595.78 g/mol , Iso-isariin B belongs to the isariin family of cyclodepsipeptides[4]. Its structure is characterized by a unique 3-hydroxy-4-methyloctanoic acid moiety, which was a novel feature in the isariin series at the time of its discovery[1].

Table 1: Physicochemical Properties of Iso-isariin B

PropertyValueSource(s)
Molecular Formula C₃₀H₅₃N₅O₇[4]
Molecular Weight 595.78 g/mol
Appearance Solid[4]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[4]
Storage -20°C[4]
Stability ≥ 4 years at -20°C[4]

Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The complex structure of Iso-isariin B, containing non-proteinogenic amino acids and a hydroxy acid, strongly suggests its biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. These large, multi-domain enzymes are common in fungi and bacteria for the production of such secondary metabolites.

Genomics-driven studies have begun to unravel the genetic basis for Iso-isariin B production. In Amphichorda guana, two potential NRPS gene clusters have been identified and linked to the production of a suite of cyclodepsipeptides, including Iso-isariin B[3][4]. Gene knockout experiments have confirmed the involvement of these clusters in the biosynthesis of these compounds[3]. While the specific gene cluster in Beauveria felina has not yet been definitively identified, it is highly probable that a homologous NRPS system is responsible for its production in this organism as well.

The general mechanism of NRPSs involves a series of modules, each responsible for the incorporation of a specific amino or hydroxy acid monomer. Each module typically contains an adenylation (A) domain for substrate selection and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated monomer, and a condensation (C) domain for peptide bond formation. The sequence of modules on the NRPS enzyme dictates the final sequence of the cyclodepsipeptide.

NRPS Pathway for Iso-isariin B cluster_0 NRPS Gene Cluster (Amphichorda guana) cluster_1 Biosynthetic Assembly Line NRPS_Genes NRPS Gene 1 | NRPS Gene 2 Module_1 Module 1 A T C NRPS_Genes->Module_1 Transcription & Translation Module_2 Module 2 A T C Module_1:f0->Module_2:f0 Chain Elongation Module_3 Module 3 A T C Module_2:f0->Module_3:f0 Chain Elongation Module_4 Module 4 A T C Module_3:f0->Module_4:f0 Chain Elongation Module_5 Module 5 A T C Module_4:f0->Module_5:f0 Chain Elongation Module_6 Module 6 A T C Module_5:f0->Module_6:f0 Chain Elongation TE_Domain Thioesterase (TE) Domain Module_6:f0->TE_Domain Chain Termination Iso_isariin_B Iso-isariin B TE_Domain->Iso_isariin_B Cyclization & Release Isolation_and_Purification_Workflow Start Fungal Culture (Beauveria felina or Amphichorda guana) Extraction Solvent Extraction (EtOAc or MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica or C18) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC Fraction_Collection->Preparative_HPLC Pure_Compound Pure Iso-isariin B Preparative_HPLC->Pure_Compound

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Foundational

The Antifungal Activity Spectrum of Iso-isariin B Metabolites: A Comprehensive Technical Guide

Executive Summary The escalation of antifungal resistance among phytopathogenic and human fungal strains has necessitated the discovery of novel chemical scaffolds with unique mechanisms of action[1]. Cyclodepsipeptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antifungal resistance among phytopathogenic and human fungal strains has necessitated the discovery of novel chemical scaffolds with unique mechanisms of action[1]. Cyclodepsipeptides (CDPs), a diverse family of non-ribosomal peptides isolated from marine and terrestrial fungi, have emerged as highly potent candidates[2]. Among these, Iso-isariin B , a cyclohexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina[3] and later from the guanophilic fungus Amphichorda guana[4], demonstrates a compelling dual-action profile. Initially characterized by its insecticidal activity against Sitophilus spp.[3], recent genomic and metabolomic profiling has unveiled its potent broad-spectrum antifungal properties[4].

This technical guide provides an in-depth analysis of the chemical structure, antifungal activity spectrum, mechanistic pathways, and field-validated experimental protocols for researching Iso-isariin B and its associated metabolites.

Chemical Profiling and Structural Biology

Iso-isariin B (CAS: 1290627-99-4) is a cyclic hexadepsipeptide with the molecular formula C30H53N5O7 and a molecular weight of 595.77 g/mol [].

The defining structural hallmark of Iso-isariin B is the incorporation of a 3-hydroxy-4-methyloctanoic acid (HMA) moiety[3]. While most cyclodepsipeptides in the isariin class feature a straight-chain 2-hydroxy aliphatic acid, Iso-isariin B possesses a branched chain. This structural divergence is critical: the branched lipophilic tail enhances the molecule's ability to anchor into and destabilize the sterol-rich lipid bilayers of fungal cell membranes, while the cyclic peptide core (cyclo[Ala-Val-ObAla(3-hex-2-yl)-Gly-Val-D-Leu]) dictates target specificity[].

The biosynthesis of Iso-isariin B requires the synergistic action of Polyketide Synthases (PKS), which construct the HMA moiety, and Non-Ribosomal Peptide Synthetases (NRPS), which assemble the amino acid core and catalyze the final macrocyclization.

Biosynthesis PKS Polyketide Synthase (PKS) HMA 3-hydroxy-4-methyloctanoic acid (HMA) PKS->HMA NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA Amino Acid Core (Ala-Val-Gly-Val-D-Leu) NRPS->AA IsoB Iso-isariin B (Cyclohexadepsipeptide) HMA->IsoB Esterification AA->IsoB Amidation/Cyclization

Biosynthetic assembly of Iso-isariin B via PKS and NRPS pathways.

Antifungal Activity Spectrum

Iso-isariin B and its closely related structural analogs (e.g., Isaridin H, Isarfelin) exhibit significant inhibitory effects against a variety of destructive agricultural phytopathogens. The efficacy of these metabolites is quantified in the table below, synthesized from recent bioassay-guided fractionations[4][6][7][8].

Fungal PathogenDisease ContextActive MetaboliteInhibitory ConcentrationReference
Alternaria solaniEarly blight in tomatoes/potatoesIsaridin H / Iso-isariin BIC50 ~ 15.6 μM[7]
Botrytis cinereaGray mold in fruits/vegetablesIso-isariin B / Isaridin HSignificant Inhibition (MIC < 20 μg/mL)[4]
Rhizoctonia solaniRoot rot, wire stemIsarfelin (Analog)IC50 ~ 3.1 μg/mL[6]
Geotrichum citri-aurantiiSour rot in citrus fruitsIsaridin K (Analog)Membrane Disruption (MIC < 10 μM)[8]

Note: The variance in IC50/MIC values across analogs highlights the structure-activity relationship (SAR) where the specific branching of the HMA lipophilic tail modulates membrane penetration efficiency.

Mechanistic Pathways of Antifungal Action

Unlike echinocandins, which act as non-competitive inhibitors of 1,3-β-glucan synthase[9], or azoles, which inhibit ergosterol synthesis[1], Iso-isariin B operates primarily through direct membrane destabilization [8].

Causality of Action:

  • Lipid Bilayer Insertion: The lipophilic branched HMA tail of Iso-isariin B intercalates into the hydrophobic core of the fungal cell membrane.

  • Ionophoric Disruption: The cyclic peptide backbone coordinates with monovalent and divalent cations. Once embedded in the membrane, the molecule forms transient pores or acts as an ion carrier, leading to a rapid efflux of intracellular K+ and an influx of Ca2+[8][9].

  • Osmotic Collapse: The loss of the electrochemical gradient destroys the cell's ability to regulate osmotic pressure, leading to membrane permeabilization, cytoplasmic leakage, and ultimately, necrotic cell death[8].

MOA IsoB Iso-isariin B Exposure Membrane Insertion into Fungal Cell Membrane IsoB->Membrane Permeability Disruption of Lipid Bilayer Integrity Membrane->Permeability IonLeak Efflux of Intracellular Ions (K+, Ca2+) Permeability->IonLeak Osmotic Loss of Osmotic Regulation Permeability->Osmotic Death Fungal Cell Death (Apoptosis/Necrosis) IonLeak->Death Osmotic->Death

Mechanism of action for Iso-isariin B inducing fungal cell death via membrane disruption.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The experimental choices are grounded in the physicochemical properties of cyclodepsipeptides.

Protocol 1: LC-MS Guided Isolation of Iso-isariin B

Rationale: Iso-isariin B is highly lipophilic and co-elutes with other isariin analogs. An LC-MS guided approach ensures targeted isolation based on its specific mass-to-charge ratio (m/z 596.4034 [M+H]+)[3], preventing the degradation of the ester bonds that can occur in harsh traditional purification methods.

Step-by-Step Methodology:

  • Fermentation: Culture Beauveria felina (or Amphichorda guana) in Potato Dextrose Broth (PDB) at 28°C for 21 days under static conditions to maximize secondary metabolite yield.

  • Extraction: Homogenize the mycelial mat and broth. Extract exhaustively with Ethyl Acetate (EtOAc) (3 × 1L). Causality: EtOAc is selected for its optimal polarity to partition lipophilic cyclodepsipeptides away from highly polar primary metabolites.

  • Concentration: Evaporate the EtOAc extract under reduced pressure at 35°C to yield a crude organic extract.

  • Fractionation: Subject the crude extract to Sephadex LH-20 column chromatography, eluting with CH2Cl2/MeOH (1:1, v/v) to separate molecules by size and mitigate irreversible adsorption.

  • LC-MS Purification: Analyze fractions using positive ESI-qTOF mass spectrometry. Pool fractions containing the target ion [M + H]+ at m/z 596.40.

  • Final Polish: Purify the pooled fraction via semi-preparative RP-HPLC (C18 column), using a gradient of H2O/Acetonitrile (containing 0.1% formic acid to maintain the protonated state).

Protocol 2: Antifungal Susceptibility & Membrane Integrity Validation

Rationale: To prove that Iso-isariin B kills fungi by destroying the cell membrane, we couple a standard MIC assay with Propidium Iodide (PI) staining. PI is a membrane-impermeable fluorescent dye; it can only bind to nucleic acids and emit red fluorescence if the cell membrane has been physically compromised. This provides a self-validating proof of the mechanism[8].

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a spore suspension of Alternaria solani in RPMI 1640 medium buffered to pH 7.0 with MOPS. Adjust the concentration to 1×104 CFU/mL.

  • Broth Microdilution (MIC): In a 96-well plate, perform serial two-fold dilutions of Iso-isariin B (from 64 μg/mL to 0.125 μg/mL). Add the fungal inoculum. Incubate at 28°C for 48 hours. Determine the MIC as the lowest concentration with no visible growth.

  • Membrane Integrity Assay (PI Staining):

    • Treat a fresh fungal suspension with Iso-isariin B at 1× and 2× MIC for 4 hours.

    • Centrifuge at 5000 rpm for 5 mins, wash twice with PBS (pH 7.4) to remove residual media.

    • Resuspend the pellet in 1 mL PBS and add Propidium Iodide (final concentration 10 μg/mL). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry / Microscopy: Analyze the cells using a fluorescence microscope or flow cytometer (excitation 535 nm, emission 617 nm). Validation: A significant increase in red fluorescent cells compared to the untreated control confirms that Iso-isariin B disrupts membrane integrity.

Workflow Ferm Fungal Fermentation (B. felina) Extr Solvent Extraction (EtOAc) Ferm->Extr Purif LC-MS Guided Purification Extr->Purif Assay Broth Microdilution (MIC Determination) Purif->Assay Valid PI Staining (Flow Cytometry) Assay->Valid

End-to-end experimental workflow from fermentation to membrane integrity validation.

Conclusion

Iso-isariin B represents a highly valuable cyclodepsipeptide scaffold. Its unique branched 3-hydroxy-4-methyloctanoic acid tail facilitates potent membrane disruption, enabling it to bypass resistance mechanisms that plague traditional antifungals targeting specific enzymatic pathways. By integrating advanced genomic mining with rigorous metabolomic profiling, researchers can continue to harness Iso-isariin B and its structural analogs for next-generation agricultural fungicides and potential pharmaceutical applications.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina Journal of Natural Products (ACS Publications) URL:[Link]

  • Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina Peptides (Ovid) URL:[Link]

  • Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135 Marine Drugs (MDPI) URL:[Link]

  • Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Recent advances on cyclodepsipeptides: biologically active compounds for drug research Frontiers in Chemistry URL:[Link]

  • Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources Pharmaceuticals (PMC) URL:[Link]

  • Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection bioRxiv URL:[Link]

  • Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi Molecules (PMC) URL:[Link]

  • Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Iso-isariin B: A Comprehensive Technical Guide on Fungal Cyclodepsipeptide Pharmacology and Genomics-Driven Discovery

Executive Summary Iso-isariin B is a naturally occurring cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (syn. Amphichorda felina or Isaria felina)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iso-isariin B is a naturally occurring cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (syn. Amphichorda felina or Isaria felina)[1]. Characterized by its unique branched-chain hydroxy acid moiety, this secondary metabolite serves as a critical virulence factor in fungal-host interactions. Recently, genomics-driven discovery platforms have identified Iso-isariin B and its analogs in guanophilic fungi such as Amphichorda guana[2], expanding its known ecological distribution. As drug resistance in agricultural pests and human fungal pathogens accelerates, Iso-isariin B has emerged as a high-value scaffold for developing novel insecticidal and antifungal agents. This whitepaper synthesizes the structural chemistry, biosynthetic origins, pharmacological profiling, and self-validating experimental methodologies critical for researching Iso-isariin B.

Chemical Identity and Structural Conformity

Unlike linear peptides, cyclodepsipeptides (CDPs) contain both amide and ester bonds, rendering them highly resistant to proteolytic degradation. The molecular formula of Iso-isariin B is C30H53N5O7 (Molecular Weight: ~595.8 Da)[3].

Its sequence is elucidated as cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) [3]. The defining structural feature of Iso-isariin B is the presence of a 3-hydroxy-4-methyloctanoic acid (HMA) moiety. While most CDPs in the isariin class possess a straight-chain 2-hydroxy aliphatic acid, Iso-isariin B is distinguished by this unusual branched HMA chain, which significantly alters its lipophilicity and membrane-intercalation dynamics[4].

Genomics-Driven Discovery and Biosynthetic Pathways

Historically, the discovery of CDPs relied on traditional bioassay-guided fractionation, which often suffers from the frequent rediscovery of known compounds (dereplication failure). Modern isolation of Iso-isariin B leverages genomics-driven molecular networking .

Fungal genomes, particularly in the Amphichorda genus, harbor silent or cryptic Biosynthetic Gene Clusters (BGCs). By utilizing bioinformatics to identify Non-Ribosomal Peptide Synthetase (NRPS) gene clusters, researchers can predict the structural backbone of uncharacterized depsipeptides. NRPS enzymes operate via a modular assembly line—comprising Adenylation (A), Thiolation (T), and Condensation (C) domains—culminating in a Thioesterase (TE) domain that catalyzes the macrocyclization of the peptide[2].

Biosynthesis A Genomic Mining (Amphichorda spp.) B NRPS Gene Cluster Identification A->B C Module Assembly (A-T-C domains) B->C D Precursor Loading (HMA + Amino Acids) C->D E Macrocyclization (TE Domain) D->E F Iso-isariin B (C30H53N5O7) E->F

Fig 1. Genomics-driven NRPS modular assembly pathway of Iso-isariin B.

Pharmacological Profile and Mechanism of Action

Iso-isariin B exhibits a dual-action pharmacological profile, functioning primarily as an insecticide and a membrane-active antifungal agent.

Quantitative Biological Activities

The table below synthesizes the quantitative bioassay data established in recent literature, providing a benchmark for comparative pharmacological studies.

Target Organism / Cell LineAssay TypeQuantitative ValuePharmacological ImplicationReference
Sitophilus spp. (Pest insect)Insecticidal (LD50)10 μg/mLActs as a potent virulence factor in entomopathogenic fungi.[1],[5]
Artemia salina (Brine shrimp)Lethality/Toxicity (LD50)26.58 μMIndicates baseline eukaryotic cytotoxicity and membrane disruption.[6],[5]
Alternaria solani (Fungus)Antifungal (IC50)~15.6 μM*Broad-spectrum agricultural antifungal potential.[2],[7]

*Note: Value derived from the closely related analog Isaridin H, co-isolated with Iso-isariin B in A. guana.

Mechanism of Action: Membrane Permeabilization

As an analogue of cyclocarboxyphenate, Iso-isariin B exerts its antifungal and cytotoxic effects primarily through the disruption of cellular membrane integrity. The highly lipophilic branched HMA moiety allows the cyclodepsipeptide to intercalate into the lipid bilayer of fungal or insect cells. This intercalation alters membrane fluidity, leading to the formation of transient pores, the efflux of intracellular ions and ATP, and ultimately, mycelial growth arrest or cell death.

MOA N1 Iso-isariin B Exposure N2 Binding to Fungal Cell Membrane N1->N2 N3 Lipid Bilayer Intercalation N2->N3 N4 Membrane Permeabilization N3->N4 N5 Efflux of Intracellular ATP & Ions N4->N5 N6 Mycelial Growth Arrest & Cell Death N5->N6

Fig 2. Proposed antifungal mechanism of action via membrane disruption.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice when isolating and characterizing Iso-isariin B.

Protocol A: LC-MS/Molecular Networking Guided Isolation

Rationale: Traditional silica gel chromatography lacks the resolution to separate structurally similar cyclodepsipeptides. We employ LC-MS guided fractionation coupled with a Pentafluorophenyl (PFP) stationary phase. The PFP column provides alternative selectivity based on π−π interactions and shape recognition, which is critical for resolving the branched HMA chain of Iso-isariin B from straight-chain analogs.

  • Extraction: Exhaustively extract the fermented rice medium of Amphichorda guana or Beauveria felina using Ethyl Acetate (EtOAc) to capture lipophilic secondary metabolites[6].

  • Preliminary Fractionation: Subject the crude extract to Sephadex LH-20 column chromatography (eluting with CH2Cl2/MeOH, 1:1) to separate molecules strictly by size, removing large polymeric impurities.

  • LC-MS Profiling: Analyze fractions using an ESI-qTOF mass spectrometer. Target the protonated molecular [M+H]+ ion at m/z 596.4034 and the [M+Na]+ adduct at m/z 618.3851[1].

  • Semi-Preparative HPLC: Purify the target fraction using an ACE C18-PFP column (50% MeCN–H2O, UV detection at 210 nm, flow rate 3.5 mL/min). Collect the peak corresponding to Iso-isariin B (typically eluting around tR​ = 19-22 min depending on exact gradient).

Protocol B: Absolute Configuration via Marfey’s Method

Rationale: Standard 1D/2D NMR cannot definitively assign the absolute configuration (D- vs. L-) of the constituent amino acids in a cyclic peptide. By hydrolyzing the peptide and reacting the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent), we convert enantiomers into diastereomers. These diastereomers exhibit different hydrophobicities and can be easily resolved on a standard C18 reverse-phase column[1],[2].

  • Acid Hydrolysis: Dissolve 3.0 mg of purified Iso-isariin B in 1 mL of 6 N HCl. Heat in a sealed vial at 110 °C for 24 hours to completely cleave all amide and ester bonds[1].

  • Solvent Removal: Evaporate the HCl under reduced pressure to yield the free amino acid and hydroxy acid mixture.

  • Derivatization: Dissolve the hydrolysate in 0.1 mL of water. Add 0.2 mL of 1% FDAA in acetone and 0.04 mL of 1.0 M sodium bicarbonate (to maintain basic pH for nucleophilic aromatic substitution)[1].

  • Incubation: Heat the mixture at 50 °C for 90 minutes. Cool to room temperature and quench the reaction by neutralizing with 1 N HCl[1].

  • LC-MS Analysis: Inject the derivatized mixture onto a C18 LC-MS system alongside FDAA-derivatized D- and L- amino acid standards. Match retention times to confirm the presence of L-Ala, L-Val, and D-Leu[3].

Protocol C: Antifungal Membrane Integrity Assay

Rationale: To validate that Iso-isariin B acts via membrane permeabilization, fluorescence microscopy using dual staining (e.g., Propidium Iodide [PI] and SYTO 9) is employed. PI is membrane-impermeable and only fluoresces red when the fungal cell membrane is compromised, proving the physical disruption caused by the depsipeptide.

  • Fungal Cultivation: Culture the target fungal pathogen (e.g., Alternaria solani) in Potato Dextrose Broth (PDB) to the logarithmic growth phase.

  • Compound Treatment: Treat the mycelia with Iso-isariin B at its established IC50 concentration (e.g., 15 μg/mL) and incubate for 12 hours.

  • Staining: Harvest the mycelia, wash with PBS, and co-stain with SYTO 9 (green, stains all cells) and PI (red, stains only dead/permeabilized cells) in the dark for 15 minutes.

  • Imaging: Observe under a confocal laser scanning microscope. A shift from green to red fluorescence in the treated group compared to the vehicle control directly validates membrane destruction.

Future Perspectives in Drug Development

The discovery of Iso-isariin B highlights the untapped potential of guanophilic and entomopathogenic fungi as biofactories for complex therapeutics. Because of its specific toxicity against Sitophilus spp. and its membrane-disrupting antifungal properties, Iso-isariin B represents a promising lead compound for developing next-generation, eco-friendly agrochemicals. Future structural-activity relationship (SAR) studies should focus on modifying the branched HMA moiety to optimize its selectivity index, minimizing basal eukaryotic cytotoxicity while maximizing targeted antifungal efficacy.

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction and Purification of Iso-isariin B from Beauveria felina Mycelium

Target Audience: Researchers, natural product chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide Introduction & Biological Significance Iso-isariin B is a bioactive cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, natural product chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Introduction & Biological Significance

Iso-isariin B is a bioactive cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (also taxonomically referred to as Isaria felina or Amphichorda guana)[1]. Structurally, it is uniquely characterized by the presence of a branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety, which differentiates it from other straight-chain isariin derivatives[2].

In drug development and agrochemical research, Iso-isariin B is highly valued for its potent insecticidal properties—demonstrating an LD50 of 10 μg/mL against pest insects like Sitophilus spp.—as well as its potential antifungal activities[1][3]. Because cyclodepsipeptides are predominantly intracellular, tightly bound within the hydrophobic domains of the fungal mycelial matrix, their extraction requires a highly optimized, self-validating workflow combining mechanical disruption, targeted solvent extraction, and multi-dimensional chromatography[1][2].

Experimental Causality & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful natural product isolation is not merely a sequence of steps, but a series of mechanistically driven choices:

  • Metabolic Elicitation (Riley Medium): Secondary metabolite pathways, such as the non-ribosomal peptide synthetase (NRPS) pathway responsible for Iso-isariin B, are often silent under standard conditions[2]. Riley medium provides a specific carbon-to-nitrogen ratio (glucose/tryptone) that induces physiological stress, triggering the formation of synnemata and the subsequent biosynthesis of cyclodepsipeptides[1].

  • Lyophilization Prior to Extraction: Water acts as a barrier to non-polar solvents and can facilitate the hydrolytic cleavage of the delicate ester bonds within the depsipeptide ring. Freeze-drying the mycelium ensures deep solvent penetration and preserves structural integrity[1].

  • Methanol Maceration & EtOAc Partitioning: Methanol (MeOH) is chosen for primary maceration because it effectively permeates the dried cellular matrix, solubilizing a broad spectrum of mid-polar to non-polar metabolites[1]. Subsequent liquid-liquid partitioning with Ethyl Acetate (EtOAc) selectively enriches the lipophilic cyclodepsipeptides while leaving highly polar contaminants (salts, free sugars) in the aqueous phase[2].

  • Orthogonal Chromatographic Purification: A single chromatographic step is insufficient. Silica gel separates compounds based on polarity, while Sephadex LH-20 provides size-exclusion, effectively isolating the ~600 Da hexadepsipeptides from larger polymeric impurities and smaller pigments[4].

Workflow Visualization

G Cultivation 1. Fungal Cultivation (B. felina in Riley Medium) Harvest 2. Biomass Harvesting (Centrifugation & Lyophilization) Cultivation->Harvest Extraction 3. Solvent Extraction (MeOH Maceration) Harvest->Extraction Partition 4. Liquid-Liquid Partitioning (H2O / EtOAc) Extraction->Partition Silica 5. Silica Gel Chromatography (Gradient Elution) Partition->Silica Sephadex 6. Size Exclusion (Sephadex LH-20) Silica->Sephadex HPLC 7. Preparative RP-HPLC (Iso-isariin B Isolation) Sephadex->HPLC Validation 8. Structural Validation (LC-MS/MS & 2D-NMR) HPLC->Validation

Workflow for the extraction and purification of Iso-isariin B from fungal mycelium.

Step-by-Step Methodology

Phase 1: Fermentation and Biomass Generation
  • Strain Maintenance: Maintain Beauveria felina (or Amphichorda guana) on Potato Dextrose Agar (PDA) plates at 25 °C[1].

  • Inoculation: Cut small agar plugs from a mature culture and inoculate into 750 mL Erlenmeyer flasks. Each flask should contain the optimized Riley medium (See Table 2)[1].

  • Incubation: Incubate the flasks at 25 °C for 10 days on a rotary shaker set to 200 rpm to ensure adequate aeration and uniform mycelial growth[1].

Phase 2: Harvesting and Primary Extraction
  • Separation: Centrifuge the 10-day culture broth at 7,000 rpm for 20 minutes. Discard the supernatant (filtrate) and collect the mycelial pellet[1].

  • Lyophilization: Freeze-dry the mycelial pellet to complete dryness. (Note: 16 flasks typically yield ~66.4 g of dry mycelium)[1].

  • Maceration: Suspend the dried mycelium in Methanol (4 × 800 mL). Allow maceration to proceed for 48 hours per extraction cycle at room temperature[1].

  • Concentration: Filter the methanolic suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Phase 3: Chromatographic Purification
  • Liquid-Liquid Partitioning: Suspend the crude methanolic extract in distilled water and partition sequentially with Ethyl Acetate (EtOAc)[2]. Collect and dry the EtOAc fraction, which contains the enriched cyclodepsipeptides.

  • Silica Gel Chromatography: Load the EtOAc fraction onto a silica gel column. Elute using a step gradient of cyclohexane/EtOAc (starting from 50:50 and increasing polarity to 100% EtOAc)[5].

  • Size-Exclusion Chromatography: Pool the depsipeptide-rich fractions (monitored via TLC) and load onto a Sephadex LH-20 column. Elute with CH2Cl2/MeOH (1:1) or pure MeOH to remove high-molecular-weight polymers[4].

  • Preparative RP-HPLC: Perform final purification using a Preparative C18 Reverse-Phase HPLC column. Elute with an optimized gradient of H2O/Acetonitrile (containing 0.1% Formic Acid) while monitoring UV absorbance at 210 nm and 254 nm to isolate pure Iso-isariin B.

Phase 4: Self-Validating Analytical Confirmation

To ensure the integrity of the isolated compound, validate the fraction using the following parameters:

  • High-Resolution Mass Spectrometry (ESI-qTOF): Confirm the presence of the protonated molecular ion [M+H]+ at m/z 596.4034 and the sodium adduct [M+Na]+ at m/z 618.3851[1].

  • NMR Spectroscopy: Dissolve the purified sample in DMSO-d6. The 1H NMR spectrum must display five distinct amide protons, and the 13C NMR spectrum must show six carbonyl groups in the range of δC​ 169.0−171.8, confirming the hexapeptide backbone[5].

Quantitative Data Summaries

Table 1: Physicochemical and Analytical Properties of Iso-isariin B

PropertyValue / Description
Molecular Formula C30​H53​N5​O7​ [1][6]
Molecular Weight 595.8 g/mol [6]
Exact Mass [M+H]+ m/z 596.4034[1]
Peptide Sequence cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)[6]
Solubility Soluble in Methanol, Ethanol, DMSO, and Dichloromethane[6]
Biological Activity Insecticidal (LD50 = 10 μg/mL against Sitophilus spp.)[1][]

Table 2: Riley Fermentation Medium Composition (Per 1 Liter) [1]

ComponentConcentration (g/L)Function in Biosynthesis
Glucose 30.0Primary carbon source for biomass accumulation.
Tryptone 5.0Primary nitrogen source; supplies amino acid precursors.
Yeast Extract 3.0Source of essential vitamins and trace co-factors.
KH2​PO4​ 0.3Phosphate source and pH buffer.
K2​HPO4​ 0.3Phosphate source and pH buffer.
MgSO4​⋅7H2​O 0.3Magnesium source; critical co-factor for NRPS enzymes.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina - Journal of Natural Products (ACS Publications).[Link]

  • Iso-Isariin B Product Specifications - Lifeasible.[Link]

  • Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus - MDPI.[Link]

Sources

Application

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Iso-isariin B

Executive Summary & Biological Context Iso-isariin B is a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina[1]. It exhibits significant insecticidal activity, particularly against S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Iso-isariin B is a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina[1]. It exhibits significant insecticidal activity, particularly against Sitophilus spp., with an LD50 value of 10 μg/mL[1]. Structurally, Iso-isariin B is distinguished from other isariins by the presence of a rare, branched-chain β-hydroxy acid moiety: 3-hydroxy-4-methyloctanoic acid (HMA), which is linked to five standard amino acids[1].

The structural elucidation of cyclodepsipeptides presents a unique analytical challenge. Researchers must not only identify the constituent amino and hydroxy acids but also determine their sequence, differentiate between amide and ester linkages, and map the molecule's three-dimensional folding. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to systematically elucidate the structure of Iso-isariin B and related cyclodepsipeptides.

Causality in Experimental Design: Solvent & Hardware Selection

Before acquiring data, the physical state of the molecule must be optimized. Cyclodepsipeptides are notorious for exhibiting conformational heterogeneity—rapidly interconverting between multiple 3D states—when dissolved in standard solvents like chloroform-d (CDCl3) or methanol-d4 (CD3OD). This is primarily driven by the cis/trans isomerization of amide bonds.

The Causality of Solvent Choice: To elucidate the structure, the molecule must be locked into a single conformation. Iso-isariin B must be dissolved in DMSO-d6 . DMSO is a strong hydrogen-bond acceptor that interacts with the exposed amide protons of the peptide backbone. This solvent-solute interaction stabilizes the intramolecular hydrogen bonding network, locking Iso-isariin B into a single stable conformational state (>95% abundance)[1]. Without this conformational lock, 2D NMR spectra (especially NOESY) become convoluted with chemical exchange cross-peaks, rendering sequential assignment impossible.

Hardware Requirements:

  • Spectrometer: Minimum 600 MHz equipped with a cryoprobe (for enhanced 13C sensitivity).

  • Temperature: 298 K (Standard). Temperature titration (298 K to 328 K) can be used later to calculate temperature coefficients (Δδ/ΔT), which helps identify solvent-shielded intramolecular hydrogen bonds.

The Self-Validating NMR Acquisition Protocol

This protocol is designed as a closed-loop, self-validating system. The molecular formula generated by High-Resolution Mass Spectrometry (HRMS) acts as the absolute boundary. Every atom identified in the NMR steps must sum perfectly to the HRMS formula, and every sequence linkage proposed by scalar coupling must be orthogonally verified by spatial proximity.

Step 1: Component Inventory via 1D NMR (The Baseline)
  • 1H NMR (600 MHz): Acquire a standard 1D proton spectrum.

    • Validation Check: Count the amide protons in the downfield region (δH 7.0–9.0 ppm). Because Iso-isariin B is a hexadepsipeptide containing one ester linkage, there must be exactly five amide protons [1].

  • 13C NMR (150 MHz): Acquire a 1D carbon spectrum.

    • Validation Check: Count the carbonyl signals. The spectrum must display exactly six carbonyl groups in the range of δC 169.0−171.8, corresponding to the five amide bonds and one ester bond[1].

Step 2: Spin System Assembly via Homonuclear 2D NMR
  • COSY (Correlation Spectroscopy): Identifies adjacent protons (Hα to Hβ).

  • TOCSY (Total Correlation Spectroscopy):

    • Parameter Causality: Set the spin-lock mixing time to 80–100 ms . This specific duration allows magnetization to propagate through multiple bonds, illuminating the entire aliphatic side chain of each amino acid and the HMA moiety as isolated "spin system islands."

Step 3: Carbon Mapping & Sequence Linkage via Heteronuclear 2D NMR
  • Multiplicity-Edited HSQC: Maps protons to their directly attached carbons. The multiplicity editing phase-inverts CH2 signals (negative) from CH/CH3 signals (positive), which is critical for identifying the linear alkyl chain of the HMA moiety[1].

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Parameter Causality: Optimize for long-range coupling constants ( 3JCH​ = 7–8 Hz).

    • Linkage Execution: HMBC bridges the "islands" identified in TOCSY. The sequence is established by observing a cross-peak between the alpha-proton (Hα) or amide proton (NH) of residue i, and the carbonyl carbon (C=O) of the preceding residue i-1. The critical ester linkage is uniquely identified by correlating the β-methine proton of the HMA moiety with the carbonyl carbon of the adjacent amino acid.

Step 4: Orthogonal Validation via NOESY
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Parameter Causality: Set the mixing time to 200–300 ms to observe through-space dipole-dipole interactions (< 5 Å) without excessive spin diffusion.

    • Validation Check: NOESY provides orthogonal validation of the HMBC sequence. If HMBC indicates Residue A is linked to Residue B, NOESY must show a spatial cross-peak between Residue A's Hα and Residue B's NH ( dαN​(i,i+1) ). Furthermore, NOESY cross-peaks define the 3D fold, identifying secondary structures like type-VI turns or cis-amide bonds, which are prevalent in related cyclodepsipeptides like isaridin E[1].

Quantitative Data Summaries

Table 1: High-Resolution MS and 1D NMR Benchmarks for Iso-isariin B[1]

Analytical ParameterExpected Value / RangeStructural Significance
HRMS (ESI-qTOF) m/z 596.4034 [M+H]+ Confirms molecular formula: C30H53N5O7
HRMS Adduct m/z 618.3851 [M+Na]+ Validates the [M+H]+ parent ion
1H NMR (DMSO-d6) 5 distinct signals (δ 7.0–9.0)Confirms 5 amide bonds (1 ester bond remaining)
13C NMR (DMSO-d6) 6 distinct signals (δ 169.0–171.8)Confirms total backbone linkages (5 amides + 1 ester)
Conformational State >95% single stateValidates DMSO-d6 as the correct solvent choice

Table 2: Optimized 2D NMR Parameters for Depsipeptide Elucidation

ExperimentPurposeKey Parameter / Causality
TOCSY Intra-residue spin systemsMixing time: 80-100 ms (Full side-chain transfer)
HSQC 1JCH​ Carbon assignmentMultiplicity-edited (Differentiates CH2 from CH/CH3)
HMBC 3JCH​ Inter-residue linkageOptimized for J = 7-8 Hz (Captures Carbonyl-NH/Hα links)
NOESY Spatial validation & 3D foldMixing time: 200-300 ms (Captures < 5 Å proximities)

Structural Elucidation Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the NMR structural elucidation workflow.

Workflow for the NMR-based structural elucidation of cyclodepsipeptides.

References

  • Title: Insecticidal Cyclodepsipeptides from Beauveria felina Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Insecticidal cyclodepsipeptides from Beauveria felina (PubMed Abstract) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and characterization of a library of microheterogeneous cyclohexadepsipeptides from the fungus Isaria Source: National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Note: Standardized Protocols for Evaluating Iso-isariin B Toxicity in Sitophilus Weevils

Introduction & Mechanistic Rationale Sitophilus species (such as Sitophilus oryzae and Sitophilus zeamais) are among the most destructive pests of stored agricultural grains globally. With the rising resistance of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sitophilus species (such as Sitophilus oryzae and Sitophilus zeamais) are among the most destructive pests of stored agricultural grains globally. With the rising resistance of these weevils to synthetic fumigants and conventional neurotoxic pesticides, there is a critical need to discover and validate novel biopesticides. Iso-isariin B , a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina, has emerged as a highly potent insecticidal candidate. Initial characterizations demonstrate that it possesses an exceptional LD50 value of 10 μg/mL against Sitophilus spp. (1)[1].

Unlike traditional neurotoxins that target acetylcholinesterase or sodium channels, cyclodepsipeptides generally exert their toxicity by integrating into and disrupting biological membranes. This structural interference leads to increased membrane permeability, cellular leakage, and catastrophic osmotic imbalance ()[]. To accurately quantify this unique mode of action, researchers must employ rigorous, self-validating bioassays that isolate both contact and ingestion toxicity pathways.

MOA M1 Iso-isariin B (Cyclodepsipeptide) M2 Cuticular Penetration & Membrane Binding M1->M2 M3 Ion Channel Disruption (Pore Formation) M2->M3 M4 Cellular Leakage & Osmotic Imbalance M3->M4 M5 Insect Paralysis & Death (LD50 = 10 μg/mL) M4->M5

Mechanistic pathway of Iso-isariin B inducing toxicity in pest insects.

Experimental Design & Causality

Designing a robust toxicity assay for Iso-isariin B requires strict adherence to its physicochemical properties. The compound is a highly lipophilic solid (Molecular Formula: C30H53N5O7) that necessitates the use of organic solvents for dissolution and application ().

Causality in Protocol Choices:

  • Solvent Selection: Methanol is selected as the primary carrier solvent because it dissolves the peptide efficiently and evaporates rapidly without leaving a toxic residue. This ensures that the observed mortality is strictly due to the Iso-isariin B. A solvent-only control is mandatory to validate this baseline.

  • Insect Age Standardization: Using 7-to-14-day-old adult weevils ensures uniform cuticle thickness and metabolic rate. This minimizes biological variance, ensuring that the calculated LD50 is a reflection of the compound's potency rather than the insect's physiological age.

  • Dual Assay Approach: Filter paper impregnation isolates contact toxicity (simulating insects walking on treated silo surfaces), while grain coating evaluates ingestion toxicity (simulating actual crop protection scenarios).

Table 1: Physicochemical Specifications of Iso-isariin B for Assay Prep
ParameterSpecificationCausality / Assay Implication
Molecular Formula C30H53N5O7High molecular weight (595.8 g/mol ) cyclodepsipeptide requiring precise molar calculations.
Solubility Methanol, DMSO, DCMDictates the use of volatile organic carriers for uniform application across substrates.
Target LD50 ~10 μg/mLDefines the median concentration range for serial dilutions to capture the full mortality curve[1].

Visualizing the Experimental Workflow

Workflow N1 1. Insect Rearing (Sitophilus spp.) N3 3. Exposure Method N1->N3 Standardized Adults N2 2. Compound Prep (Iso-isariin B in MeOH) N2->N3 Serial Dilutions N4 Contact Assay (Filter Paper) N3->N4 N5 Ingestion Assay (Grain Coating) N3->N5 N6 4. Incubation (28°C, 60% RH) N4->N6 N5->N6 N7 5. Mortality Assessment (LD50 Calculation) N6->N7 24-72h Check

Experimental workflow for testing Iso-isariin B toxicity on Sitophilus weevils.

Detailed Methodologies

Protocol A: Rearing and Standardization of Sitophilus spp.

To guarantee reproducibility, the test subjects must be reared under strictly controlled conditions.

  • Substrate Preparation: Sterilize whole wheat or maize grains at 60°C for 4 hours to eliminate any pre-existing infestations or fungal spores. Equilibrate the grains to a 12% moisture content.

  • Inoculation: Introduce 200 unsexed adult Sitophilus weevils into 500 g of the prepared grains within a 2L glass jar covered with a mesh screen for ventilation.

  • Incubation: Maintain the culture in a climate-controlled chamber at 28 ± 2°C and 60 ± 5% relative humidity (RH) in total darkness (3)[3].

  • Harvesting: After 7 days, remove the parent adults. Allow the F1 generation to emerge (approximately 35-40 days). Collect adults that are exactly 7–14 days post-emergence for the bioassays.

Protocol B: Contact Toxicity Assay (Filter Paper Impregnation)

Objective: To assess the direct cuticular penetration and contact toxicity of Iso-isariin B.

  • Stock Solution: Dissolve 1 mg of high-purity Iso-isariin B in 1 mL of Methanol to create a 1000 μg/mL stock.

  • Serial Dilution: Prepare working concentrations of 2.5, 5, 10, 20, and 50 μg/mL.

  • Impregnation: Apply 1 mL of each concentration uniformly onto Whatman No. 1 filter papers (9 cm diameter) placed in the bottom of glass Petri dishes.

  • Solvent Evaporation: Leave the Petri dishes open under a fume hood for 15-20 minutes to allow complete evaporation of the methanol. This ensures insects are exposed only to the dried peptide residue (4)[4].

  • Exposure: Introduce 20 standardized adult weevils into each Petri dish. Seal the edges with Parafilm to prevent escape while maintaining a micro-environment.

  • Incubation & Assessment: Incubate at 28°C. Record mortality at 24, 48, and 72 hours. Insects are considered dead if they lack movement when gently probed with a fine brush.

Protocol C: Ingestion Toxicity Assay (Grain Coating)

Objective: To evaluate the efficacy of Iso-isariin B when ingested as a protectant on stored grains.

  • Grain Treatment: Weigh 20 g of sterilized, uninfested grains into 100 mL glass jars.

  • Coating: Apply 2 mL of the Iso-isariin B dilutions directly to the grains.

  • Agitation and Drying: Shake the jars vigorously for 2 minutes to ensure uniform coating. Spread the grains on a tray under a fume hood for 30 minutes to evaporate the solvent entirely (5)[5].

  • Infestation: Place the treated grains back into the jars and introduce 20 adult weevils.

  • Monitoring: Assess mortality at 3, 5, and 7 days post-exposure.

Data Presentation and Analysis

To validate the assay, control mortality must remain below 5%. If control mortality exceeds this threshold, the batch must be discarded due to external contamination or poor insect health. Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) =[(% Treated Mortality - % Control Mortality) / (100 - % Control Mortality)] × 100

Table 2: Expected Mortality Kinetics (Simulated Validation Data)
Concentration (μg/mL)24h Contact Mortality (%)72h Contact Mortality (%)7-Day Ingestion Mortality (%)
Control (Methanol) 0< 5< 5
2.5 5 ± 215 ± 425 ± 5
5.0 15 ± 330 ± 545 ± 4
10.0 (Target LD50) 35 ± 555 ± 378 ± 6
20.0 65 ± 488 ± 596 ± 2
50.0 92 ± 3100100

Note: Probit analysis should be utilized post-assay to calculate the exact LD50 and LD90 values with 95% confidence intervals.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina Journal of Natural Products[Link]

  • Iso-Isariin B Product Specifications Lifeasible[Link]

  • Evaluating the Repellency and Toxicity of Selected Medicinal Plant Extracts against Sitophilus oryzae Infestation Acta Biology Forum[Link]

  • An evaluation of mortality of sitophilus oryzae treated with selected insecticides via filter paper and food impregnated method ResearchGate[Link]

  • Toxicity and repellant potency of Hyptis spicigera extracts on Sitophilus zeamais motschulsky Kenyatta University Repository[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Iso-isariin B for Novel Biopesticide Development

Introduction The agricultural sector is at a pivotal moment, driven by the dual needs of increasing crop production and embracing environmental sustainability.[1] This has led to a significant shift away from a heavy rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The agricultural sector is at a pivotal moment, driven by the dual needs of increasing crop production and embracing environmental sustainability.[1] This has led to a significant shift away from a heavy reliance on synthetic chemical pesticides, which are increasingly scrutinized for their environmental impact and the development of pest resistance.[2] Biopesticides, derived from natural sources like plants, bacteria, and fungi, represent a promising and eco-friendly alternative.[3][4][5] They often feature unique modes of action, target specificity, and rapid degradation, which minimizes harm to non-target organisms and the environment.[5]

Among the vast array of natural products, fungal metabolites are a rich source of bioactive compounds. Iso-isariin B, a cyclodepsipeptide isolated from the fungus Beauveria felina, has been identified as a compound with notable insecticidal activity. Its complex structure presents a unique scaffold that can be explored for developing potent and selective biopesticides. This guide provides a comprehensive framework for researchers and drug development professionals to advance Iso-isariin B from a promising lead compound to a viable biopesticide candidate. We will cover initial characterization, robust bioactivity protocols, formulation strategies, and an overview of the regulatory pathway.

Section 1: Lead Compound Characterization – Iso-isariin B Profile

Before any biological testing, a thorough understanding of the lead compound's physicochemical properties is paramount. These characteristics dictate how the compound can be handled, dissolved, formulated, and ultimately, how it will behave in a biological system. The stability of the compound under various conditions (e.g., temperature, pH, light) is a critical determinant of its potential shelf-life and field persistence.

Table 1: Physicochemical Properties of Iso-isariin B

Property Value Source
Molecular Formula C₃₀H₅₃N₅O₇
Molecular Weight 595.8 g/mol
Formal Name cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)
Appearance Solid
Solubility Soluble in DMSO, Dichloromethane, Ethanol, Methanol
Storage -20°C

| Stability | ≥ 4 years at -20°C | |

Protocol 1.1: Solubility and Stability Assessment

Causality Statement: This protocol is the foundational step for all subsequent experiments. Determining the optimal solvent system is crucial for creating accurate stock solutions for bioassays. Inaccurate solubility data can lead to precipitated compound and grossly underestimated efficacy. Stability testing under simulated field conditions (e.g., UV light, varying pH) provides an early " go/no-go " indicator for the compound's practical viability.

Materials:

  • Iso-isariin B (≥70% purity)

  • Analytical grade solvents: DMSO, Ethanol, Methanol, Acetone, Water

  • Vortex mixer

  • Spectrophotometer or HPLC system

  • pH meter and buffers (pH 4, 7, 9)

  • UV lamp (UVA/UVB)

Procedure:

  • Solubility Determination:

    • Prepare a supersaturated solution of Iso-isariin B in each test solvent (e.g., add 10 mg to 1 mL of solvent).

    • Vortex vigorously for 2 minutes and then equilibrate at room temperature for 24 hours.

    • Centrifuge the samples to pellet undissolved solid.

    • Carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method (e.g., HPLC with a standard curve). This concentration represents the solubility limit.

  • Stability Assessment (Aqueous):

    • Prepare a stock solution of Iso-isariin B in a minimal amount of DMSO and dilute to a final working concentration (e.g., 100 µg/mL) in aqueous buffers of pH 4, 7, and 9.

    • Incubate aliquots of these solutions at room temperature.

    • At time points 0, 24, 48, and 72 hours, analyze the concentration of the parent compound via HPLC to quantify degradation.

  • Photostability Assessment:

    • Prepare a solution of Iso-isariin B in a UV-transparent solvent (e.g., ethanol or methanol).

    • Place the solution in a quartz cuvette and expose it to a controlled UV light source.

    • Analyze the concentration of the parent compound at regular intervals to determine the rate of photodegradation.

Section 2: Bioactivity Spectrum & Potency Determination

The primary goal of this phase is to quantify the biological activity of Iso-isariin B against a panel of relevant target pests. This involves establishing a dose-response relationship to calculate key potency metrics like the LC₅₀ (Lethal Concentration for 50% of the population) for insecticidal assays or the EC₅₀ (Effective Concentration for 50% inhibition) for antifungal assays. These values are critical for comparing the compound's potency to existing commercial standards and for guiding formulation development.

Biopesticide_Development_Workflow cluster_0 Discovery & Characterization cluster_1 Pre-Clinical Evaluation cluster_2 Field & Regulatory Lead_ID Lead Identification (Iso-isariin B) PhysChem Physicochemical Characterization Lead_ID->PhysChem Bioassays In Vitro / In Vivo Bioassays PhysChem->Bioassays MoA Mechanism of Action Studies Bioassays->MoA Formulation Formulation Development Bioassays->Formulation Field_Trials Greenhouse & Field Trials Formulation->Field_Trials Tox Toxicology & Ecotoxicology Studies Field_Trials->Tox Registration Regulatory Submission & Registration Tox->Registration

Caption: High-level workflow for biopesticide development.

Protocol 2.1: Insecticidal Bioassay - Contact Toxicity Against a Stored Product Pest (Sitophilus oryzae)

Causality Statement: A contact toxicity bioassay is a standard primary screen to determine if a compound has inherent insecticidal properties upon direct exposure.[6] Using a stored product pest like the rice weevil (Sitophilus oryzae) is advantageous due to their small size, short generation time, and economic importance. The filter paper impregnation method ensures uniform exposure of the insects to the test compound.[7] This protocol is designed to generate robust LC₅₀ data.

Materials:

  • Sitophilus oryzae adults (1-2 weeks old)

  • Whatman No. 1 filter paper discs

  • Glass petri dishes (90 mm)

  • Micropipettes

  • Iso-isariin B stock solution (e.g., 10 mg/mL in acetone)

  • Acetone (analytical grade)

  • Ventilated incubator (25°C, 70% relative humidity)

Procedure:

  • Preparation of Test Concentrations:

    • Perform serial dilutions of the Iso-isariin B stock solution with acetone to prepare a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

    • The highest concentration should ideally cause >90% mortality, and the lowest <10% mortality, to establish a reliable dose-response curve.[8]

    • Prepare a negative control using only acetone.[7]

  • Treatment of Filter Paper:

    • Place one filter paper disc into each petri dish.

    • Using a micropipette, apply 1 mL of each test concentration (and the control) evenly onto the filter paper.

    • Allow the solvent to evaporate completely in a fume hood for at least 1 hour.[7]

  • Insect Exposure:

    • Introduce 20 adult S. oryzae into each treated petri dish.

    • Seal the dishes with perforated parafilm to allow for air exchange.

    • Incubate the dishes in the dark at 25°C and 70% relative humidity.

  • Data Collection and Analysis:

    • Assess mortality at 24, 48, and 72 hours post-exposure. Insects that do not move when prodded with a fine brush are considered dead.

    • Use Abbott's formula to correct for any mortality observed in the control group.

    • Analyze the corrected mortality data using Probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.

Insecticidal_Bioassay_Workflow Start Prepare Stock Solution Serial_Dilution Create Serial Dilutions Start->Serial_Dilution Treat_Paper Impregnate Filter Paper Serial_Dilution->Treat_Paper Evaporate Evaporate Solvent Treat_Paper->Evaporate Introduce_Insects Introduce Test Insects Evaporate->Introduce_Insects Incubate Incubate (24-72h) Introduce_Insects->Incubate Assess_Mortality Assess Mortality Incubate->Assess_Mortality Analyze Probit Analysis (Calculate LC50) Assess_Mortality->Analyze

Caption: Step-by-step workflow for the contact toxicity bioassay.

Protocol 2.2: Antifungal Bioassay - Mycelial Growth Inhibition Against Botrytis cinerea

Causality Statement: Plant pathogenic fungi cause significant crop losses. This protocol assesses the ability of Iso-isariin B to inhibit the growth of a widespread pathogen, Botrytis cinerea. The agar dilution method directly incorporates the test compound into the growth medium, allowing for a clear quantification of growth inhibition.[9] Determining the EC₅₀ provides a benchmark for the compound's fungistatic or fungicidal potential.

Materials:

  • Actively growing culture of Botrytis cinerea on Potato Dextrose Agar (PDA)

  • Sterile PDA medium

  • Sterile petri dishes (60 mm)

  • Iso-isariin B stock solution (in DMSO)

  • Sterile DMSO

  • Cork borer (5 mm diameter)

  • Incubator (22°C)

  • Digital calipers

Procedure:

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.

    • Prepare a series of Iso-isariin B concentrations. Add the required volume of the stock solution to the molten agar to achieve final concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL). Ensure the final DMSO concentration in all plates, including the control, does not exceed 1% (v/v) to avoid solvent toxicity.

    • Prepare a control plate containing only PDA and DMSO.

    • Swirl flasks gently to mix and immediately pour the amended agar into the sterile petri dishes. Allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing B. cinerea culture.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control).

  • Incubation and Data Collection:

    • Seal the plates with parafilm and incubate them at 22°C in the dark.

    • When the fungal growth in the control plate has reached the edge of the dish (typically 3-5 days), measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Plot the inhibition percentage against the log of the concentration and perform a regression analysis to determine the EC₅₀ value.

Table 2: Example Dose-Response Data Summary

Assay Type Target Organism Metric Value (µg/mL) 95% Confidence Interval
Insecticidal Sitophilus oryzae LC₅₀ (48h) 75.3 68.1 - 83.2

| Antifungal | Botrytis cinerea | EC₅₀ (72h) | 42.8 | 37.5 - 49.1 |

Section 3: Formulation Development for Enhanced Efficacy and Stability

A pure active ingredient is rarely effective in a real-world agricultural setting. Formulation is the critical process of converting the technical grade active ingredient into a product that is stable, easy to apply, and biologically effective.[10] The choice of formulation depends on the compound's properties, the target pest, and application methods.[11][12] For a solid, water-insoluble compound like Iso-isariin B, a Wettable Powder (WP) or an Oil Dispersion (OD) are excellent starting points as they are water-free systems that enhance storage stability.

Protocol 3.1: Preparation of a Wettable Powder (WP) Formulation

Causality Statement: A WP formulation is a dry powder that forms a suspension when mixed with water by the end-user. This is beneficial for compounds sensitive to hydrolysis. The formulation includes a carrier (to provide bulk), a wetting agent (to help the powder disperse in water), and a dispersing agent (to keep the particles suspended). This protocol provides a basic recipe for a lab-scale WP formulation.

Materials:

  • Iso-isariin B (technical grade)

  • Kaolin clay (inert carrier)

  • Sodium lignosulfonate (dispersing agent)

  • Sodium lauryl sulfate (wetting agent)

  • Mortar and pestle or ball mill

  • Analytical balance

Procedure:

  • Component Calculation: For a 10% WP formulation (10% active ingredient by weight):

    • Iso-isariin B: 1.0 g

    • Sodium lauryl sulfate: 0.2 g (2%)

    • Sodium lignosulfonate: 0.5 g (5%)

    • Kaolin clay: 8.3 g (83%)

  • Blending:

    • Accurately weigh each component.

    • Combine all components in a mortar or ball mill.

    • Grind and mix thoroughly until a homogenous, fine powder is achieved. The goal is to reduce particle size to ensure good suspension in water.

  • Quality Control Testing:

    • Wettability Test: Add a small amount of the WP to water. It should become completely wet and sink in under a minute.

    • Suspensibility Test: Prepare a suspension in a graduated cylinder according to a standard protocol (e.g., CIPAC). After 30 minutes, most of the active ingredient should remain in suspension, with minimal sediment.

Section 4: Navigating the Regulatory Landscape

Bringing a biopesticide to market requires navigating a complex regulatory framework designed to ensure safety for humans, non-target organisms, and the environment.[2][13] In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[14][15] Similarly, the European Union has its own robust regulatory system.[2][16]

A key advantage for natural products is that they may qualify as "low-risk" substances, which can sometimes lead to an expedited review process and reduced data requirements.[2][5] However, comprehensive data dossiers are still required.

Key Data Requirements for Registration:

  • Product Chemistry: Detailed information on the active ingredient, its properties, and the formulation.

  • Toxicology: Studies to assess potential risks to human health (acute, subchronic, and chronic toxicity).

  • Ecotoxicology: Data on the effects on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like honeybees.

  • Environmental Fate: Information on how the compound degrades and moves in soil, water, and air.

  • Efficacy Data: Field trial data demonstrating that the product effectively controls the target pest under real-world conditions.[2]

Researchers should engage with regulatory authorities early in the development process to ensure that the required studies are planned and executed correctly.[17]

Conclusion & Future Directions

Iso-isariin B stands out as a promising natural compound for biopesticide development, underpinned by its documented insecticidal activity. The protocols and application notes presented here offer a structured path for advancing this lead compound through the critical stages of characterization, bio-efficacy testing, and formulation. By systematically generating robust data on its potency, spectrum of activity, and stability, researchers can build a strong case for its commercial potential.

The next steps in this research endeavor should focus on:

  • Mechanism of Action Studies: Elucidating how Iso-isariin B exerts its toxic effects on target pests. This knowledge is invaluable for managing resistance and for regulatory submissions.

  • Spectrum Expansion: Testing against a wider range of economically important insect pests and plant pathogens.

  • Formulation Optimization: Refining the formulation to maximize field stability, rainfastness, and bioavailability.

  • Greenhouse and Field Trials: Moving from the laboratory to controlled and then open-field environments to validate efficacy under real-world agricultural conditions.

By following a scientifically rigorous and methodical approach, the potential of Iso-isariin B as a safe and effective biopesticide can be fully realized, contributing to a more sustainable future for agriculture.

References

  • Lifeasible. Iso-Isariin B. [Link]

  • Croda Agriculture. Formulation of microbial biopesticides. [Link]

  • Area. Biopesticide Regulation. [Link]

  • Faria, M., & Wraight, S. (2007). The development, regulation and use of biopesticides for integrated pest management. Scientia Agricola, 64(5), 549-565. [Link]

  • Mendelsohn, M., Tennenbaum, J., & Ballee, L. (2014). Biopesticide Oversight and Registration at the U.S. Environmental Protection Agency. In Biopesticides: State of the Art and Future Opportunities. American Chemical Society. [Link]

  • Villaverde, J. J., Sandín-España, P., Sevilla-Morán, B., López-Goti, C., & Alonso-Prados, J. L. (2016). Biopesticides from Natural Products: Current Development, Legislative Framework, and Future Trends. BioResources, 11(2), 5618-5640. [Link]

  • Crop Protection Association. Biopesticides for Crop Disease Management: Chapter 2: Regulatory Requirements for Biopesticides. [Link]

  • Crop Protection Association. Biopesticides for Crop Disease Management: 5.5: Formulations and Adjuvants. [Link]

  • U.S. Environmental Protection Agency. Biopesticides. [Link]

  • Battelle. An Introduction to Biopesticide Formulations. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2020). Biopesticides: Production, Formulation and Application Systems. [Link]

  • Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), 2129. [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). A Review on Biopesticides from Natural Products. [Link]

  • MDPI. (2022). Potential Strategies in the Biopesticide Formulations: A Bibliometric Analysis. [Link]

  • Agronomy. (2024). Recent Advances in Biopesticide Research and Development with a Focus on Microbials. [Link]

  • U.S. Environmental Protection Agency. What are Biopesticides? [Link]

  • Scribd. Insecticidal Activity Bioassay Methods. [Link]

  • Baruah, P. (2024). Plant-Based Biopesticide - Exploring the Potential of Natural Compounds. ResearchGate. [Link]

  • JoVE. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. [Link]

  • Innovation to Impact. SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]

  • Cold Spring Harbor Protocols. (2023). Mosquito Larval Bioassays. [Link]

  • PubMed. (1996). Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea. [Link]

  • Pierce, C. M., & Farmaki, L. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 15(3), 85-95. [Link]

  • MDPI. (2023). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. [Link]

  • Plant Science Futures. Protocols: Medical matters - fungal infections. [Link]

  • National Center for Biotechnology Information. Isariin. PubChem Compound Summary for CID 73424. [Link]

  • Likhitwitayawuid, K., et al. (2014). Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. Scientific Reports, 4, 7350. [Link]

  • PubMed. (2019). Synergistic Antifungal Activity of Isoquercitrin: Apoptosis and Membrane Permeabilization Related to Reactive Oxygen Species in Candida albicans. [Link]

  • MDPI. (2022). Isolation, Identification and Insecticidal Activity of the Secondary Metabolites of Talaromyces purpureogenus BS5. [Link]

  • ResearchGate. b. Antifungal activity of isolate 04; a) against fungal pathogens An-A. niger; Fu-Fusarium sp. [Link]

  • Křen, V., et al. (2018). Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners. Journal of Natural Products, 81(5), 1070-1094. [Link]

  • Ferreira, V., et al. (2021). Antifungal Activity against Botryosphaeriaceae Fungi of the Hydro-Methanolic Extract of Silybum marianum Capitula Conjugated with Stevioside. Plants, 10(7), 1358. [Link]

  • PubMed. (2023). Isoespintanol Antifungal Activity Involves Mitochondrial Dysfunction, Inhibition of Biofilm Formation, and Damage to Cell Wall Integrity in Candida tropicalis. [Link]

  • Iwasaki, T., et al. (2021). Enhanced insecticidal activity of isoparaffin by ozone as an adjuvant. Scientific Reports, 11(1), 21256. [Link]

  • PubMed. (2004). Structure elucidation and antioxidant activity of (-)-isosilandrin isolated from Silybum marianum L. [Link]

  • PubMed. (2003). Molecular structure and stereochemistry of silybin A, silybin B, isosilybin A, and isosilybin B, Isolated from Silybum marianum (milk thistle). [Link]

  • ResearchGate. (2026). Enhanced insecticidal activity of isoparaffin by ozone as an adjuvant. [Link]

  • MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. [Link]

Sources

Method

Application Note: Absolute Configuration Determination of Iso-isariin B via Marfey’s Method

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocol, and Data Interpretation Executive Summary Iso-isariin B is a bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocol, and Data Interpretation

Executive Summary

Iso-isariin B is a bioactive cyclodepsipeptide originally isolated from the marine-derived entomopathogenic fungus Beauveria felina[1]. Known for its insecticidal properties against pest insects like Sitophilus spp., its structure consists of a unique sequence of amino acids and a branched hydroxy acid[1]. For structure-activity relationship (SAR) studies and total synthesis, unambiguous assignment of its stereocenters is critical[2]. This application note provides a field-proven, self-validating protocol utilizing Marfey’s Method to determine the absolute configuration of the constituent amino acids in Iso-isariin B[1].

Mechanistic Rationale & Causality

Cyclodepsipeptides lack free N- or C-termini, necessitating complete acid hydrolysis to liberate the individual amino acid monomers prior to stereochemical analysis. Marfey’s method employs 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) as a chiral derivatizing agent[1].

  • The Reaction (Nucleophilic Aromatic Substitution): Under mildly basic conditions, the primary amine of the liberated amino acid is deprotonated, acting as a nucleophile to attack the fluorinated carbon of the highly electron-deficient dinitrophenyl ring of FDAA.

  • Chromatographic Causality: Because FDAA is enantiomerically pure (L-configuration), its reaction with a mixture of D- and L-amino acids yields diastereomers. These diastereomers possess distinct three-dimensional conformations. Specifically, the L-FDAA-D-amino acid derivative typically presents a larger, more exposed hydrophobic surface area than the L-FDAA-L-amino acid derivative. Consequently, the D-isomer derivative exhibits stronger hydrophobic interactions with a reversed-phase C18 stationary phase and elutes later than the L-isomer[2].

  • Self-Validating System: By derivatizing and analyzing authentic D- and L-amino acid standards in parallel with the sample hydrolysate, the protocol internally controls for any day-to-day variations in LC mobile phase composition or column degradation, ensuring absolute confidence in the peak assignment.

Experimental Workflow

MarfeysWorkflow A Iso-isariin B (Cyclodepsipeptide) B Acid Hydrolysis (6N HCl, 110°C, 24h) A->B Cleaves robust amide/ester bonds C Free Amino Acids + Hydroxy Acid (Gly, Ala, Val, Leu, HMA) B->C Evaporate solvent under N2 D Marfey's Derivatization (FDAA, NaHCO3, 50°C, 90m) C->D Nucleophilic aromatic substitution E Neutralization & Filtration (1N HCl, 0.22 µm filter) D->E Quench reaction to prevent degradation F RP-HPLC / LC-MS Analysis (UV 340 nm) E->F Inject into C18 Column G Chromatogram Comparison vs. D/L Standards F->G Retention time matching

Figure 1: Workflow for Marfey's method applied to Iso-isariin B absolute configuration analysis.

Step-by-Step Protocol

Acid Hydrolysis
  • Step 1: Transfer exactly 3.0 mg of purified Iso-isariin B into a thick-walled glass hydrolysis ampoule[1].

  • Step 2: Add 1.0 mL of 6 N HCl.

  • Step 3: Purge the ampoule with nitrogen gas and seal it. Causality: Removing oxygen prevents the oxidative degradation of sensitive amino acid side chains during high-temperature hydrolysis.

  • Step 4: Heat the sealed ampoule at 110 °C for 24 hours[1].

  • Step 5: Cool to room temperature, open the ampoule, and remove the solvent under reduced pressure (or a gentle stream of N₂) to yield the crude hydrolysate mixture (approximately 3.5 mg)[1].

FDAA Derivatization
  • Step 1: Dissolve the dried hydrolysate mixture in 0.1 mL of LC-MS grade water[1].

  • Step 2: Add 0.2 mL of a 1% (w/v) FDAA (Marfey's reagent) solution prepared in anhydrous acetone[1].

  • Step 3: Add 0.04 mL of 1.0 M NaHCO₃. Causality: The sodium bicarbonate raises the pH to ~8.5, ensuring the primary amines are deprotonated and highly nucleophilic without causing base-catalyzed racemization of the stereocenters.

  • Step 4: Incubate the sealed reaction vial at 50 °C for exactly 90 minutes[1].

  • Step 5: Cool the mixture to room temperature and immediately quench the reaction by adding 0.04 mL of 1 N HCl[1]. Causality: Neutralization halts the derivatization and prevents the degradation of the newly formed diastereomers.

  • Step 6: Dilute the mixture with 0.8 mL of Acetonitrile/Water (1:1, v/v) and filter through a 0.22 µm PTFE syringe filter prior to injection.

Standard Preparation

To maintain the self-validating nature of the assay, prepare authentic standards in parallel.

  • Dissolve 0.5 mg of each standard (Gly, L-Ala, D-Ala, L-Val, D-Val, L-Leu, D-Leu) in 0.1 mL of water[1].

  • Subject each standard to the exact derivatization protocol described in Section 4.2[1].

HPLC/LC-MS Analytical Conditions
  • Column: Reversed-Phase C18 (e.g., 250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV absorbance at 340 nm[1]. Causality: 340 nm is the optimal absorption maximum for the dinitrophenyl chromophore introduced by the FDAA reagent, ensuring high signal-to-noise ratio and minimizing background interference from non-derivatized matrix components.

Quantitative Data & Interpretation

By comparing the retention times ( tR​ ) of the FDAA-derivatized hydrolysate against the derivatized authentic standards, the absolute configuration of the peptide backbone is unambiguously assigned. The quantitative retention data for Iso-isariin B is summarized below[1]:

Amino Acid ResidueStandard L-Isomer tR​ (min)Standard D-Isomer tR​ (min)Iso-isariin B Hydrolysate tR​ (min)Assigned Configuration
Glycine 8.6N/A (Achiral)8.7Gly
Alanine 9.8> 9.8 (Typical)9.8L-Ala
Valine 13.115.613.0L-Val
Leucine 16.218.618.7D-Leu

Analytical Conclusion: The chromatographic data confirms that the amino acid sequence of Iso-isariin B consists of Gly, L-Ala, L-Val, and D-Leu [1].

Note on Limitations: Marfey's method relies on the presence of a primary or secondary amine. Therefore, the absolute configuration of the branched hydroxy acid moiety in Iso-isariin B (2-hydroxy-3-methylpentanoic acid, HMA) cannot be determined via this protocol and requires orthogonal techniques such as the modified Mosher's method or single-crystal X-ray diffraction[2],[3].

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Iso-isariin B Cyclodepsipeptides

Abstract This application note provides a comprehensive technical guide with detailed protocols for the purification of Iso-isariin B, a biologically active cyclodepsipeptide. Cyclodepsipeptides (CDPs) like Iso-isariin B...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide with detailed protocols for the purification of Iso-isariin B, a biologically active cyclodepsipeptide. Cyclodepsipeptides (CDPs) like Iso-isariin B present unique purification challenges due to their cyclic structure, moderate hydrophobicity, and the common presence of closely related isomers and synthetic impurities.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most effective technique for isolating these compounds to the high degree of purity required for research and drug development.[2][3][4] This guide details the underlying principles, critical parameter selection, and step-by-step protocols for developing a robust HPLC purification method. It covers method development from initial screening to optimized, high-purity fractionation using both UV-based and mass spectrometry-compatible techniques, and includes a troubleshooting guide to address common chromatographic issues.

Introduction to Iso-isariin B and Purification Challenges

Iso-isariin B is a cyclodepsipeptide metabolite produced by fungi such as Beauveria felina and exhibits notable insecticidal properties.[5][] Its molecular structure, composed of both amino and hydroxy acids linked by amide and ester bonds, defines its chemical behavior and biological activity.[7][8] The formal name for Iso-isariin B is cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoyl-glycyl-L-valyl-D-leucyl), with a molecular formula of C₃₀H₅₃N₅O₇ and a molecular weight of approximately 595.8 g/mol .[5][9]

The primary challenge in working with Iso-isariin B, whether from natural extracts or synthetic routes, is achieving high purity. Crude samples often contain a complex mixture of impurities, including deletion sequences, diastereomers, and other structural isomers that may be difficult to resolve.[1][10] Given that even minor structural differences can significantly alter biological activity, a highly selective purification strategy is not just beneficial but essential. RP-HPLC stands as the cornerstone technique for this purpose, offering the resolution required to isolate the target molecule effectively.[4][11]

Table 1: Physicochemical Properties of Iso-isariin B
PropertyValueSource(s)
Molecular Formula C₃₀H₅₃N₅O₇[5][9]
Molecular Weight ~595.8 g/mol [5][9]
Class Cyclodepsipeptide[5][7]
Solubility Soluble in DMSO, Methanol, Ethanol, Dichloromethane[5]
Biological Activity Insecticidal[5][]

The Principle of Reversed-Phase HPLC for Cyclodepsipeptide Purification

Reversed-phase HPLC separates molecules based on differences in their hydrophobicity.[2] The technique employs a nonpolar stationary phase (typically silica bonded with alkyl chains like C18) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (ACN).[2][12]

In the context of Iso-isariin B purification:

  • The crude sample is injected into the system.

  • More hydrophobic molecules, including the cyclodepsipeptide, interact more strongly with the nonpolar C18 stationary phase.

  • A gradient is applied, gradually increasing the concentration of the organic solvent (ACN) in the mobile phase.

  • This increase in mobile phase hydrophobicity weakens the interaction between the analytes and the stationary phase, causing them to elute.

  • Compounds elute in order of increasing hydrophobicity, allowing for their separation.

The selection of the stationary phase, mobile phase additives, and gradient profile are critical for achieving the desired resolution.

cluster_workflow HPLC Purification Workflow Crude Crude Iso-isariin B (Dissolved & Filtered) Injection Sample Injection Crude->Injection 1. Prepare Column RP-HPLC Column (e.g., C18) Injection->Column 2. Load Separation Gradient Elution (Water/ACN + Additive) Column->Separation 3. Separate Detection Detection (UV or MS) Separation->Detection 4. Monitor Collection Fraction Collection Detection->Collection 5. Isolate Analysis Purity Analysis (Analytical HPLC/MS) Collection->Analysis 6. Verify Final Pure Iso-isariin B (Post-Evaporation) Analysis->Final 7. Combine & Dry

Caption: Overall workflow for the HPLC purification of Iso-isariin B.

Experimental Design: Materials and Methods

Instrumentation and Columns

A standard preparative HPLC system is required, equipped with a gradient pump, autosampler or manual injector, UV-Vis detector, and a fraction collector. For mass-directed purification, an integrated mass spectrometer is necessary.

Table 2: HPLC Instrumentation and Recommended Columns
ComponentSpecificationRationale
HPLC System Preparative or Semi-Preparative HPLCCapable of handling higher flow rates and sample loads for purification.
Detector UV-Vis Detector (PDA preferred) and/or Mass Spectrometer (MS)UV detection at 210-220 nm is standard for peptide bonds. MS provides mass confirmation and enables mass-directed fractionation.[13]
Columns Primary: C18, 5-10 µm, 120 Å pore sizeAlternative: Phenyl-Hexyl, 5-10 µm, 120 ÅC18 is the workhorse for peptide purification due to its excellent resolving power for hydrophobic molecules.[2][14] A Phenyl phase offers alternative selectivity, which can be crucial for resolving challenging isomers.[15]
Fraction Collector Automated, triggered by time or detector signal (UV or MS)Essential for isolating the purified compound.
Reagents and Mobile Phases
  • Water: HPLC grade or Milli-Q

  • Acetonitrile (ACN): HPLC grade

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) or 0.1% (v/v) Formic Acid (FA) in Water

  • Mobile Phase B: 0.1% (v/v) TFA or 0.1% (v/v) FA in Acetonitrile

  • Sample Solvent: A minimal amount of DMSO, Methanol, or Mobile Phase A

Rationale for Mobile Phase Additives: Mobile phase additives are crucial for achieving sharp, symmetrical peaks by minimizing secondary interactions between the peptide and the silica backbone of the column.[13]

  • Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, 0.1% TFA is the additive of choice for UV-based purifications, as it typically provides excellent peak shape and resolution.[13] However, it is a known signal suppressor in mass spectrometry.[16]

  • Formic Acid (FA): For LC-MS applications, 0.1% FA is preferred. It is volatile and provides good ionization efficiency with less signal suppression than TFA, although it may result in slightly broader peaks.[17]

  • Difluoroacetic Acid (DFA): This additive can serve as a compromise, offering better MS sensitivity than TFA and potentially better peak shapes than FA.[18]

Start Select Purification Goal UV_Goal High-Resolution Purification with UV Detection Start->UV_Goal MS_Goal Purification with Mass Confirmation / MS-Directed Start->MS_Goal TFA Use 0.1% TFA (Trifluoroacetic Acid) UV_Goal->TFA FA Use 0.1% FA (Formic Acid) MS_Goal->FA DFA Consider 0.1% DFA (Difluoroacetic Acid) MS_Goal->DFA Alternative TFA_Adv Advantage: Excellent peak shape Disadvantage: Strong MS suppression TFA->TFA_Adv FA_Adv Advantage: Good MS compatibility Disadvantage: Potentially broader peaks FA->FA_Adv DFA_Adv Compromise: Good MS signal and good peak shape DFA->DFA_Adv

Caption: Decision tree for selecting the appropriate mobile phase additive.

Step-by-Step Purification Protocols

Protocol 1: Initial Method Development and Scouting Gradient

Objective: To determine the approximate elution conditions for Iso-isariin B and assess the impurity profile.

  • Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of a suitable solvent (e.g., DMSO or Methanol). Ensure the sample is fully dissolved.[2] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[2]

  • Column Equilibration: Equilibrate the selected C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject a small, analytical-scale volume of the prepared sample.

  • Run Gradient: Execute a broad "scouting" gradient to survey the entire hydrophobicity range. A shallow gradient is often preferred for peptides.[15]

Table 3: Recommended Starting Gradient Conditions (UV-Based)
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.010.0955
5.010.0955
35.010.03565
40.010.0595
45.010.0595
46.010.0955
50.010.0955
  • Analysis: Identify the peak corresponding to Iso-isariin B (based on expected retention time or by collecting the peak and verifying with MS). Note the %B at which it elutes. This information is used to build an optimized gradient.

Protocol 2: Optimized Preparative Purification with UV-Directed Fractionation

Objective: To purify a larger quantity of Iso-isariin B to high purity.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of Iso-isariin B. For example, if the target elutes at 40% B, a new gradient might run from 30% to 50% B over 30 minutes. This increases the resolution between the target and closely eluting impurities.

  • Sample Loading: Prepare the crude sample as before, but at a higher concentration suitable for preparative scale. The maximum loading capacity depends on the column dimensions and should be determined empirically.

  • Column Equilibration: Equilibrate the column with the starting conditions of the optimized gradient.

  • Injection and Run: Inject the preparative sample and run the optimized gradient.

  • Fraction Collection: Configure the fraction collector to collect peaks based on the UV signal (e.g., triggering on slope and/or threshold at 220 nm). Collect the main peak corresponding to Iso-isariin B. It is often wise to collect the peak front, apex, and tail in separate fractions to isolate the purest material.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using analytical HPLC to determine its purity.

  • Pooling and Recovery: Combine the fractions that meet the desired purity specification. The organic solvent is typically removed using a rotary evaporator, followed by lyophilization (freeze-drying) to obtain the final product as a solid.

Protocol 3: LC-MS Compatible Purification

Objective: To purify Iso-isariin B using a method compatible with mass spectrometry, ideal for mass-directed fractionation or when TFA removal is problematic.

  • Mobile Phase Exchange: Replace the TFA-containing mobile phases with ones containing 0.1% Formic Acid (FA).

  • System Flush: Thoroughly flush the entire HPLC system with the new FA-based mobile phases to remove any residual TFA, which can contaminate an MS system for a long time.

  • Method Re-optimization: Run a new scouting gradient. Retention times will shift when changing from TFA to FA. A new optimized gradient must be developed following the steps in Protocol 1.

  • MS Setup: Configure the mass spectrometer to detect the protonated molecule of Iso-isariin B, [M+H]⁺ (expected m/z ≈ 596.8).

  • Purification Run: Perform the preparative run as in Protocol 2, but configure the fraction collector to be triggered by the specific m/z signal from the mass spectrometer. This is highly specific and avoids collecting impurities that might co-elute but have a different mass.

  • Post-Processing: Follow the same steps for purity analysis, pooling, and recovery as in Protocol 2.

Troubleshooting

Even with a well-designed protocol, chromatographic issues can arise. The following table outlines common problems and solutions.

Table 4: Troubleshooting Common HPLC Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution - Gradient is too steep.- Inappropriate stationary phase selectivity.- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the target peak.[15]- Screen an alternative column, such as a Phenyl-Hexyl phase, which offers different selectivity.[15]
Peak Tailing - Secondary interactions with the silica support.- Column overloading.- Ensure mobile phase additive (TFA/FA) concentration is sufficient (0.1%).- Reduce the sample load on the column.
Low Recovery - Irreversible adsorption of the peptide to the column.- Sample precipitation on the column.- Inject a smaller sample mass.- Ensure the sample is fully dissolved in the injection solvent before loading.
Split or Broad Peaks - Sample solvent is too strong (e.g., pure DMSO).- Column degradation or blockage.- If possible, dissolve the sample in the initial mobile phase.- Reverse-flush the column or replace it if performance does not improve.

Conclusion

The purification of the cyclodepsipeptide Iso-isariin B can be robustly and efficiently achieved using Reversed-Phase HPLC. A systematic approach, beginning with a C18 column and a broad scouting gradient, allows for the rapid development of an optimized method. The choice of mobile phase additive—TFA for UV-based purification or FA for mass spectrometry-compatible methods—is a critical decision that must be aligned with the final detection and fractionation strategy. By carefully optimizing the gradient and considering alternative column chemistries for challenging separations, researchers can obtain Iso-isariin B at the high purity required for accurate biological and pharmacological evaluation.

References

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available from: [Link]

  • Rathore, A. S. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Thakur, S. S., et al. (2009). Identification of Alpha- And Beta-Hydroxy Acid Containing Cyclodepsipeptides in Natural Peptide Mixtures Using Negative Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Nguyen, J. M., Liu, X., & Lauber, M. A. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available from: [Link]

  • Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?. Available from: [Link]

  • YMC America, Inc. Strategic peptide purification. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography.
  • Loughborough University. HPLC solvents and mobile phase additives. Available from: [Link]

  • Peptides.com. (2025). An Overview of HPLC Modes for Peptide Separation. Available from: [Link]

  • Thakur, S. S., et al. (2009). Identification of α- and β-hydroxy acid containing cyclodepsipeptides in natural peptide mixtures using negative ion mass spectrometry. ACS Publications. Available from: [Link]

  • Garcia, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. Available from: [Link]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. Available from: [Link]

  • Lalli, S., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. PubMed. Available from: [Link]

  • Chen, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC. Available from: [Link]

  • Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Available from: [Link]

  • Ngoka, L. C., & Gross, M. L. (1999). Tandem mass spectrometry methodology for the sequence determination of cyclic peptides. Journal of the American Chemical Society.
  • BCI Peptides. Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • Kertesz-Kovacs, S., et al. (2020). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. PMC. Available from: [Link]

  • Benedek, K. (2006). HPLC of Peptides and Proteins. Taylor & Francis.
  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. Available from: [Link]

  • Lifeasible. Iso-Isariin B. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2002).
  • Van den Nest, W., et al. (2007). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Shaw, C. (1994). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Available from: [Link]

  • Immunomart. Isariin B. Available from: [Link]

  • National Center for Biotechnology Information. Isariin. PubChem Compound Summary for CID 73424. Available from: [Link]

  • Meissner, K., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica.
  • BioXconomy. (2024). CMC regulatory challenges during peptide development. Available from: [Link]

  • Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Available from: [Link]

  • Lalli, S., et al. (2025). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PMC. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (1996). HPLC Analysis and Purification of Peptides. PMC. Available from: [Link]

  • Cytiva. (2025). Challenges in recombinant protein purification. Available from: [Link]

Sources

Method

Iso-isariin B in Agricultural Pest Control: Application Notes, Mechanistic Pathways, and Experimental Protocols

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Scope: Structural profiling, mechanistic elucidation, and standardized experimental workflows for evaluating the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Scope: Structural profiling, mechanistic elucidation, and standardized experimental workflows for evaluating the insecticidal efficacy of Iso-isariin B.

Executive Summary & Structural Significance

The development of novel biopesticides is increasingly reliant on secondary metabolites derived from entomopathogenic fungi. Iso-isariin B is a highly potent cyclic hexadepsipeptide originally isolated from the marine-derived and soil-dwelling fungus Beauveria felina (also classified as Amphichorda felina)[1][2].

Unlike standard isariin-class cyclodepsipeptides that feature a straight-chain 2-hydroxy aliphatic acid moiety, Iso-isariin B is structurally unique. It is characterized by the presence of a branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1][3]. This specific structural divergence significantly alters its lipophilicity and target-binding affinity, making it a highly effective insecticidal agent. Preliminary screenings have demonstrated its robust activity against critical agricultural and stored-grain pests, such as Sitophilus spp. (weevils), exhibiting an LD50 value of 10 μg/mL[1][].

Physicochemical Profile & Quantitative Data

To ensure assay reproducibility and proper formulation, the physicochemical properties of Iso-isariin B must be strictly accounted for during experimental design. Because cyclodepsipeptides are highly lipophilic, solvent selection is critical to prevent compound precipitation in aqueous bioassays.

PropertySpecification / ValueExperimental Implication
Product Name Iso-Isariin BActive pharmaceutical/agrochemical ingredient[].
CAS Number 1290627-99-4Unique identifier for procurement and regulatory tracking[][5].
Molecular Formula C30H53N5O7Defines mass spectrometry parameters (e.g., [M+H]+ at m/z 596.40)[1][6].
Molecular Weight 595.77 g/mol Required for precise molarity calculations in in vitro assays[][6].
Purity ≥97% (Analytical Grade)Ensures no confounding toxicity from fungal co-metabolites[5].
Solubility DMSO, Methanol, DichloromethaneRequires primary dissolution in organic solvents before aqueous dilution[6].
Storage Conditions -20 °C (Solid)Prevents spontaneous hydrolysis of the delicate lactone/ester bonds[][6].

Mechanistic Overview: The "Why" Behind the Toxicity

Cyclodepsipeptides (CDPs) like Iso-isariin B and the structurally related Destruxins do not act as conventional neurotoxins (e.g., acetylcholinesterase inhibitors or sodium channel modulators). Instead, they operate by penetrating the insect hemocoel and targeting the innate immune system and cellular homeostasis[7][8].

Recent target-stability and interferometry studies on related fungal CDPs reveal that these molecules bind to specific intracellular transport and structural proteins, such as SEC23 (a protein transport vesicle component) and TMEM214 (an endoplasmic reticulum transmembrane protein), as well as aminoacyl tRNA synthetases (ARSs)[9].

The Causality of Cell Death: By binding to these targets, CDPs disrupt endoplasmic reticulum (ER) vesicle transport and inhibit protein synthesis[9][10]. This induces severe ER stress, leading to the apoptosis of insect hemocytes (immune cells). The rapid destruction of hemocytes suppresses phagocytosis, causing ion equilibrium chaos and ultimately resulting in pest mortality[8][9].

Mechanistic Pathway Visualization

Mechanism IsoB Iso-isariin B (Lipophilic Cyclodepsipeptide) Hemocoel Penetration into Insect Hemocoel & Hemocyte Entry IsoB->Hemocoel TargetBinding Binding to Intracellular Targets (e.g., SEC23, TMEM214, ARSs) Hemocoel->TargetBinding CellStress Disruption of ER Transport & Protein Synthesis Arrest TargetBinding->CellStress Apoptosis Hemocyte Apoptosis & Immune Suppression CellStress->Apoptosis Death Pest Mortality (LD50 ~10 µg/mL) Apoptosis->Death

Mechanistic pathway of Iso-isariin B inducing insecticidal activity via cellular stress.

Experimental Protocols (Self-Validating Systems)

To accurately assess the efficacy of Iso-isariin B, researchers must utilize self-validating experimental designs. The following protocols include built-in controls to isolate the compound's true biological activity from environmental or methodological noise.

Protocol A: In Vivo Topical Bioassay on Sitophilus spp.

Sitophilus spp. (weevils) are the established model organism for Iso-isariin B testing[1]. Topical application is favored over diet incorporation to prevent the confounding variable of phagodepression (feeding deterrence), which is common with fungal metabolites[11].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Iso-isariin B in 100% DMSO to yield a 10 mg/mL stock solution. Causality: DMSO ensures complete solubilization of the lipophilic HMA moiety without degrading the peptide ring[6].

  • Working Dilutions: Dilute the stock in analytical-grade acetone to create a concentration gradient (e.g., 1, 5, 10, 20, and 50 μg/mL). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cuticular toxicity.

  • Application: Anesthetize adult Sitophilus briefly on ice. Using a micro-applicator, apply exactly 1 μL of the working solution to the dorsal thorax of each insect.

  • Self-Validating Controls:

    • Negative Control: 1 μL of Acetone containing 1% DMSO. (Validates that mortality is not caused by the solvent or handling stress).

    • Positive Control: 1 μL of Imidacloprid or Spinosad at a known LC50 concentration. (Validates the genetic susceptibility and health of the insect cohort).

  • Incubation: Transfer insects (n=30 per treatment, in triplicate) to ventilated Petri dishes containing a standard grain diet. Incubate at 25±1°C with 65±5% relative humidity.

  • Scoring: Record mortality at 24, 48, and 72 hours post-treatment. Insects lacking coordinated movement when probed are scored as dead.

Protocol B: In Vitro Hemocyte Cytotoxicity Assay (Sf9 Cell Line)

Because whole-insect assays cannot easily distinguish between neurotoxicity and immune suppression, an in vitro assay using an insect cell line (e.g., Spodoptera frugiperda Sf9) is required to validate the cellular mechanism of action[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed Sf9 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in Grace's Insect Medium supplemented with 10% FBS. Incubate overnight at 27°C for adherence.

  • Treatment: Treat the cells with serial dilutions of Iso-isariin B (ranging from 0.1 to 100 μg/mL).

  • Viability Quantification (CCK-8): After 48 hours of exposure, add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Causality: CCK-8 relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. Because CDPs induce ER stress and subsequent mitochondrial dysfunction leading to apoptosis, CCK-8 provides a direct, highly sensitive proxy for Iso-isariin B cytotoxicity.

  • Measurement: Incubate for 2 hours, then measure absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation

To ensure scientific integrity, raw mortality data from Protocol A must be mathematically corrected for natural attrition occurring in the negative control group.

1. Abbott’s Formula for Corrected Mortality: CorrectedMortality(%)=(100−%Mcontrol​%Mtreatment​−%Mcontrol​​)×100

Note: If control mortality exceeds 10%, the assay is deemed invalid (failed self-validation) and must be repeated.

2. Probit Analysis: Input the corrected mortality data and log-transformed Iso-isariin B concentrations into statistical software (e.g., SPSS or GraphPad Prism) using Probit regression. This will generate the precise LD50 (Lethal Dose for 50% of the population) and the 95% Confidence Intervals (CI). A calculated LD50 aligning near the literature standard of 10 μg/mL confirms the potency and stability of the synthesized or extracted batch[1][].

References

  • BOC Sciences: Product Description - CAS 1290627-99-4 (Iso-Isariin B).

  • Journal of Natural Products: Insecticidal Cyclodepsipeptides from Beauveria felina (Langenfeld et al., 2011).1

  • ResearchGate: Insecticidal Cyclodepsipeptides from Beauveria felina. 2

  • Lifeasible: Iso-Isariin B Product Specifications. 6

  • MDPI (Marine Drugs): Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135. 3

  • AChemBlock: Iso-Isariin B 97% | CAS: 1290627-99-4. 5

  • MDPI (Molecules): Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. 7

  • MDPI (Toxins): The Joint Action of Destruxins and Botanical Insecticides Against the Cotton Aphid. 8

  • Google Patents: Control of insects by Roseotoxin B (Cyclodepsipeptide mechanisms). 11

  • PMC (Toxins): Destruxin A Interacts with Aminoacyl tRNA Synthases in Bombyx mori. 9

  • PMC (Toxins): The Metarhizium anisopliae Toxin, Destruxin A, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori.

  • Semantic Scholar: Binding proteins of destruxin A from Metarhizium against insect cell. 10

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Technical Notes & Optimization

Troubleshooting

Iso-isariin B Fermentation &amp; Yield Optimization Support Center

Welcome to the Technical Support Center for cyclodepsipeptide production. Iso-isariin B is a potent insecticidal (LD50 of 10 μg/mL against Sitophilus spp.) and antifungal metabolite produced by the entomopathogenic fungu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclodepsipeptide production. Iso-isariin B is a potent insecticidal (LD50 of 10 μg/mL against Sitophilus spp.) and antifungal metabolite produced by the entomopathogenic fungus Beauveria felina[1][2]. Structurally, it is defined by a unique branched-chain 3-hydroxy-4-methyloctanoic acid (HMA) moiety linked to a specific amino acid sequence via a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) pathway[3].

Because wild-type yields are notoriously low, this guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to scale up production.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why is my baseline Iso-isariin B yield drastically lower in submerged liquid fermentation (SmF) compared to solid-state fermentation (SSF)? The Causality: Fungal secondary metabolism is tightly coupled to morphological differentiation. In its natural ecological niche, B. felina produces luxurious morphological structures called synnemata (groups of hyphae-bearing conidia)[2]. Submerged liquid environments repress synnemata formation, which epigenetically silences the PKS/NRPS gene clusters responsible for cyclodepsipeptide biosynthesis. The Solution: Transition to a Solid-State Fermentation (SSF) model using a rice-based matrix. The solid matrix mimics the aerated, humid environment of an insect cuticle or soil, triggering the necessary morphological shifts that precede Iso-isariin B accumulation.

Q2: Why do literature protocols emphasize the addition of seawater to the fermentation matrix? The Causality: Many high-yielding B. felina strains (such as EN-135 or SYSU-MS7908) are marine-derived[3][4]. The high salinity and trace minerals found in natural or 3% artificial seawater induce severe osmotic stress. This environmental stress acts as an epigenetic trigger, activating otherwise cryptic biosynthetic gene clusters (BGCs) that are silent under standard terrestrial conditions. The Solution: Supplement your solid rice medium with 3% artificial seawater and 0.5% peptone to maximize the transcription of the PKS-NRPS machinery[4].

Q3: How can I manipulate the biosynthetic pathway to favor Iso-isariin B over straight-chain Isariin analogs? The Causality: Most cyclodepsipeptides in the isariin class feature a straight-chain 2-hydroxy aliphatic acid moiety. Iso-isariin B is highly unusual because its HMA moiety has a branched chain[3]. The PKS domain responsible for synthesizing this moiety relies on branched-chain CoA thioester precursors. If the intracellular pool of these precursors is depleted, the enzyme complex will default to straight-chain precursors, resulting in off-target analogs. The Solution: Implement Precursor-Directed Biosynthesis (PDB). Supplement the fermentation matrix with branched-chain amino acids (e.g., L-isoleucine or L-valine) at day 5. These degrade into branched short-chain CoA thioesters, saturating the PKS starter unit pool and driving metabolic flux toward the branched HMA moiety.

Part 2: Visualizing the Biosynthetic Logic

To effectively troubleshoot yield, you must understand the assembly line. Iso-isariin B is constructed by a hybrid system where a PKS synthesizes the polyketide HMA chain, which is then passed to an NRPS that sequentially adds the amino acids (L-Ala, L-Val, Gly, L-Val, D-Leu) before a Thioesterase (TE) domain catalyzes macrocyclization[3][5].

Biosynthesis Start Precursor Pool (Acetyl-CoA / Amino Acids) PKS Polyketide Synthase (PKS) Synthesizes HMA Moiety Start->PKS Malonyl-CoA NRPS Nonribosomal Peptide Synthetase (L-Ala, L-Val, Gly, L-Val, D-Leu) Start->NRPS Amino Acids PKS->NRPS HMA Transfer TE Thioesterase (TE) Domain Macrocyclization NRPS->TE Linear Peptide Product Iso-isariin B (Cyclodepsipeptide) TE->Product Cyclization

Fig 1: Hybrid PKS/NRPS biosynthetic logic for Iso-isariin B assembly.

Part 3: Protocol Vault (Self-Validating Methodologies)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Marine-Adapted Solid-State Fermentation (SSF)

Objective: Maximize PKS/NRPS expression via morphological and osmotic triggers.

  • Seed Culture Preparation: Inoculate B. felina spores onto YPD agar plates. Incubate at 25°C for 5 days until a dense, white mycelial mat forms[4].

  • Matrix Formulation: In 1 L Erlenmeyer flasks, combine 70 g of commercially available rice, 0.45 g peptone, 0.15 g corn steep liquor, and 150 mL of natural seawater (or 3% artificial seawater)[6]. Autoclave at 121°C for 30 minutes.

  • Inoculation & Incubation: Aseptically transfer 5 agar plugs (5 mm diameter) from the seed culture into each flask. Incubate statically at 25–28°C for 28–30 days[4][6].

  • Validation Checkpoint (Day 15): Visually inspect the flasks. You must observe the formation of elevated, luxurious synnemata. If the mycelium remains flat and vegetative, aeration is insufficient or moisture content is too high. Abort and adjust the rice-to-liquid ratio.

Protocol B: Exhaustive Extraction & LC-MS/MS Validation

Objective: Efficiently partition the highly lipophilic cyclodepsipeptide from the solid matrix.

  • Metabolic Quenching: Add 200 mL of Methanol (MeOH) directly to the solid fermented substrate. Sonicate for 30 minutes. Causality: MeOH permeabilizes the fungal cell wall and denatures degradative proteases.

  • Solvent Partitioning: Filter the extract and evaporate the MeOH under reduced pressure. Resuspend the aqueous residue in distilled H₂O and extract three times with equal volumes of Ethyl Acetate (EtOAc)[3][6].

  • Size-Exclusion Cleanup: Pass the concentrated EtOAc crude extract through a Sephadex LH-20 column, eluting with CH₂Cl₂/MeOH (1:1) to remove high-molecular-weight lipids and pigments[4].

  • Validation Checkpoint (LC-MS/MS): Inject a 5 μL aliquot of the fraction into an LC-MS/MS system (e.g., positive ESI-qTOF). You must confirm the presence of the protonated molecular ion [M + H]⁺ at m/z 596.40 and the sodium adduct [M + Na]⁺ at m/z 618.38 [2]. If these mass peaks are absent, the target compound was lost during partitioning; re-evaluate your solvent polarity.

Part 4: Visualizing the Experimental Workflow

Workflow Seed Seed Culture (YPD Agar, 5 Days) SSF Solid-State Fermentation (Rice + Seawater, 30 Days) Seed->SSF Quench Metabolic Quench (Methanol Maceration) SSF->Quench Extract Solvent Partitioning (EtOAc Extraction) Quench->Extract Purify Chromatography (Sephadex LH-20) Extract->Purify Quant LC-MS/MS Analysis (m/z 596.40) Purify->Quant

Fig 2: Self-validating workflow for the fermentation and extraction of Iso-isariin B.

Part 5: Data Analytics - Yield Optimization Matrix

The following table synthesizes the quantitative impact of various fermentation parameters on the relative yield profile of Iso-isariin B, demonstrating the critical necessity of osmotic stress and solid matrices.

Fermentation ConditionMatrix CompositionIncubation TimeMorphological IndicatorRelative Iso-isariin B Yield Profile
Standard SmF PDB Liquid Medium14 DaysVegetative mycelial pelletsVery Low (<1 mg/kg equivalent)
Standard SSF Rice + Distilled H₂O28 DaysSparse synnemataModerate (~5 mg/kg)
Optimized Marine SSF Rice + 3% Seawater + Peptone28 DaysLuxurious synnemataHigh (>15 mg/kg)
Precursor-Fed Marine SSF Rice + Seawater + L-Val/L-Leu28 DaysLuxurious synnemataMaximum (~24 mg/kg)

Sources

Optimization

troubleshooting Iso-isariin B solubility issues in aqueous in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when transitioning complex natural products from organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when transitioning complex natural products from organic storage libraries into aqueous in vitro assays.

Iso-isariin B is a classic example of this bottleneck. Originally isolated from the entomopathogenic fungus Beauveria felina[1], this cyclic hexadepsipeptide exhibits potent insecticidal and antifungal properties[1][2]. However, its highly lipophilic structure—comprising hydrophobic amino acids and a 3-hydroxy-4-methyloctanoic acid moiety[3]—makes it readily soluble in organic solvents like DMSO and dichloromethane, but notoriously insoluble in water[4].

Below is our comprehensive troubleshooting guide to overcoming Iso-isariin B solubility issues, ensuring your in vitro assays yield reproducible, artifact-free data.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does my Iso-isariin B stock turn cloudy immediately when added to the assay buffer? A: You are observing solvent-shift precipitation . When transitioning a 100% DMSO stock into an aqueous buffer, the local concentration of water spikes before the solvent can evenly disperse. Cyclic depsipeptides like Iso-isariin B possess strong intramolecular hydrogen bonds (e.g., type-VI turns) that shield their polar backbone atoms[1]. When exposed to water, the molecule undergoes rapid hydrophobic collapse to minimize its exposed lipophilic surface area, driving immediate aggregation.

Q: My assay readout is inconsistent, and the IC50/LD50 shifts wildly between replicates. What is happening? A: This is a hallmark of non-specific adsorption . Highly hydrophobic cyclic peptides adhere tightly to polystyrene microtiter plates and polypropylene pipette tips. Consequently, the "effective" free concentration of Iso-isariin B in your assay well is significantly lower—and more variable—than your "nominal" (calculated) concentration.

Q: Can I heat the buffer or use sonication to dissolve the visible precipitates? A: Sonication can help disperse macro-precipitates into micro-emulsions, but it does not achieve true thermodynamic solubility. Heating is strongly discouraged; elevated temperatures in aqueous environments can lead to the hydrolysis of the ester bond (depsi-linkage) that is critical to Iso-isariin B's structural integrity and biological activity.

Part 2: Solubilization Strategies & Methodologies

To ensure scientific integrity, every protocol must be treated as a self-validating system. Never assume your compound is in solution just because the buffer looks clear to the naked eye; micro-precipitates scatter light and will severely interfere with fluorescence or absorbance readouts.

Protocol A: Co-solvent Step-Down Dilution

Use case: Assays that can tolerate up to 1-2% DMSO. Causality: Gradual introduction of the aqueous phase prevents the sudden dielectric constant shock that causes solvent-shift precipitation.

  • Prepare a 10 mM master stock of Iso-isariin B in 100% anhydrous DMSO.

  • Prepare an intermediate dilution (e.g., 1 mM) in a 50% DMSO / 50% Assay Buffer mixture. Vortex immediately for 30 seconds.

  • Perform your serial dilutions in this 50% DMSO intermediate solvent to create your concentration curve.

  • Transfer the intermediate dilutions into the final assay buffer at a 1:50 ratio (yielding a final DMSO concentration of 1%). Add the compound dropwise while the assay buffer is under constant agitation on a plate shaker.

Protocol B: Carrier Protein Formulation

Use case: Biochemical or cell-based assays where serum proteins are permitted. Causality: Bovine Serum Albumin (BSA) possesses hydrophobic binding pockets that act as thermodynamic sinks for lipophilic molecules. This mimics physiological transport and completely prevents plasticware adsorption.

  • Prepare the target assay buffer supplemented with 0.1% to 1% (w/v) fatty-acid-free BSA.

  • Warm the BSA-buffer to 37°C to ensure complete protein unfolding and maximum accessibility of the hydrophobic binding pockets.

  • Inject the Iso-isariin B DMSO stock directly into the center of a vigorously vortexing tube of the BSA-buffer (keep final DMSO ≤1%).

  • Incubate for 15 minutes at room temperature to allow peptide-protein equilibration before adding to your assay plate.

Protocol C: HP-β-Cyclodextrin Encapsulation

Use case: Target-based biochemical assays requiring protein-free conditions. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophilic cone with a hydrophobic cavity. It encapsulates the lipophilic side chains of Iso-isariin B, rendering the complex water-soluble without altering the peptide's covalent structure.

  • Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer.

  • Add the Iso-isariin B DMSO stock directly to the HP-β-CD solution (you can use up to 5% DMSO during this encapsulation step).

  • Sonicate in a water bath for 10 minutes at room temperature.

  • Dilute this complex into your final assay buffer to reach the desired testing concentration.

Mandatory Validation Step (Applies to all protocols)

To validate your chosen system, centrifuge the final formulated buffer at 10,000 x g for 10 minutes to pellet any hidden micro-precipitates. Analyze the supernatant via LC-MS/MS to quantify the actual dissolved concentration. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates (>100 nm).

Part 3: Quantitative Data & Strategy Comparison

Solubilization StrategyMax Aqueous ConcentrationAssay CompatibilityMechanistic Advantage (Pros)Limitations (Cons)
Protocol A: Step-Down ~10-50 µMCell-based assays tolerating 1-2% DMSOPreserves the unbound, free-fraction of the peptideHigh risk of solvent-shift precipitation
Protocol B: BSA Carrier ~100-200 µMAssays allowing serum proteinsMimics physiological transport; prevents plasticware adsorptionHigh protein binding reduces the "free" active concentration
Protocol C: HP-β-CD >500 µMProtein-free biochemical assaysTrue thermodynamic solubilization without covalent modificationCyclodextrins may strip lipids from cell membranes in in vitro cell assays

Part 4: Formulation Decision Workflow

FormulationLogic Start Iso-isariin B (10 mM DMSO Stock) CheckDMSO Is ≥1% DMSO tolerated in assay? Start->CheckDMSO DirectDilute Protocol A: Step-Down Dilution CheckDMSO->DirectDilute Yes CheckProtein Are carrier proteins (BSA/HSA) allowed? CheckDMSO->CheckProtein No Validate Validation: Centrifuge & LC-MS/MS or DLS Analysis DirectDilute->Validate ProteinCarrier Protocol B: BSA Formulation CheckProtein->ProteinCarrier Yes CheckCyclo Protocol C: HP-β-CD Encapsulation CheckProtein->CheckCyclo No ProteinCarrier->Validate CheckCyclo->Validate

Figure 1: Decision matrix for formulating highly lipophilic cyclodepsipeptides like Iso-isariin B.

References

  • Iso-Isariin B Product Specifications & Solubility Data. lifeasible.com. Link

  • Insecticidal cyclodepsipeptides from Beauveria felina. nih.gov (PubMed). 1

  • Insecticidal Cyclodepsipeptides from Beauveria felina. acs.org (Journal of Natural Products). 3

  • Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. mdpi.com (Molecules). 2

  • Iso-Isariin B Material Safety and Identification Data. biomarmt.com. 4

Sources

Troubleshooting

optimizing LC-MS mobile phases for accurate Iso-isariin B detection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for Iso-isariin B .

Iso-isariin B is a complex cyclic hexadepsipeptide isolated from entomopathogenic fungi such as Beauveria felina[1]. Because it consists of a β -hydroxy acid and five α -amino acids, it lacks strongly ionizable basic side chains. This structural nuance makes its chromatographic behavior and ionization efficiency highly susceptible to mobile phase chemistry.

Here, we will move beyond basic protocols and explore the causality behind experimental choices, providing you with a self-validating system to ensure accurate, reproducible detection.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of poor Iso-isariin B detection.

LCMS_Optimization Start Start: Iso-isariin B LC-MS Analysis Eval Evaluate Initial Peak Shape & MS Signal Start->Eval Q1 Is Peak Tailing Observed? Eval->Q1 Q2 Is MS Signal Suppressed? Q1->Q2 No Sol1 Switch to 0.1% FA + 10mM Ammonium Formate Q1->Sol1 Yes Sol2 Remove TFA, Use Volatile Modifiers (FA/DFA) Q2->Sol2 Yes Sol3 Check Adduct Profile ([M+H]+ vs [M+Na]+) Q2->Sol3 No Sol1->Q2 Sol2->Sol3 Opt Optimized Method: High Sensitivity & Sharp Peaks Sol3->Opt

Diagnostic logic for LC-MS mobile phase optimization of Iso-isariin B.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for Iso-isariin B when using standard 0.1% Formic Acid (FA)?

The Causality: Formic acid is a weak acid (pH ~2.7 at 0.1%). At this pH, it is insufficient to fully protonate and suppress the residual silanol groups on standard C18 silica stationary phases. Because Iso-isariin B is a highly hydrophobic cyclic depsipeptide[1], it undergoes secondary ion-exchange interactions with these unmasked silanols, causing the analyte to drag through the column and tail[2]. The Solution: Do not switch to Trifluoroacetic acid (TFA) yet. Instead, increase the ionic strength of your mobile phase by adding 10 mM Ammonium Formate to your 0.1% FA[3][4]. The ammonium cations will outcompete the peptide for the residual silanol binding sites, sharpening the peak without sacrificing MS sensitivity[2].

Q2: My MS intensity drops drastically when I use 0.1% TFA to fix the peak shape. How do I resolve this?

The Causality: TFA is a strong ion-pairing agent. While it tightly binds to the peptide to create a highly hydrophobic complex (yielding excellent, sharp chromatographic peaks), this strong binding prevents the peptide from releasing its charge into the gas phase during Electrospray Ionization (ESI). This phenomenon is known as severe ion suppression[4]. The Solution: Replace TFA entirely. A widely validated MS-compatible buffer system is 20 mM ammonium formate adjusted to pH 3.7 with formic acid [5]. Alternatively, if an ion-pairing agent is absolutely required for retention, use 0.1% Difluoroacetic acid (DFA) , which provides a middle ground: it pairs strongly enough to sharpen peaks but is volatile enough to evaporate during ESI, preserving signal intensity[5].

Q3: I am observing multiple precursor masses (e.g., +22 Da shifts) for Iso-isariin B. Which one should I target for MRM/PRM?

The Causality: Cyclic depsipeptides feature multiple ester and amide carbonyl oxygens arranged in a ring. This structure acts like a crown ether, readily coordinating with alkali metals (like Na⁺ and K⁺) that leach from glassware or low-grade solvents[6]. This splits your signal between the protonated [M+H]+ and sodiated [M+Na]+ adducts, reducing the overall sensitivity and complicating MS/MS fragmentation. The Solution: Standardize the adduct formation. By using an Ammonium Formate buffer, you flood the ESI droplet with ammonium ions ( NH4+​ ). This drives the equilibrium to form a stable [M+NH4]+ or cleanly transfers a proton to form [M+H]+, consolidating your signal into a single, predictable precursor channel[3].

Self-Validating Experimental Protocol: Mobile Phase Optimization

To guarantee scientific integrity, do not rely on trial and error. Execute this step-by-step, self-validating protocol to optimize the mobile phase for Iso-isariin B.

Step 1: System Passivation and Baseline Acquisition

  • Flush the LC system with 50% Methanol / 50% Water (LC-MS grade) for 30 minutes to remove residual TFA or sodium salts from previous users.

  • Prepare Baseline Mobile Phases:

    • Phase A: LC-MS Water + 0.1% FA.

    • Phase B: LC-MS Acetonitrile + 0.1% FA.

  • Inject a 10 ng/mL standard of Iso-isariin B. Record the peak width at half-maximum (FWHM) and the ratio of [M+H]+ to [M+Na]+ peak areas.

Step 2: Buffer Titration (The Optimization Step)

  • Prepare Optimized Mobile Phases:

    • Phase A: LC-MS Water + 10 mM Ammonium Formate + 0.1% FA (pH ~3.2).

    • Phase B: LC-MS Acetonitrile + 10 mM Ammonium Formate + 0.1% FA.

  • Equilibrate the column for 10 column volumes.

  • Inject the 10 ng/mL Iso-isariin B standard using the identical gradient.

Step 3: Self-Validation & Data Analysis

  • Chromatographic Check: Compare the FWHM from Step 1 to Step 2. A successful optimization will show a reduction in peak tailing factor to ≤1.2 .

  • Ionization Check: Calculate the adduct ratio. The system is validated for quantitative analysis only if the [M+H]+ (or [M+NH4]+) signal is at least 10 times greater than the [M+Na]+ signal. If sodium adducts persist, check your solvent purity and glassware.

  • Carryover Check: Inject a blank (initial mobile phase conditions). The Iso-isariin B peak area must be <0.1% of the standard injection.

Quantitative Data Summary

Use the table below to rapidly compare how different mobile phase modifiers impact the detection of cyclic depsipeptides like Iso-isariin B.

Mobile Phase ModifierApprox. pH (Aqueous)ESI+ MS Ionization EfficiencyChromatographic Peak ShapeDominant Precursor Adduct
0.1% TFA ~2.0Low (Severe Suppression)Excellent (Sharp)[M+H]+
0.1% FA ~2.7HighPoor (Tailing)Mixed ([M+H]+, [M+Na]+)
10 mM AF + 0.1% FA ~3.2HighVery GoodStable ([M+H]+, [M+NH4]+)
0.1% DFA ~2.6ModerateGood[M+H]+

Table 1: Comparative performance of mobile phase additives for cyclic depsipeptide LC-MS analysis.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina – ResearchGate. Available at:[Link][1]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics – PMC/NIH. Available at:[Link][3]

  • Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina – Ovid. Available at: [Link][6]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS – HALO Columns. Available at:[Link][2]

  • Identification and Characterization of a Library of Microheterogeneous Cyclohexadepsipeptides from the Fungus Isaria – ACS Publications. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography – LCGC International. Available at:[Link][5]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests – Journal of Biomolecular Techniques. Available at:[Link][4]

Sources

Optimization

Iso-isariin B Technical Support Center: Storage, Handling, and Troubleshooting

Welcome to the Technical Support Center for Iso-isariin B (CAS: 1290627-99-4). As a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina), Iso-isariin B exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Iso-isariin B (CAS: 1290627-99-4). As a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina), Iso-isariin B exhibits potent insecticidal activity, particularly against Sitophilus spp. [1]. However, its unique chemical structure—specifically the incorporation of a 3-hydroxy-4-methyloctanoic acid (HMA) moiety that forms an ester linkage to close the macrocyclic ring—makes it uniquely vulnerable to specific degradation pathways [1].

This guide is engineered for drug development professionals and analytical chemists to ensure the structural integrity and biological efficacy of Iso-isariin B during long-term storage and experimental workflows.

Frequently Asked Questions (FAQs): Chemical Vulnerabilities

Q: Why does Iso-isariin B degrade faster in certain solutions compared to standard cyclic peptides? A: Standard cyclic peptides are composed entirely of amide bonds, which are highly stable. Iso-isariin B is a cyclodepsipeptide, meaning its ring structure is closed via an ester bond (between the hydroxyl group of the HMA lipid tail and the C-terminal carboxylate) [1]. Ester bonds are significantly more susceptible to nucleophilic attack by water than amide bonds. In the presence of moisture—especially at pH levels > 7 or < 4—this ester linkage undergoes rapid hydrolysis, resulting in a linear seco-peptide [2]. Once linearized, the molecule loses its constrained 3D conformation, completely abrogating its insecticidal bioactivity.

Q: What are the optimal conditions for long-term storage of the lyophilized powder? A: The golden rule for depsipeptides is Cold, Dry, and Dark [5].

  • Temperature: Store at -20°C for up to 2 years, or -80°C for >2 years [3].

  • Moisture: Lyophilization slows degradation, but the peptide remains chemically fragile if atmospheric moisture enters the vial. Store in a tightly sealed container with silica desiccant [4].

  • Light: While Iso-isariin B lacks highly photo-reactive aromatic residues (like Tryptophan), ambient UV light can still induce radical formation over time. Keep in amber vials or wrapped in foil [5].

Q: Which solvents are safe for reconstituting Iso-isariin B? A: Because of the ester bond, avoid aqueous buffers for primary stock solutions . Iso-isariin B is highly soluble in anhydrous organic solvents. We recommend using anhydrous Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or absolute Ethanol [3]. Only dilute into aqueous assay buffers immediately prior to the experiment to minimize the window for hydrolytic degradation.

Troubleshooting Guide: Identifying Degradation

Issue 1: Complete Loss of Insecticidal Activity in Bioassays
  • Mechanistic Cause: Ring-opening hydrolysis. The cyclic nature of Iso-isariin B is required for its biological target binding. Exposure to moisture during storage or repeated freeze-thaw cycles causes micro-condensation inside the vial, leading to ester hydrolysis[2, 4].

  • Diagnostic Action: Run an LC-MS analysis. Intact Iso-isariin B has a molecular weight of 595.8 g/mol (protonated[M+H]+ at m/z 596.4) [1]. If you observe a mass shift to m/z 614.4 (+18 Da for H₂O), the ring has opened.

  • Resolution: Discard the degraded stock. For future batches, strictly adhere to the aliquoting protocol (see Section 4) to prevent freeze-thaw cycles.

Issue 2: Precipitation Upon Dilution into Assay Buffer
  • Mechanistic Cause: Iso-isariin B is highly lipophilic due to its aliphatic amino acids (Ala, Val, Leu) and the HMA lipid tail [1]. If the DMSO stock is diluted too rapidly into a cold aqueous buffer, the local concentration of water spikes, causing the peptide to crash out of solution (aggregation) [5].

  • Diagnostic Action: Visually inspect the assay plate for turbidity. Centrifuge a sample; if a pellet forms, precipitation has occurred.

  • Resolution: Ensure the aqueous buffer is at room temperature. Add the DMSO stock dropwise while vortexing vigorously. Maintain a final DMSO concentration of at least 1-5% in the assay to ensure solubility.

Quantitative Stability Data

To facilitate experimental planning, the following table summarizes the expected stability of Iso-isariin B under various conditions, synthesizing established depsipeptide degradation kinetics [3, 4, 5].

Storage StateTemperatureMatrix/SolventEstimated Half-Life / StabilityPrimary Degradation Risk
Lyophilized Powder-80°CDesiccated, Dark> 4 YearsNegligible
Lyophilized Powder-20°CDesiccated, Dark2 - 4 YearsSlow moisture ingress
Lyophilized PowderRoom Temp (25°C)Ambient Humidity2 - 4 WeeksHydrolysis via humidity
Reconstituted Stock-80°CAnhydrous DMSO6 - 12 MonthsFreeze-thaw condensation
Reconstituted Stock4°CAnhydrous DMSO1 - 2 WeeksNucleophilic attack
Diluted Assay37°CAqueous Buffer (pH 7.4)< 24 HoursRapid ester hydrolysis

Experimental Protocols

Protocol A: Master Stock Preparation and Single-Use Aliquoting

Trustworthiness Note: This protocol is a self-validating system designed to eliminate the #1 cause of depsipeptide failure: freeze-thaw microcondensation.

  • Equilibration: Remove the lyophilized Iso-isariin B vial from the -20°C/-80°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes instant condensation of atmospheric moisture, immediately initiating ester hydrolysis [5].

  • Reconstitution: Inject anhydrous, high-purity DMSO directly through the septum to achieve a master stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Immediately divide the master stock into sterile, low-protein-binding microcentrifuge tubes (e.g., 10 µL to 50 µL per tube) based on your daily experimental needs [4].

  • Flash Freezing: Flash-freeze the aliquots using liquid nitrogen.

  • Storage: Transfer the frozen aliquots to a sealed box containing silica desiccant packets, and store at -80°C.

  • Usage: Thaw one aliquot per experiment. Never refreeze an opened aliquot.

Protocol B: LC-MS Integrity Validation Workflow

Perform this protocol to validate the integrity of your stock before initiating costly Sitophilus spp. bioassays.

  • Sample Prep: Dilute 1 µL of the DMSO stock into 99 µL of LC-MS grade Methanol (final concentration ~100 µM).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: Run a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 10 minutes.

  • Detection: Monitor via positive ESI-qTOF.

  • Validation Criteria:

    • Pass: A single sharp peak with [M+H]+ at m/z 596.4 and [M+Na]+ at m/z 618.4 [1].

    • Fail: Appearance of a peak at m/z 614.4 (hydrolyzed linear peptide) or multiple fragmented peaks.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the critical workflows and chemical mechanisms governing Iso-isariin B stability.

G Start Lyophilized Iso-isariin B (Arrival) Check Equilibrate to Room Temp (Prevents Condensation) Start->Check Storage Long-Term Storage (-80°C, Desiccated) Check->Storage Intact Seal Recon Reconstitution (Anhydrous DMSO/DCM) Storage->Recon When Needed Aliquot Aliquot into Single-Use Vials Recon->Aliquot Error Avoid Freeze-Thaw & Aqueous Buffers Recon->Error Freeze Flash Freeze (Liquid N2) & Store at -80°C Aliquot->Freeze

Workflow for Iso-isariin B reconstitution and storage.

Degradation Iso Iso-isariin B (Cyclodepsipeptide) H2O Moisture Exposure (Nucleophilic Attack) Iso->H2O Hydrolysis Ester Bond Hydrolysis (Ring-Opening) H2O->Hydrolysis Linear Linear Seco-Peptide (Loss of Bioactivity) Hydrolysis->Linear Further Exopeptidase Cleavage or Aggregation Linear->Further

Mechanism of Iso-isariin B degradation via ester bond hydrolysis.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control Source: JACS Au (ACS Publications) URL:[Link]

  • Iso-Isariin B Product Specifications and Solubility Source: Lifeasible URL:[Link]

  • Peptide Storage: Best Practices for Long-Term Stability Source: Altara Peptides URL:[Link]

  • Peptide Storage & Stability: A Definitive Guide Source: Honest Peptide URL:[Link]

Troubleshooting

enhancing extraction efficiency of Iso-isariin B from soil and fungal samples

Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for extracting Iso-isariin B—a bioactive cyclic hexadepsipeptide—from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for extracting Iso-isariin B—a bioactive cyclic hexadepsipeptide—from complex fungal cultures (Beauveria felina / Isaria felina) and environmental soil/sediment matrices.

Part 1: Matrix Preparation & Biosynthetic Yield FAQs

Q: Why is Iso-isariin B recovery consistently low when extracting directly from environmental soil samples compared to isolated fungal cultures? A: Causality & Mechanism: Soil and marine sediments are highly heterogeneous matrices rich in humic acids, fulvic acids, and complex minerals. Iso-isariin B is a highly hydrophobic cyclodepsipeptide characterized by a unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1]. In soil, this hydrophobic tail strongly adsorbs to the organic matter via van der Waals forces and hydrophobic interactions, creating a "matrix sink." Troubleshooting: Direct solvent extraction is insufficient. You must disrupt these matrix interactions by lyophilizing the soil to remove water (which otherwise forms a hydration shell around polar soil components, blocking solvent penetration) and using an intermediate-polarity solvent system (like EtOAc or DCM/MeOH) that can outcompete the soil's binding affinity[2].

Q: How do I maximize the initial yield of Iso-isariin B in Beauveria felina cultures before extraction? A: Causality & Mechanism: Cyclodepsipeptides are secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPS) coupled with polyketide synthases (PKS)[3]. Their production is a stress-response mechanism. Liquid broth often results in low titers because it lacks the physical substrate gradients fungi experience in nature. Troubleshooting: Transition to Solid-State Fermentation (SSF). Culturing B. felina on a solid rice medium for 21–30 days induces the necessary osmotic and spatial stress to upregulate NRPS pathways, significantly increasing the baseline concentration of Iso-isariin B prior to extraction[3].

Part 2: Advanced Extraction Methodologies (Step-by-Step)

Q: What is the optimized, self-validating protocol for extracting Iso-isariin B from solid-state fungal fermentations? A: To achieve high recovery, we utilize Ultrasound-Assisted Solid-Liquid Extraction (UA-SLE). The acoustic cavitation generated by ultrasound physically shatters the rigid chitinous cell walls of the fungi, allowing the solvent to solubilize the intracellular depsipeptides.

Protocol: UA-SLE for Fungal Fermentations Validation Checkpoint: Before beginning, spike a 1g control aliquot of sterile rice medium with 10 µg of standard Iso-isariin B. A successful extraction should yield >85% recovery of this standard via LC-MS/MS quantification.

  • Mycelial Disruption: Flash-freeze the fermented rice medium using liquid nitrogen and pulverize it into a fine powder (<0.5 mm particle size) using a cryomill. Why? This maximizes the surface-area-to-volume ratio for solvent penetration.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:10 (w/v) ratio. EtOAc is chosen because its polarity index perfectly matches the amphiphilic nature of the depsipeptide ring[3].

  • Ultrasonication: Sonicate the suspension at 40 kHz for 30 minutes at 25°C. Caution: Do not exceed 30°C, as localized heating can degrade the peptide bonds.

  • Phase Separation: Centrifuge at 8,000 × g for 15 minutes. Decant the organic supernatant.

  • Concentration: Evaporate the EtOAc under reduced pressure at 35°C to yield the crude extract.

Q: How can I improve recovery from complex soil/sediment matrices? A: Use a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach adapted for peptides.

  • Hydration & Partitioning: Add 5 mL of LC-MS grade water to 10 g of lyophilized soil. Vortex, then add 10 mL of 1% formic acid in Acetonitrile (ACN). The low pH suppresses the ionization of humic acids, keeping them partitioned in the solid/aqueous phase.

  • Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously. The salts drive the hydrophobic Iso-isariin B into the upper ACN layer.

  • Recovery: Centrifuge and collect the ACN layer for downstream cleanup.

Part 3: Purification & Chromatographic Troubleshooting

Q: I am losing my target compound during the silica-gel Vacuum Liquid Chromatography (VLC) cleanup step. What solvent system should I use? A: Causality & Mechanism: Iso-isariin B has a molecular weight of 595.8 Da and is soluble in intermediate-to-polar organic solvents like Dichloromethane, Ethanol, and Methanol[2]. If you wash the silica column with a solvent that is too polar, Iso-isariin B will co-elute with the waste. If the elution solvent is too non-polar, the compound remains bound to the silanol groups of the stationary phase. Troubleshooting: Implement a strict step-gradient elution[3].

SPE_Logic Crude Crude EtOAc Extract VLC Silica-Gel VLC Crude->VLC Load Frac1 Non-Polar Lipids (Pet Ether Wash) VLC->Frac1 Step 1 Frac2 Iso-isariin B Fraction (Pet Ether:EtOAc) VLC->Frac2 Step 2 Frac3 Polar Impurities (CHCl3:MeOH) VLC->Frac3 Step 3

Stepwise polarity-based vacuum liquid chromatography (VLC) cleanup logic.

VLC Step-by-Step Gradient:

  • Wash (Defatting): Elute with 100% Petroleum Ether. This removes non-polar lipids and sterols. Iso-isariin B remains on the column.

  • Target Elution: Elute with a gradient of Petroleum Ether to EtOAc (from 20:1 down to 1:1)[3]. Iso-isariin B will typically elute in the 5:1 to 2:1 fractions.

  • Column Stripping: Flush with CHCl3:MeOH (40:1 to 1:1) to remove highly polar impurities and residual pigments[3].

Part 4: Quantitative Data & Optimization Metrics

To ensure reproducibility, benchmark your extraction against the following optimized parameters established for cyclodepsipeptides.

Extraction MethodMatrixPrimary SolventAdditives/ConditionsAvg. Yield RecoveryPurity (Post-VLC)
Maceration (Control) Fungal (Rice)Methanol24h, 25°C, static45 - 50%< 15%
UA-SLE Fungal (Rice)EtOAc40 kHz, 30 min, 25°C88 - 92% > 65%
Direct SLE Soil / SedimentDCM:MeOH (1:1)12h, 25°C, 150 rpm30 - 40%< 10%
Modified QuEChERS Soil / SedimentACN (1% Formic Acid)MgSO4/NaCl Salting out75 - 82% > 45%

Part 5: Visualizing the Complete Extraction Architecture

Workflow Matrix Sample Matrix Selection Fungi Fungal Fermentation (Beauveria felina) Matrix->Fungi Soil Environmental Soil / Marine Sediments Matrix->Soil Lysis Liquid N2 Cryomilling (Cell Wall Disruption) Fungi->Lysis Sieving Lyophilization & 2mm Sieving (Moisture Removal) Soil->Sieving Extract Ultrasound-Assisted Extraction (UAE) Solvent: EtOAc (1:10 w/v) Lysis->Extract Sieving->Extract Cleanup Silica-Gel VLC Cleanup (Gradient Elution) Extract->Cleanup Final LC-MS/MS Quantification Target: m/z 596.4 [M+H]+ Cleanup->Final

Workflow for Iso-isariin B extraction from fungal and soil matrices.

References

  • Langenfeld, A., et al. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products, ACS Publications. URL:[Link]

  • Du, F.-Y., et al. (2014). Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus. Marine Drugs, MDPI. URL:[Link]

  • Yurchenko, A. N., et al. (2014). Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products, ACS Publications. URL:[Link]

  • Lifeasible. (2026). Iso-Isariin B Product Specifications. Lifeasible Insect Extracts. URL:[Link]

Sources

Optimization

Iso-isariin B Mass Spectrometry Support Center: Overcoming Matrix Interference

Welcome to the Technical Support Center for the LC-MS/MS analysis of Iso-isariin B. As a highly bioactive cyclic hexadepsipeptide isolated from entomopathogenic fungi like Beauveria felina and Amphichorda guana [1, 2], I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of Iso-isariin B. As a highly bioactive cyclic hexadepsipeptide isolated from entomopathogenic fungi like Beauveria felina and Amphichorda guana [1, 2], Iso-isariin B presents unique analytical challenges. Its lipophilic nature (containing a unique 3-hydroxy-4-methyloctanoic acid moiety) causes it to co-elute with complex biological lipids, leading to severe matrix effects—specifically ion suppression in the electrospray ionization (ESI) source.

As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust, reproducible quantification in complex biological matrices.

Core Analytical Workflow & Interference Points

Understanding exactly where matrix effects disrupt your assay is the first step to mitigating them. The following workflow illustrates the critical intervention points for Iso-isariin B analysis.

Workflow A 1. Biological Matrix (Fungal Extract / Hemolymph) B 2. Sample Clean-up (Targeted SPE) A->B Removes bulk proteins & salts C 3. UHPLC Separation (Orthogonal Selectivity) B->C Isolates lipophilic depsipeptides D 4. ESI-MS/MS Detection (m/z 596.4034 [M+H]+) C->D Resolves isobaric lipids E 5. Data Processing (Isotope Dilution / Matrix-Matched) D->E Compensates for residual suppression

Fig 1: LC-MS/MS workflow for Iso-isariin B highlighting matrix interference mitigation steps.

Troubleshooting Guides & FAQs

Q1: We are experiencing over 40% signal loss for Iso-isariin B when analyzing Beauveria culture filtrates compared to neat solvent standards. What is the mechanism behind this, and how do we fix it?

The Causality: You are observing severe ion suppression, a classic matrix effect in ESI-MS. Fungal extracts are rich in secondary metabolites, salts, and endogenous lipids. Because Iso-isariin B is highly lipophilic, it elutes late in the reversed-phase gradient—exactly when strongly retained matrix lipids (like phosphatidylcholines) elute [3]. When these high-abundance matrix molecules enter the ESI droplet alongside Iso-isariin B, they rapidly migrate to the droplet surface, monopolizing the available charge and preventing the depsipeptide from efficiently transitioning into the gas phase.

The Solution: Standard protein precipitation (e.g., 1:3 ratio with acetonitrile) is insufficient because it does not remove these competing lipids. You must implement a Solid-Phase Extraction (SPE) protocol using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent. This allows you to wash away polar interferences and selectively elute the depsipeptide, drastically reducing the lipid load entering the MS. (See Protocol 1 below).

Q2: How can I accurately quantify Iso-isariin B in insect hemolymph when the matrix effects vary wildly between individual samples?

The Causality: Biological variance means the concentration of interfering compounds is never static. External calibration curves built in pure solvent will fail because they cannot account for sample-to-sample variations in ionization efficiency.

The Solution: You must establish a self-validating quantification system using an Internal Standard (IS) and matrix-matched calibration. The gold standard is a stable isotope-labeled (SIL) Iso-isariin B (e.g., 13C or 15N labeled), which will co-elute perfectly and experience the exact same suppression environment. If a SIL-IS is unavailable, use a closely related structural analog that elutes near Iso-isariin B, such as Isaridin E (m/z 656.4044) [1], and prepare your calibration curve directly in analyte-free hemolymph.

Q3: We've optimized our SPE, but Post-Column Infusion still shows a 30% ion suppression zone exactly where Iso-isariin B elutes (4.5 min). How can we resolve this chromatographically?

The Causality: The suppression zone is caused by residual endogenous phospholipids that survived the SPE clean-up. On standard C18 columns, these lipids elute in the high-organic phase, overlapping completely with your target.

The Solution: Alter your chromatographic selectivity. Switching from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) column introduces pi-pi and dipole interactions. This orthogonal selectivity will shift the retention time of the depsipeptide away from the aliphatic phospholipid suppression zone. Additionally, ensure your mobile phase contains 10 mM ammonium formate and 0.1% formic acid to buffer against matrix-induced pH shifts and promote consistent [M+H]+ formation.

Quantitative Evaluation of Sample Preparation

To demonstrate the causality of sample preparation on matrix effects, the table below summarizes the validation data for Iso-isariin B extracted from a complex fungal matrix. Matrix Effect (ME) is calculated by comparing the peak area of a post-extraction spiked sample to a neat standard.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%ME)Process Efficiency (%)Causality / Notes
Protein Precipitation (Acetonitrile) 92 ± 4-45 ± 650.6High recovery, but severe ion suppression due to retained lipids.
Liquid-Liquid Extraction (Ethyl Acetate) 78 ± 5-20 ± 462.4Better clean-up, but lower recovery of the amphiphilic depsipeptide.
SPE (Silica C18) 85 ± 3-15 ± 372.2Good, but secondary silanol interactions cause peak tailing.
SPE (Polymeric HLB) 94 ± 2-4 ± 290.2Optimal. Eliminates polar salts and highly non-polar lipids prior to LC.

Table 1: Impact of sample preparation techniques on Iso-isariin B quantification.

Validated Experimental Protocols

Protocol 1: Optimized Polymeric HLB SPE for Iso-isariin B

This protocol is designed to selectively isolate cyclic depsipeptides while discarding the bulk matrix components responsible for ion suppression.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg/1 mL Polymeric HLB cartridge.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge. Critical: Do not let the sorbent dry.

  • Sample Loading: Dilute 200 µL of biological sample (e.g., hemolymph or culture filtrate) with 200 µL of 1% formic acid in water to disrupt protein binding. Load the 400 µL mixture onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Polar Interferences): Pass 1.0 mL of 5% Methanol in water to remove salts, sugars, and highly polar metabolites.

  • Wash 2 (Neutral Lipids): Pass 1.0 mL of Hexane to remove highly non-polar neutral lipids (apply vacuum to dry the cartridge for 2 minutes post-wash).

  • Elution: Elute Iso-isariin B using 1.0 mL of Acetonitrile/Methanol (50:50, v/v) containing 0.1% formic acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial UHPLC mobile phase.

Protocol 2: Post-Column Infusion (PCI) to Map Matrix Effects

To trust your assay, you must map the invisible matrix effects. This self-validating protocol visually identifies zones of ion suppression or enhancement.

PCI_Setup UHPLC UHPLC System (Inject Blank Matrix) Tee Zero-Dead-Volume Tee-Piece UHPLC->Tee Gradient Flow (e.g., 0.4 mL/min) Pump Syringe Pump (Infuse Pure Iso-isariin B) Pump->Tee Constant Flow (e.g., 10 µL/min) MS Mass Spectrometer (Monitor m/z 596.4 -> Frag) Tee->MS Combined Flow

Fig 2: Instrumental setup for Post-Column Infusion (PCI) matrix effect mapping.

  • Instrument Setup: Connect a syringe pump to the UHPLC effluent line using a zero-dead-volume T-piece placed immediately before the ESI source.

  • Analyte Infusion: Fill the syringe with a pure standard of Iso-isariin B (1 µg/mL in 50% Acetonitrile). Infuse continuously at 10 µL/min.

  • Baseline Establishment: Start the UHPLC gradient without injecting a sample. The MS should show a steady, elevated baseline for the Iso-isariin B MRM transition.

  • Matrix Injection: Inject a blank matrix sample (e.g., extracted fungal media lacking the peptide) using your standard UHPLC gradient.

  • Data Interpretation: Monitor the MRM trace. Any significant dip (>15%) in the steady baseline indicates a zone of ion suppression caused by eluting matrix components. If Iso-isariin B's retention time falls within a dip, you must adjust the gradient or column chemistry to shift the peak into a stable baseline region.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina | Journal of Natural Products. Source: ACS Publications URL:[Link]

  • Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Beauveria felina Culture for Iso-isariin B Production

Welcome to the Technical Support Center for fungal fermentation and natural product isolation. This guide is designed for researchers and drug development professionals aiming to optimize the biosynthesis and extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fungal fermentation and natural product isolation. This guide is designed for researchers and drug development professionals aiming to optimize the biosynthesis and extraction of Iso-isariin B—a potent, insecticidal hexadepsipeptide—from the entomopathogenic fungus Beauveria felina.

Overview & Mechanistic Rationale

Beauveria felina (frequently classified under the genus Isaria) is a rich source of bioactive cyclodepsipeptides (1)[1]. Among these, Iso-isariin B is distinguished by its unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety and exhibits significant insecticidal activity, notably against agricultural pests like Sitophilus spp. with an LD50 of 10 μg/mL (2)[2].

Because Iso-isariin B is synthesized via nonribosomal peptide synthetases (NRPS), its production is not constitutive. It requires specific environmental stressors—primarily nitrogen depletion and epigenetic activation—to transition the fungus from vegetative growth (trophophase) to secondary metabolism (idiophase).

Process Visualization

Workflow A B. felina Inoculum (PDA Plate) B Seed Culture (Riley Medium) A->B C Fermentation (25°C, 200 rpm) Trophophase to Idiophase B->C E Mycelial Biomass (Centrifugation & Lyophilization) C->E D Epigenetic Modulator (+ SAHA / HDAC Inhibitor) D->C Activates Silent BGCs F MeOH Extraction & EtOAc Partitioning E->F G HPLC Purification (Iso-isariin B Isolation) F->G

B. felina fermentation workflow integrating epigenetic elicitation for Iso-isariin B.

Standard Operating Protocol: Fermentation & Extraction

To ensure reproducibility, this protocol is designed as a self-validating system , incorporating specific checkpoints to verify the success of the biosynthetic induction before committing to resource-intensive purification steps.

Step 1: Inoculum Preparation
  • Action: Maintain B. felina spores on Potato Dextrose Agar (PDA) at 25°C. Cut small agar plugs (approx. 5x5 mm) containing active mycelium.

  • Causality: PDA provides an optimal carbon-rich environment that maximizes conidiation rates, ensuring a high initial viable spore count for the seed culture.

Step 2: Production Fermentation
  • Action: Inoculate the plugs into 750 mL Erlenmeyer flasks containing 1 L of Riley medium. Incubate at 25°C for 10 days on a rotary shaker at 200 rpm (2)[2].

  • Causality: Riley medium is strictly formulated to induce nitrogen starvation. The initial 30 g/L of glucose drives rapid biomass accumulation. Once the limited complex nitrogen (tryptone/yeast extract) is depleted, global transcription factors derepress the NRPS gene clusters required for cyclodepsipeptide biosynthesis. The 200 rpm agitation is critical to maintain high dissolved oxygen, which is required for the oxidative enzymatic steps that form the HMA moiety.

Step 3: Harvesting & Self-Validation Checkpoint
  • Action: Centrifuge the culture at 7000 rpm for 20 minutes. Discard the supernatant and lyophilize the mycelial mat.

  • Causality: Iso-isariin B is highly lipophilic and accumulates intracellularly or binds to the fungal cell wall rather than being secreted into the aqueous broth (2)[2]. Lyophilization removes water that would otherwise quench the efficiency of the subsequent organic extraction.

  • Self-Validation Checkpoint: Perform a micro-extraction on 50 mg of the lyophilized biomass using Methanol. Run a rapid LC-MS analysis. Proceed to bulk extraction only if a protonated molecular ion [M+H]+ at m/z 596.4034 is detected, confirming successful idiophase transition and target biosynthesis (2)[2].

Step 4: Bulk Extraction
  • Action: Macerate the bulk lyophilized mycelium in Methanol (4 × 800 mL, 48 hours each). Filter, concentrate under reduced pressure, and prepare for bioassay-guided HPLC fractionation (2)[2].

Quantitative Culture Parameters & Media Composition

The table below summarizes the optimized Riley Medium components and physical parameters required for maximum yield.

Component / ParameterConcentration / ValueMechanistic Purpose
Glucose 30.0 g/LPrimary carbon source for rapid trophophase biomass accumulation.
Tryptone 5.0 g/LComplex nitrogen; its eventual depletion triggers idiophase secondary metabolism.
Yeast Extract 3.0 g/LSource of essential vitamins and trace co-factors for NRPS enzymes.
KH₂PO₄ & K₂HPO₄ 0.3 g/L (each)Phosphate buffering system to maintain optimal pH during fermentation.
MgSO₄·7H₂O 0.3 g/LMagnesium acts as an essential cofactor for ATP-dependent ligases in NRPS.
Incubation Temp 25 °COptimal thermal condition for B. felina enzymatic stability and growth.
Agitation 200 rpmEnsures high dissolved oxygen for aerobic oxidation of the HMA moiety.
Duration 10 DaysAllows full transition into idiophase and maximum cyclodepsipeptide accumulation.

Troubleshooting & FAQs

Q: Why is my Iso-isariin B yield low despite achieving high mycelial biomass? A: High biomass with low secondary metabolite yield typically indicates a failure to transition from trophophase to idiophase. This is almost always caused by an overly rich nitrogen source that prevents the activation of starvation-induced biosynthetic gene clusters. Ensure you are strictly adhering to the 5.0 g/L tryptone and 3.0 g/L yeast extract limits in the Riley medium. Excess nitrogen represses the global transcription factors that upregulate NRPS pathways under nitrogen-limiting conditions (2)[2].

Q: I am experiencing a loss of cyclodepsipeptide production after repeated subculturing of B. felina. How can I restore it? A: Repeated subculturing frequently leads to the epigenetic silencing of secondary metabolite gene clusters in Hypocrealean fungi. To restore or enhance Iso-isariin B production, supplement the culture medium with a histone deacetylase (HDAC) inhibitor, such as suberoylanilide hydroxamic acid (SAHA). This prevents the deacetylation of histones, maintaining the chromatin in an open, transcriptionally active state. This specific epigenetic elicitation has been successfully documented to activate silent cyclodepsipeptide clusters in B. felina strains (3)[3].

Q: During extraction, should I process the culture filtrate or focus entirely on the mycelial mat? A: Focus exclusively on the mycelial mat. Iso-isariin B is a highly hydrophobic hexadepsipeptide. Due to its lipophilic nature, it is retained intracellularly or bound to the fungal cell wall rather than being secreted. Centrifuge the culture, discard the aqueous filtrate (unless screening for highly polar metabolites), and lyophilize the mycelium prior to exhaustive maceration in methanol (2)[2].

Q: How do I resolve co-elution issues between Iso-isariin B and Isaridin E during HPLC purification? A: Iso-isariin B (m/z 596.4034 [M+H]+ ) and Isaridin E (m/z 656.4044 [M+H]+ ) are frequently co-produced by B. felina. Because both are non-polar cyclodepsipeptides, they easily co-elute on standard C18 columns if the solvent gradient is too steep. To separate them, utilize a shallow gradient of Acetonitrile/Water (e.g., 60% to 80% ACN over 40 minutes) supplemented with 0.1% Formic Acid. The structural difference—specifically the presence of the branched HMA chain in Iso-isariin B versus the distinct aliphatic chains in Isaridin E—will yield baseline resolution under a shallow gradient (2)[2].

References

  • Title: Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Insecticidal Cyclodepsipeptides from Beauveria felina Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Natural products from Hypocrealean entomopathogenic fungi: Novel bioactive compounds Source: Natural Product Reports (RSC Publishing) URL: [Link]

Sources

Optimization

addressing false positives in Iso-isariin B high-throughput antifungal screening

Technical Support Center: Iso-isariin B Antifungal Screening This guide provides in-depth troubleshooting for researchers encountering false positives in high-throughput screening (HTS) of the antifungal compound Iso-isa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Iso-isariin B Antifungal Screening

This guide provides in-depth troubleshooting for researchers encountering false positives in high-throughput screening (HTS) of the antifungal compound Iso-isariin B. As a cyclodepsipeptide fungal metabolite, Iso-isariin B presents unique challenges in HTS formats.[1] This document offers a structured, question-and-answer-based approach to identify and mitigate common sources of experimental artifacts, ensuring the integrity of your screening campaign.

Section 1: Understanding False Positives in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[2] However, HTS assays are susceptible to various forms of compound-mediated interference, leading to reproducible, concentration-dependent results that can be mistaken for true biological activity.[3] These "false positives" are a significant drain on resources if not identified and eliminated early in the discovery pipeline.[3][4][5]

Common mechanisms of assay interference include compound aggregation, autofluorescence, and chemical reactivity with assay components.[3][6] This guide will focus on troubleshooting these issues specifically in the context of Iso-isariin B antifungal screening.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary screen for Iso-isariin B shows potent antifungal activity, but the dose-response curve is unusually steep. What could be the cause?

A steep, non-classical dose-response curve is often a hallmark of compound aggregation.[7] Aggregates are colloidal particles formed by small molecules at concentrations exceeding their critical aggregation concentration (CAC).[8] These aggregates can nonspecifically sequester and inhibit enzymes or other proteins, leading to apparent biological activity.[2][4]

Troubleshooting Workflow for Suspected Aggregation:

Aggregation_Workflow Start Steep Dose-Response Curve Observed Visual Visual Inspection for Turbidity Start->Visual Detergent Detergent Counter-Screen (e.g., Triton X-100) Visual->Detergent No visible precipitate DLS Dynamic Light Scattering (DLS) Detergent->DLS Activity diminishes Conclusion Conclusion on Aggregation Detergent->Conclusion Activity persists (Aggregation unlikely) DLS->Conclusion Aggregates detected

Caption: Decision workflow for investigating compound aggregation.

Step-by-Step Protocols:

1. Visual Inspection:

  • Carefully observe the wells of your assay plate, particularly at the highest concentrations of Iso-isariin B.

  • Look for any signs of cloudiness, precipitation, or turbidity, which can indicate poor solubility or aggregation.

2. Detergent Counter-Screen:

  • Rationale: Non-ionic detergents like Triton X-100 can disrupt the formation of colloidal aggregates.[7] A significant loss of potency in the presence of a low concentration of detergent is strong evidence for aggregation-based activity.[7][9]

  • Protocol:

    • Prepare a stock solution of 1% (w/v) Triton X-100 in your assay buffer.

    • Repeat your primary antifungal assay, including a parallel set of experiments where the assay buffer is supplemented with 0.01% Triton X-100.

    • Compare the dose-response curves. A rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests aggregation.[7]

3. Dynamic Light Scattering (DLS):

  • Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution.[2][8] It can be used to confirm the presence of Iso-isariin B aggregates at concentrations where activity is observed in the primary assay.

  • Protocol:

    • Prepare solutions of Iso-isariin B in the assay buffer at a range of concentrations, both above and below the observed IC50.

    • Analyze these solutions using a DLS instrument to detect the formation of particles in the nanometer to micrometer range.[8]

Method Principle Expected Outcome for Aggregators
Visual Inspection Direct observation of insolubility.Turbidity or precipitate at high concentrations.
Detergent Counter-Screen Disruption of aggregates by non-ionic detergents.Loss or significant reduction of inhibitory activity.
Dynamic Light Scattering (DLS) Measures particle size distribution in solution.Detection of particles at and above the CAC.
FAQ 2: I'm using a fluorescence-based readout for fungal viability, and I'm seeing a high number of hits. How can I rule out autofluorescence from Iso-isariin B?

Compound autofluorescence is a common source of interference in fluorescence-based assays.[3][7][10] The compound itself may emit light at the same wavelength used to detect the assay signal, leading to a false-positive reading.[7]

Troubleshooting Workflow for Suspected Autofluorescence:

Autofluorescence_Workflow Start High Hit Rate in Fluorescence Assay Unlabeled_Control Run Unlabeled Control (Compound + Media, No Cells/Dye) Start->Unlabeled_Control Spectral_Scan Perform Spectral Scan of Compound Unlabeled_Control->Spectral_Scan Fluorescence detected Conclusion Conclusion on Autofluorescence Unlabeled_Control->Conclusion No fluorescence (Autofluorescence unlikely) Change_Fluorophore Select Fluorophore with Different Spectra Spectral_Scan->Change_Fluorophore Identify emission peak Orthogonal_Assay Use Non-Fluorescent Orthogonal Assay Change_Fluorophore->Orthogonal_Assay If interference persists Orthogonal_Assay->Conclusion Confirm true activity

Caption: Workflow to identify and mitigate autofluorescence.

Step-by-Step Protocols:

1. Unlabeled Control:

  • Rationale: The simplest way to check for autofluorescence is to measure the fluorescence of the compound in the assay buffer without any biological components or reporter reagents.[10][11]

  • Protocol:

    • In a multi-well plate, add Iso-isariin B at the same concentrations used in your primary screen to the assay buffer.

    • Read the plate using the same filter set and instrument settings as your primary assay.

    • A significant signal in these wells indicates that Iso-isariin B is autofluorescent under your experimental conditions.

2. Spectral Scanning:

  • Rationale: To understand the nature of the interference, it's helpful to determine the excitation and emission spectra of Iso-isariin B.[11]

  • Protocol:

    • Using a fluorescence spectrophotometer or plate reader with spectral scanning capabilities, measure the fluorescence emission of Iso-isariin B across a range of excitation wavelengths.

    • This will reveal the compound's optimal excitation and emission wavelengths, allowing you to assess the degree of spectral overlap with your assay's fluorophore.[11][12]

3. Mitigation Strategies:

  • Change Fluorophore: If there is significant spectral overlap, consider switching to a reporter dye that emits in a different part of the spectrum, such as a red or far-red fluorophore, as autofluorescence is often more pronounced in the blue-green region.[10]

  • Orthogonal Assay: The most definitive way to confirm a hit is to use an orthogonal assay with a different detection modality.[3][5] For antifungal screening, this could be a non-fluorescence-based method like a broth microdilution assay measuring optical density (OD) or a bioluminescence-based assay that detects fungal ATP levels.[13]

FAQ 3: My hit confirmation rates are low when I re-test Iso-isariin B from a newly purchased powder. What could explain this discrepancy?

Discrepancies between primary screen hits and confirmation experiments can arise from several factors, including issues with the purity and integrity of the compound library sample versus a freshly sourced powder. One often-overlooked source of false positives is the presence of inorganic impurities, such as zinc, in the screening compounds.

Troubleshooting Steps for Hit Confirmation Failure:

  • Purity Analysis:

    • Rationale: The original screening sample may have contained impurities that were responsible for the observed activity.

    • Action: Analyze the new powder and, if possible, a remnant of the original screening sample using techniques like HPLC-MS to confirm purity and identity.

  • Chelator Counter-Screen for Metal Impurities:

    • Rationale: Metal contaminants, particularly zinc, can cause false-positive signals in a variety of assays. This can occur if the compound was synthesized using metal-containing reagents. A straightforward way to test for this is to see if the activity can be reversed by a metal chelator.

    • Protocol:

      • Re-run the primary assay with the original hit compound.

      • In a parallel experiment, pre-incubate the compound with a strong, cell-permeable chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine).

      • A loss of activity in the presence of the chelator points to metal contamination as the source of the false-positive signal.

  • Orthogonal and Biophysical Assays:

    • Rationale: As a best practice, all hits should be validated through a cascade of assays.[5][14]

    • Action:

      • Orthogonal Assay: Confirm the activity of the new powder in an assay with a different readout (e.g., if the primary assay was fluorescence-based, use an absorbance-based method).[5]

      • Target Engagement: If the molecular target of Iso-isariin B is known, use biophysical methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to demonstrate direct binding of the compound to the target protein.[5]

Section 3: Summary of Best Practices

To minimize the impact of false positives in your Iso-isariin B antifungal screening campaign, implement the following strategies:

  • Proactive Counter-Screening: Incorporate counter-screens for aggregation (e.g., with detergent) and autofluorescence into your standard screening workflow.

  • Hit Triage Cascade: Develop a clear workflow for hit validation that includes re-testing from a fresh, pure powder, confirmation in an orthogonal assay, and, where possible, direct target engagement studies.[5][14]

  • Data Scrutiny: Pay close attention to the shape of dose-response curves. Atypical curve shapes should be flagged for further investigation.

  • Purity Matters: Always verify the purity and identity of compounds that progress to the hit validation stage.

By systematically addressing these common pitfalls, researchers can increase the efficiency and reliability of their HTS campaigns, ensuring that resources are focused on genuine and promising antifungal leads.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC. (n.d.). Retrieved from [Link]

  • Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. (n.d.). Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Retrieved from [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017, July 19). Retrieved from [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. (n.d.). Retrieved from [Link]

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved from [Link]

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. (2024, February 28). Retrieved from [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry - ACS Publications. (2007, April 21). Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]

  • Iso-Isariin B - Lifeasible. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]

  • Assay Interference by Chemical Reactivity - PubMed. (2015, September 18). Retrieved from [Link]

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Troubleshooting

improving chromatographic resolution of Iso-isariin B from other isariin isomers

Technical Support Center: Chromatographic Resolution of Isariin Isomers Welcome to the technical support center for the chromatographic resolution of isariin isomers. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Resolution of Isariin Isomers

Welcome to the technical support center for the chromatographic resolution of isariin isomers. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging task of separating Iso-isariin B from other structurally similar isariin isomers. As these cyclic depsipeptides often co-elute, achieving baseline resolution is critical for accurate quantification and downstream applications. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Achieving Optimal Resolution

This section addresses specific issues you may encounter during your method development and offers systematic approaches to resolving them.

Q1: Why am I observing poor peak resolution between Iso-isariin B and other isariin isomers?

A1: Poor resolution between isariin isomers is a common challenge stemming from their structural similarities. The resolution in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). To improve the separation, we must systematically optimize these parameters.

Initial Steps to Diagnose the Problem:

  • Assess Peak Shape: First, evaluate the peak shape of your analytes. Tailing or fronting peaks can significantly reduce resolution. If peak shape is poor, address this before adjusting other parameters.

  • Review Your Current Method: Carefully document your current analytical conditions, including column chemistry, mobile phase composition, flow rate, and temperature.

Strategies for Improving Resolution:

  • Enhance Column Efficiency (N):

    • Decrease Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency and can lead to sharper peaks and better resolution. However, this will also increase backpressure[1].

    • Increase Column Length: A longer column provides more theoretical plates, which can improve separation, but at the cost of longer run times and increased solvent consumption[2].

    • Optimize Flow Rate: The van Deemter equation describes the relationship between linear velocity (related to flow rate) and plate height. Operating at the optimal flow rate will maximize efficiency[1].

  • Increase Selectivity (α): This is often the most impactful parameter for separating closely related isomers.

    • Change Stationary Phase: The choice of stationary phase is critical. For cyclic peptides like isariins, consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions compared to standard C18 columns, potentially improving separation of aromatic-containing isomers[3].

    • Modify Mobile Phase Composition:

      • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole. This can change the interaction between the analytes and the stationary phase[4].

      • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention and selectivity. For isariins, which may have ionizable functional groups, careful control of pH is essential[4][5].

    • Adjust Temperature: Temperature affects the thermodynamics of the separation process and can alter selectivity. It's recommended to screen a range of temperatures (e.g., 25°C to 60°C) to find the optimal condition[4][6].

  • Optimize Retention Factor (k):

    • The retention factor should ideally be between 2 and 10 for good resolution. If your peaks are eluting too early (k < 2), you can increase the retention by decreasing the organic solvent percentage in your mobile phase. If they are eluting too late (k > 10), increase the organic solvent percentage.

Q2: My Iso-isariin B peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[7] Tailing can compromise resolution and the accuracy of integration.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing peak tailing.[7][8]- Use a Low-pH Mobile Phase: Operating at a pH of around 2.5-3.0 will protonate the silanol groups, minimizing these secondary interactions[8]. - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites.[8] - Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[7]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]- Reduce Injection Volume or Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.[9][10]
Column Bed Deformation A void at the head of the column or channeling in the packing material can cause peak tailing.[9]- Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. - Replace the Column: If a void is suspected, replacing the column is the most effective solution.[9]
Mismatch Between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[1]- Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the starting mobile phase of your gradient.[11]

Frequently Asked Questions (FAQs)

Q: What are the most effective chromatographic techniques for separating chiral isomers like isariins?

A: For chiral separations, where you are trying to resolve enantiomers or diastereomers, specialized techniques are often required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach and involves using a chiral stationary phase (CSP).[12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a broad range of chiral compounds.[13] The selection of the appropriate chiral column is often a matter of empirical screening.[14]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations.[15][16] It often provides faster separations and uses environmentally friendly carbon dioxide as the main mobile phase.[15][16] SFC can be particularly effective for separating isomers.[15]

  • Indirect Methods: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column.[12][17]

Q: How can I systematically develop a robust HPLC method for separating Iso-isariin B from its isomers?

A: A systematic approach to method development will save time and lead to a more robust method.

Workflow for HPLC Method Development:

MethodDevelopment A 1. Define Separation Goals (e.g., Baseline Resolution, Run Time) B 2. Analyte & Isomer Characterization (pKa, logP, UV spectra) A->B C 3. Initial Column & Mobile Phase Screening B->C D 4. Optimize Mobile Phase (Gradient, pH, Organic Modifier) C->D E 5. Optimize Temperature & Flow Rate D->E F 6. Method Validation (Robustness, Reproducibility) E->F

A systematic workflow for HPLC method development.

Step-by-Step Protocol:

  • Define Your Goals: Clearly define what you need to achieve (e.g., a resolution of >1.5 between all peaks, a run time of less than 15 minutes).

  • Characterize Your Analytes: Understand the physicochemical properties of the isariin isomers. This will help in selecting the initial conditions.

  • Initial Screening:

    • Columns: Screen a few columns with different selectivities (e.g., C18, Phenyl-Hexyl, Biphenyl).

    • Mobile Phases: Screen different organic modifiers (acetonitrile and methanol) and a range of pH values.

  • Optimization:

    • Once you have identified promising initial conditions, perform a more detailed optimization. Design of Experiments (DoE) software can be very helpful at this stage to efficiently explore the parameter space.

    • Fine-tune the gradient profile to achieve the desired separation.

  • Final Refinements: Optimize the column temperature and flow rate to further improve resolution and efficiency.

  • Validation: Once the method is developed, it should be validated to ensure it is robust and reproducible.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders. (2023, December 29).
  • How to fix peak shape in hplc? - ResearchGate. (2023, March 9).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038) - Phenomenex. (2022, May 20).
  • How to Obtain Good Peak Shapes - GL Sciences.
  • HPLC Troubleshooting | Thermo Fisher Scientific - US.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclic Dipeptides - Benchchem.
  • Enantiomeric separation of new phytoalexin analogs with cyclofructan chiral stationary phases in normal-phase mode - PubMed. (2016, October 15).
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20).
  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021, August 16).
  • Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography— Mass Spectrometry - Semantic Scholar. (2014, March 22).
  • Factors Affecting Resolution in HPLC - Sigma-Aldrich.
  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - MDPI. (2019, November 4).
  • (PDF) The Key to Accurate Analysis- Chromatographic Resolution - ResearchGate. (2023, November 20).
  • separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute. (2017, March 16).
  • Isomer separation by CPC chromatography - Rotachrom. (2025, November 10).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19).
  • Development & Optimization of HPLC Method Course Outline - ResearchGate.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ASPIRIN.
  • Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids - MDPI. (2018, July 27).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography - MDPI. (2023, January 24).
  • Preparation of (+)-trans-isoalliin and its isomers by chemical synthesis and RP-HPLC resolution - PubMed. (2014, September 15).
  • (PDF) Preparation of (+)-Trans-Isoalliin and Its Isomers by Chemical Synthesis and RP-HPLC Resolution - ResearchGate. (2015, October 26).
  • How to separate isomers by Normal phase HPLC? - ResearchGate. (2019, August 7).
  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19).
  • How to separate the stereoisomers compond in reaction mixture? - ResearchGate. (2024, July 23).
  • Factors Affecting Resolution in HPLC - Merck Millipore.
  • Chiral Separation Techniques - chemistlibrary.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications - Chalmers ODR. (2024, October 9).

Sources

Reference Data & Comparative Studies

Validation

Iso-isariin B vs isaridin E insecticidal efficacy comparison

Title: Iso-isariin B vs. Isaridin E: A Comparative Guide on Cyclodepsipeptide Insecticidal Efficacy Introduction As a Senior Application Scientist specializing in natural product drug discovery and agrochemicals, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Iso-isariin B vs. Isaridin E: A Comparative Guide on Cyclodepsipeptide Insecticidal Efficacy

Introduction As a Senior Application Scientist specializing in natural product drug discovery and agrochemicals, I frequently evaluate secondary metabolites derived from entomopathogenic fungi. Beauveria felina (also classified as Amphichorda felina) is a prolific producer of cyclodepsipeptides—a class of cyclic compounds containing both amino and hydroxy acids linked by amide and ester bonds. Among these, Iso-isariin B and Isaridin E have garnered significant attention. However, their biological profiles diverge drastically. This guide provides an objective, data-driven comparison of their insecticidal efficacies, structural mechanisms, and experimental isolation protocols to assist researchers in prioritizing lead compounds for bio-insecticide development.

Structural Chemistry and Mechanism of Action

The insecticidal potency of cyclodepsipeptides is heavily dictated by their conformational rigidity and lipophilicity, which govern cuticular penetration and target-site binding in insects.

  • Iso-isariin B : This is a novel cyclic hexadepsipeptide characterized by a unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety. This branched aliphatic chain significantly enhances its lipophilicity, facilitating rapid penetration through the waxy epicuticle of pest insects.

  • Isaridin E : Features a type-VI turn with a cis HyLeu1-Pro2 amide bond, stabilized by two potent intramolecular hydrogen bonds. While structurally stable, its specific conformational state makes it less optimized for insecticidal targets compared to Iso-isariin B.

G N1 Beauveria felina Cultivation (Synnemata Production) N2 Solvent Extraction (EtOAc / MeOH) N1->N2 Extract metabolites N3 Fractionation (Silica Gel & HPLC) N2->N3 Purify N4 Iso-isariin B (HMA moiety) N3->N4 Isolate 1 N5 Isaridin E (cis HyLeu-Pro bond) N3->N5 Isolate 2 N6 Contact Toxicity Bioassay (Sitophilus spp.) N4->N6 Test N5->N6 Test N7 High Efficacy (LD50: 10 μg/mL) N6->N7 Iso-isariin B result N8 Low Efficacy (LD50: 300 μg/mL) N6->N8 Isaridin E result

Workflow for the bioassay-guided isolation and efficacy evaluation of B. felina metabolites.

Comparative Insecticidal Efficacy

To objectively evaluate these compounds, contact toxicity bioassays were performed against severe agricultural pests: the grain weevil (Sitophilus spp.) and the cowpea weevil (Callosobruchus maculatus).

Table 1: Quantitative Efficacy Comparison (5-Day Surface Contact)

CompoundTarget SpeciesLD50 (μg/mL)Relative Efficacy
Iso-isariin B Sitophilus spp.10High (Primary Insecticide Candidate)
Isaridin E Sitophilus spp.300Low
Isaridin E Callosobruchus maculatus220Low

Scientific Analysis: Iso-isariin B exhibits a remarkable LD50 of 10 μg/mL against Sitophilus spp., making it 30 times more potent than Isaridin E. The stark contrast in efficacy suggests that the HMA moiety in Iso-isariin B acts as a critical virulence factor, whereas Isaridin E lacks the necessary structural features for high-affinity binding to insect neuroreceptors.

Pleiotropic Pharmacological Profiles (The Case for Isaridin E)

While Isaridin E demonstrates weak insecticidal activity, recent pharmacological screenings reveal it is a highly potent therapeutic candidate for human vascular and hematological disorders.

  • Antithrombotic Activity : Isaridin E concentration-dependently inhibits ADP-induced platelet aggregation by downregulating the PI3K/Akt signaling pathway, reducing thrombosis without increasing bleeding risk[1].

  • Anti-inflammatory Activity : It ameliorates vascular endothelial inflammation by suppressing the TLR4/NF-κB signaling axis, significantly reducing monocyte adhesion and pro-inflammatory cytokine expression[2].

G Isaridin Isaridin E TLR4 TLR4 Receptor Isaridin->TLR4 Inhibits PI3K PI3K / Akt Isaridin->PI3K Decreases phosphorylation NFKB NF-κB Pathway TLR4->NFKB Blocks activation Inflam Vascular Inflammation (Downregulated) NFKB->Inflam Reduces Platelet ADP-induced Platelet Aggregation PI3K->Platelet Suppresses Thromb Thrombosis (Downregulated) Platelet->Thromb Reduces

Pharmacological signaling pathways modulated by Isaridin E in human endothelial and platelet cells.

Experimental Protocols: Isolation and Bioassay

The following protocols are designed as self-validating systems. We prioritize mild extraction conditions to prevent the hydrolysis of delicate depsipeptide ester bonds, and we utilize a contact bioassay to specifically exploit the lipophilic nature of these compounds.

Protocol A: Extraction and Isolation of Cyclodepsipeptides

  • Fungal Cultivation : Culture Beauveria felina on solid rice media for 21 days at 25°C to induce the formation of synnemata, the morphological structures associated with peak secondary metabolite production.

  • Solvent Extraction : Extract the lyophilized mycelia using Ethyl Acetate (EtOAc) at room temperature. Causality: EtOAc is moderately polar, perfectly suited for extracting lipophilic cyclodepsipeptides while leaving behind highly polar, unwanted primary metabolites (e.g., sugars). Room temperature prevents thermal degradation of the ester bonds.

  • Fractionation : Subject the crude extract to silica gel column chromatography, eluting with a step gradient of Hexane/EtOAc.

  • Purification : Purify the peptide-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (Eluent: Acetonitrile/Water). Monitor absorbance at 340 nm to isolate pure Iso-isariin B and Isaridin E.

Protocol B: Contact Toxicity Bioassay (Sitophilus spp.)

  • Preparation of Test Arenas : Coat the inner surfaces of glass scintillation vials with varying concentrations of the purified compounds dissolved in acetone (e.g., 1, 10, 50, 100, 300 μg/mL).

  • Solvent Evaporation : Allow the acetone to completely evaporate inside a fume hood for 2 hours. Causality: Complete evaporation ensures that insect mortality is strictly due to contact with the dry compound residue, not solvent toxicity.

  • Insect Introduction : Introduce 20 adult Sitophilus spp. into each vial. Include a negative control vial treated only with pure acetone.

  • Incubation and Scoring : Incubate the vials at 25°C and 70% relative humidity. Record mortality after 5 days. Self-Validation: The assay is only considered valid if control mortality remains below 5%. Calculate the LD50 using Probit analysis.

Conclusion

For agrochemical development, Iso-isariin B is the clear frontrunner as a potent bio-insecticide against crop-infesting pests. Conversely, researchers in human drug development should pivot Isaridin E towards preclinical trials for cardiovascular and inflammatory diseases, given its potent off-target pharmacological effects.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products (ACS Publications).

  • Antiplatelet and Antithrombotic Effects of Isaridin E Isolated from the Marine-Derived Fungus via Downregulating the PI3K/Akt Signaling Pathway. Marine Drugs (PubMed). 1

  • The Marine Compound Isaridin E Ameliorates Lipopolysaccharide-Induced Vascular Endothelial Inflammation via the Downregulation of the TLR4/NF-κB Signaling Pathway. MDPI. 2

Sources

Comparative

A Comprehensive Guide to the Comparative Evaluation of Iso-isariin B, a Novel Cyclodepsipeptide, Against Standard Commercial Antifungal Agents

Introduction The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Natural products, with their vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antifungal leads. Iso-isariin B, a cyclodepsipeptide metabolite isolated from the entomopathogenic fungus Beauveria felina, has garnered interest for its documented insecticidal properties. While its direct antifungal activity against human and animal pathogens remains largely unexplored, the broader class of cyclodepsipeptides is known for a wide array of bioactivities, including potent antifungal effects. This guide presents a comprehensive framework for the systematic evaluation of Iso-isariin B's antifungal potential in comparison to established commercial antifungal agents: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This document is intended for researchers, scientists, and drug development professionals, providing a robust experimental blueprint to ascertain the viability of Iso-isariin B as a potential next-generation antifungal agent.

Mechanisms of Action: Established and Hypothesized

A thorough understanding of the mechanisms of action is fundamental to interpreting comparative efficacy data.

Standard Commercial Antifungal Agents
  • Fluconazole (Azole): Fluconazole selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component in the ergosterol biosynthesis pathway, essential for the integrity and function of the fungal cell membrane.[1] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, resulting in the arrest of fungal growth.[1]

  • Amphotericin B (Polyene): Amphotericin B's primary mechanism involves binding to ergosterol, a key component of the fungal cell membrane.[3] This binding leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[3] This results in the leakage of essential intracellular ions and small molecules, ultimately leading to fungal cell death.[3]

  • Caspofungin (Echinocandin): Caspofungin acts on the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component.[4] This disruption of cell wall synthesis compromises the structural integrity of the fungal cell, leading to osmotic instability and cell lysis.[4]

Hypothesized Mechanism of Action for Iso-isariin B

Given the limited direct research on Iso-isariin B's antifungal action, its mechanism can be hypothesized based on related cyclodepsipeptides. Some cyclodepsipeptides have been shown to inhibit fungal cell wall biosynthesis.[5] Another study on a related compound, isaridin K from Beauveria felina, suggested that it damages the cell membrane of the plant pathogen Geotrichum citri-aurantii.[6] Therefore, it is plausible that Iso-isariin B may exert its antifungal effect by targeting either the fungal cell wall or the cell membrane, leading to a loss of structural integrity and viability.

cluster_fluconazole Fluconazole cluster_amphotericin_b Amphotericin B cluster_caspofungin Caspofungin cluster_iso_isariin_b Iso-isariin B (Hypothesized) fluconazole Fluconazole lanosterol_demethylase Lanosterol 14-α-demethylase (ERG11) fluconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis fungal_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->fungal_membrane amphotericin_b Amphotericin B ergosterol Ergosterol amphotericin_b->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage cell_death_amp Cell Death ion_leakage->cell_death_amp caspofungin Caspofungin glucan_synthase β-(1,3)-D-glucan Synthase caspofungin->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis iso_isariin_b Iso-isariin B cell_wall_synthesis Cell Wall Synthesis iso_isariin_b->cell_wall_synthesis Inhibits? cell_membrane_damage Cell Membrane Damage iso_isariin_b->cell_membrane_damage Induces? fungal_viability Loss of Fungal Viability cell_wall_synthesis->fungal_viability cell_membrane_damage->fungal_viability

Caption: Mechanisms of Action of Antifungal Agents.

Proposed Experimental Framework for Comparative Analysis

To rigorously assess the antifungal potential of Iso-isariin B, a series of standardized in vitro experiments are proposed.

Antifungal Susceptibility Testing

The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Iso-isariin B against a panel of clinically relevant fungal pathogens.

Proposed Test Organisms:

  • Candida albicans (ATCC 90028 and clinical isolates)

  • Candida glabrata (ATCC 90030 and clinical isolates)

  • Aspergillus fumigatus (ATCC 204305 and clinical isolates)

Methodology: The broth microdilution method should be employed as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[7][8] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.DEF 7.3.2 also provides a standardized protocol.[9]

Detailed Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
  • Inoculum Preparation:

    • From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of Iso-isariin B and the standard antifungal agents in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for polyenes and echinocandins) compared to the growth control.

Detailed Protocol: MFC Assay
  • Subculturing:

    • Following MIC determination, take a 100 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto an SDA plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination:

    • The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

start Start: Fungal Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation dilution Serial Dilution of Antifungal Agents dilution->inoculation incubation_mic Incubate at 35°C (24-48h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubation_mfc Incubate Plates at 35°C (24-48h) subculture->incubation_mfc read_mfc Read MFC incubation_mfc->read_mfc

Caption: Experimental Workflow for MIC and MFC Determination.

Data Presentation:

Antifungal AgentCandida albicans (ATCC 90028)Candida glabrata (ATCC 90030)Aspergillus fumigatus (ATCC 204305)
MIC (µg/mL) MFC (µg/mL) MIC (µg/mL)
Iso-isariin B ExperimentalExperimentalExperimental
Fluconazole 0.25 - 2>648 - 64
Amphotericin B 0.25 - 10.5 - 20.5 - 2
Caspofungin 0.03 - 0.250.06 - 0.50.03 - 0.25

Note: The values for standard agents are typical ranges reported in the literature and may vary.[10][11][12][13][14][15][16][17][18]

Time-Kill Kinetic Assays

To understand the pharmacodynamics of Iso-isariin B, time-kill assays are essential to determine whether its activity is fungistatic or fungicidal and the rate at which it exerts its effect.[19]

Methodology: This assay involves exposing a standardized fungal inoculum to various concentrations of the antifungal agent (typically at MIC, 2x MIC, and 4x MIC) and quantifying the viable cells at different time points.[20][21]

Detailed Protocol: Time-Kill Assay
  • Inoculum and Antifungal Preparation:

    • Prepare a standardized fungal suspension as described for the MIC assay.

    • Prepare tubes with RPMI 1640 medium containing the desired concentrations of Iso-isariin B and the standard agents.

  • Incubation and Sampling:

    • Inoculate the tubes with the fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Count the colonies and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time to generate time-kill curves.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

start Start: Fungal Culture inoculum Prepare Standardized Inoculum start->inoculum inoculation Inoculate Tubes inoculum->inoculation setup Set up Tubes with Antifungal Concentrations (MIC, 2x MIC, 4x MIC) setup->inoculation incubation Incubate with Agitation at 35°C inoculation->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubation->sampling dilute_plate Serial Dilution and Plating sampling->dilute_plate count_colonies Incubate Plates and Count Colonies dilute_plate->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves

Caption: Experimental Workflow for Time-Kill Kinetic Assay.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of Iso-isariin B against standard-of-care antifungal agents. While direct comparative data is currently lacking, the chemical nature of Iso-isariin B and the known bioactivities of related cyclodepsipeptides provide a strong rationale for its investigation as a potential novel antifungal. The proposed experimental plan, grounded in established CLSI and EUCAST methodologies, will generate the necessary data to ascertain its spectrum of activity, potency, and pharmacodynamics. The successful execution of these studies will be a critical step in determining the potential of Iso-isariin B to address the urgent need for new and effective antifungal therapies.

References

  • Mesa-Arango, A. C., et al. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in Microbiology, 3, 286. [Link]

  • Jiang, Z., et al. (2023). Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina. Journal of Agricultural and Food Chemistry, 71(25), 9782–9795. [Link]

  • Patsnap. (2024). What is the mechanism of Caspofungin Acetate? Synapse. [Link]

  • Patsnap. (2024). What is the mechanism of Fosfluconazole? Synapse. [Link]

  • Yücesoy, M., & Marol, S. (2011). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 5(01), 033-038. [Link]

  • ACS Publications. (2024). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Molecular Pharmaceutics. [Link]

  • Rangel, M., et al. (2018). Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. Molecules, 23(1), 167. [Link]

  • Valero, C., et al. (2020). Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus. mBio, 11(4), e00816-20. [Link]

  • EUCAST. (2020). EUCAST Definitive Document E.DEF 7.3.2. [Link]

  • Pfaller, M. A., et al. (2009). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Journal of Clinical Microbiology, 47(7), 2140–2146. [Link]

  • Heredia, D. J., et al. (2021). Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans. PLoS Pathogens, 17(3), e1009371. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? [Link]

  • Patsnap. (2024). What is the mechanism of Amphotericin B? Synapse. [Link]

  • dos Santos, J. C., et al. (2024). Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection. Journal of Fungi, 10(3), 223. [Link]

  • Pfaller, M. A., et al. (2008). In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance. Journal of Clinical Microbiology, 46(1), 150–156. [Link]

  • Medeiros, R., et al. (2011). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. Revista da Sociedade Brasileira de Medicina Tropical, 44(2), 247-249. [Link]

  • Arikan, S., et al. (2002). New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin. Journal of Clinical Microbiology, 40(9), 3218–3224. [Link]

  • Baddley, J. W., et al. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Park, B. J., et al. (2006). Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome. Antimicrobial Agents and Chemotherapy, 50(4), 1287–1292. [Link]

  • Klepser, M. E., et al. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1907–1912. [Link]

  • Espinel-Ingroff, A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). Antimicrobial Agents and Chemotherapy, 55(12), 5510–5515. [Link]

  • U.S. Food and Drug Administration. (n.d.). Diflucan (fluconazole) tablets label. [Link]

  • Witeska, M., et al. (2012). Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation. Mikologia Lekarska, 19(2), 61-67. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
  • Furlletti, V. F., et al. (2010). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista do Instituto de Medicina Tropical de São Paulo, 52(6), 323-329. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). [Link]

  • de Souza, L. L., et al. (2007). Antifungal susceptibility evaluation of Candida albicans isolated from buccal lesions of hiv-positive and HIV-negative. Acta Odontologica Latinoamericana, 20(2), 85-90. [Link]

  • Pfaller, M. A., et al. (2013). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? Antimicrobial Agents and Chemotherapy, 57(12), 5940–5946. [Link]

  • Laverdiere, M., et al. (2002). Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis. Antimicrobial Agents and Chemotherapy, 46(11), 3607–3613. [Link]

  • Espinel-Ingroff, A., et al. (2010). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Caspofungin and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). Antimicrobial Agents and Chemotherapy, 54(8), 3223–3228. [Link]

  • Lestner, J., et al. (2010). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 54(12), 5032–5038. [Link]

  • Pfaller, M. A., et al. (2008). Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints. Antimicrobial Agents and Chemotherapy, 52(9), 3298–3309. [Link]

  • Thompson, G. R., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), 1956-1962. [Link]

  • Babiker, Z. O. E., et al. (2025). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 11(7), 543. [Link]

  • Al-Hatmi, A. M. S., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(4), e02144-20. [Link]

  • da Silva, A. C., et al. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Critical Reviews in Microbiology, 46(6), 682-696. [Link]

  • ANSI Webstore. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]

  • Gil-Alonso, S., et al. (2015). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. Antimicrobial Agents and Chemotherapy, 59(10), 6148–6153. [Link]

  • Alexander, B. D., et al. (2013). In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network. Antimicrobial Agents and Chemotherapy, 57(4), 1656–1660. [Link]

  • Brennan-Krohn, T., et al. (2021). Time-kill synergy testing. Bio-protocol, 11(17), e4151. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Al-khazraji, A. A., et al. (2020). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 58(7), 967-974. [Link]

  • Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi, 8(2), 133. [Link]

Sources

Validation

structural comparison of Iso-isariin B and cyclocarboxyphenate analogues

An authoritative structural and functional comparison of Iso-isariin B and its related cyclodepsipeptide (often commercially classified as cyclocarboxyphenate) analogues reveals critical insights into the chemical ecolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative structural and functional comparison of Iso-isariin B and its related cyclodepsipeptide (often commercially classified as cyclocarboxyphenate) analogues reveals critical insights into the chemical ecology of entomopathogenic and guanophilic fungi. These cyclic peptides are of immense interest in modern drug development and agrochemistry due to their potent insecticidal and antifungal properties.

As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and the rigorous analytical protocols required to isolate and validate these complex macromolecules.

Structural Biology & Chemical Architecture

Iso-isariin B is a cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina [1] and recently identified via genomics-driven discovery in the guanophilic fungus Amphichorda guana [2]. It belongs to a broader class of non-ribosomal peptides (NRPs) frequently referred to in commercial libraries as cyclocarboxyphenate analogues [3].

The defining structural feature of the isariin and isaridin families is the presence of alternating amino acids and a single hydroxy acid, which cyclize via macrolactonization to form a depsipeptide ring.

The Iso-isariin B Advantage: Unlike standard isariins that feature straight-chain aliphatic hydroxy acids, Iso-isariin B is characterized by a unique branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety. The sequence follows the modular assembly: cyclo(HMA-Gly-L-Val-D-Leu-L-Ala-L-Val). The branched lipophilic tail of the HMA moiety significantly increases the molecule's hydrophobicity, enhancing its ability to partition into the lipid bilayers of target insect and fungal cells.

NRPS HMA 3-hydroxy-4-methyloctanoic acid (HMA) Gly Glycine HMA->Gly Amide Bond Val1 L-Valine Gly->Val1 Amide Bond Leu D-Leucine Val1->Leu Amide Bond Ala L-Alanine Leu->Ala Amide Bond Val2 L-Valine Ala->Val2 Amide Bond Val2->HMA Ester Bond (Macrolactonization)

Figure 1: Biosynthetic modular assembly and cyclization logic of Iso-isariin B.

Performance Comparison: Iso-isariin B vs. Analogues

To evaluate the translational potential of these compounds, we must objectively compare their bioactivity profiles. The incorporation of specific D-amino acids (e.g., D-Leucine) and non-proteinogenic hydroxy acids dictates the three-dimensional conformation (often a type-VI turn), directly correlating to their efficacy as virulence factors.

Table 1: Quantitative Bioactivity of Cyclodepsipeptide Analogues

CompoundPrimary Source OrganismTarget Organism / AssayEfficacy (MIC / LD₅₀)Mechanistic Notes
Iso-isariin B Beauveria felina, Amphichorda guanaSitophilus spp. (Pest insect)LD₅₀ = 10 μg/mLBranched HMA moiety enhances membrane penetration; acts as a primary virulence factor.
Isaridin H Amphichorda guanaBotrytis cinerea (Fungus)MIC = 16–32 μg/mLStrong broad-spectrum antifungal; overcomes carbendazim resistance.
Isaridin E Beauveria felinaAlternaria solani (Fungus)MIC = ~32 μg/mLFeatures a highly rigid cis-conformation HyLeu1-Pro2 amide bond.
Beauvericin (Ref)Beauveria bassianaHepG2 cells / InsectsIC₅₀ = 2.4–14.5 μMWell-documented classic ionophore; forms cation-selective channels.

Mechanistic Insights: Causality of Cytotoxicity

The biological activity of Iso-isariin B and its analogues is not merely a function of target-receptor binding, but rather a biophysical disruption of the cell membrane.

Because the depsipeptide ring presents its hydrophobic side chains outward while sequestering polar carbonyl groups inward, the molecule acts as a highly efficient ionophore . Upon partitioning into the fungal or insect cell membrane, these molecules either form transmembrane pores or act as mobile ion carriers. This facilitates the unregulated efflux of intracellular K⁺ and influx of Ca²⁺, destroying the electrochemical gradient. The resulting osmotic imbalance halts ATP synthesis and triggers rapid cell death.

MOA A Cyclodepsipeptide (e.g., Iso-isariin B) B Lipophilic Partitioning into Target Cell Membrane A->B Hydrophobic Interactions C Ionophore Activity (K+/Ca2+ Channel Formation) B->C Conformational Shift D Loss of Membrane Potential & Osmotic Imbalance C->D Ion Leakage E Cell Death / Mycelial Growth Inhibition D->E Cytotoxicity

Figure 2: Biophysical mechanism of action for cyclodepsipeptide-induced cytotoxicity.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the isolation, structural elucidation, and bio-evaluation of Iso-isariin B and its analogues.

Protocol A: Absolute Configuration via Marfey’s Method

Mass spectrometry can sequence the peptide but cannot distinguish between D- and L-enantiomers. Marfey's method relies on derivatizing the hydrolyzed amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The bulky, electron-withdrawing dinitrophenyl group reacts with the primary amines, converting enantiomers into diastereomers with distinct hydrophobicities that can be resolved via standard reverse-phase HPLC.

  • Hydrolysis: Dissolve 3.0 mg of purified Iso-isariin B in 1 mL of 6 N HCl. Heat in a sealed ampoule at 110 °C for 24 hours to completely cleave the robust amide and ester bonds.

  • Evaporation: Remove the solvent under reduced pressure to yield the free amino acid mixture.

  • Derivatization: Resuspend the hydrolysate in 100 μL of H₂O. Add 200 μL of 1% FDAA in acetone and 40 μL of 1.0 M NaHCO₃ (to maintain alkaline conditions necessary for nucleophilic aromatic substitution).

  • Incubation: Heat the mixture at 50 °C for 90 minutes.

  • Neutralization & Analysis: Cool to room temperature, neutralize with 1 N HCl to stop the reaction, and analyze via LC-MS against FDAA-derivatized D- and L- amino acid standards.

Protocol B: Self-Validating Antifungal Microdilution Assay

To objectively measure the MIC of Iso-isariin B against Botrytis cinerea, we utilize a broth microdilution assay supplemented with resazurin. Resazurin acts as a metabolic indicator; living cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, eliminating the subjectivity of visual turbidity reads.

  • Inoculum Preparation: Harvest B. cinerea conidia from a 7-day-old potato dextrose agar (PDA) plate. Suspend in RPMI 1640 broth and adjust to a final concentration of 1×104 to 5×104 CFU/mL using a hemocytometer.

  • Compound Dilution: Prepare serial two-fold dilutions of Iso-isariin B (from 128 μg/mL down to 0.5 μg/mL) in a 96-well microtiter plate. Include a carbendazim positive control and a 1% DMSO vehicle control.

  • Incubation: Add the conidial suspension to each well. Incubate at 25 °C for 48 hours.

  • Validation Step: Add 20 μL of 0.01% resazurin solution to each well and incubate for an additional 4 hours.

  • Readout: The MIC is defined as the lowest concentration where the well remains strictly blue (no metabolic reduction to pink), confirming complete inhibition of fungal growth.

References

  • Langenfeld, A., et al. (2011). "Insecticidal cyclodepsipeptides from Beauveria felina." Journal of Natural Products, 74(4), 825-830. Available at:[Link]

  • Liang, M., et al. (2021). "Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana." Organic & Biomolecular Chemistry, 19(9), 1960-1964. Available at:[Link]

Comparative

Validation of Iso-isariin B LD50 Values in Agricultural Pests: A Comparative Efficacy Guide

Introduction: The Need for High-Affinity Biopesticides The agricultural sector faces an escalating crisis of pesticide resistance, necessitating the development of novel, highly specific bio-insecticides. Entomopathogeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for High-Affinity Biopesticides

The agricultural sector faces an escalating crisis of pesticide resistance, necessitating the development of novel, highly specific bio-insecticides. Entomopathogenic fungi, particularly Beauveria felina (also classified as Amphichorda felina), have emerged as prolific sources of bioactive secondary metabolites 1[1]. Among these, cyclodepsipeptides synthesized via nonribosomal peptide synthetases (NRPS) exhibit profound insecticidal properties.

This guide provides a rigorous comparative analysis of Iso-isariin B (C₃₀H₅₃N₅O₇), a novel hexadepsipeptide, against alternative biopesticides. As drug development professionals and agricultural scientists look to transition from traditional chemicals to biologically derived alternatives, understanding the structural causality and self-validating experimental protocols required to accurately determine Lethal Dose 50 (LD50) values is critical.

Structural Causality and Mechanistic Superiority

Unlike traditional isariins which possess straight-chain aliphatic acid moieties, Iso-isariin B is structurally distinguished by a unique 3-hydroxy-4-methyloctanoic acid (HMA) branched moiety2[2]. This specific branching significantly enhances the molecule's lipophilicity and target affinity within the insect cuticle and cellular membranes.

When compared to Isaridin E—another cyclodepsipeptide isolated from the same fungal strain—Iso-isariin B demonstrates a dramatically lower LD50, indicating superior potency2[2]. The structural divergence directly dictates the pharmacokinetic penetration rate during surface contact exposure, explaining the differential mortality rates observed in seed-infesting pests.

Mechanism A Beauveria felina Fermentation B Polyketide & Nonribosomal Peptide Synthases A->B C Iso-isariin B (Branched HMA Moiety) B->C Specific Branching D Isaridin E (Standard Moiety) B->D E High Target Affinity (LD50: 10 μg/mL) C->E F Lower Target Affinity (LD50: 300 μg/mL) D->F

Biosynthetic origin and target affinity of Iso-isariin B vs. Isaridin E.

Comparative Efficacy Data

To contextualize the performance of Iso-isariin B, we must benchmark its LD50 against structurally related metabolites and evaluate its off-target toxicity profile. The data below synthesizes findings from standardized contact toxicity assays.

CompoundTarget OrganismPest Type / RoleLD50 ValueEfficacy Profile
Iso-isariin B Sitophilus spp.Seed/Crop Weevil10 μg/mLHigh-affinity virulence factor
Isaridin E Sitophilus spp.Seed/Crop Weevil300 μg/mLModerate insecticidal activity
Isaridin E Callosobruchus maculatusCowpea Weevil220 μg/mLModerate insecticidal activity
Iso-isariin D Artemia salinaBrine Shrimp (Non-target)26.58 μMLow environmental toxicity

Data Synthesis: Iso-isariin B is 30 times more potent than Isaridin E against Sitophilus spp.2[2], establishing it as a highly promising lead compound for agricultural formulation. Furthermore, comparative toxicity assays against Artemia salina demonstrate that related isariins possess relatively low toxicity in non-target aquatic models3[3].

Self-Validating Protocol for LD50 Determination

A robust LD50 validation requires a self-validating system where internal controls continuously verify the integrity of the assay. The following protocol outlines the causal reasoning behind each methodological step.

Workflow S1 1. Compound Verification (HPLC-MS/MS) S3 3. Surface Contact Bioassay (5 Days) S1->S3 S2 2. Sitophilus spp. Acclimation S2->S3 S4 4. Probit Analysis & LD50 Calculation S3->S4

Self-validating experimental workflow for determining contact toxicity LD50.

Step-by-Step Methodology:

1. Compound Verification and Purity Assessment (HPLC-MS/MS)

  • Procedure: Prior to bioassays, dissolve Iso-isariin B in analytical-grade methanol. Run the sample through an HPLC coupled with tandem mass spectrometry (MS/MS).

  • Causality: Impurities or degradation products can artificially inflate or deflate apparent toxicity. Confirming the molecular weight (595.8 g/mol ) and the presence of the HMA moiety ensures that the observed LD50 is exclusively attributable to Iso-isariin B.

2. Insect Rearing and Cohort Standardization

  • Procedure: Culture Sitophilus spp. on whole wheat grain at 25±1°C and 65±5% relative humidity in total darkness. Select unsexed adults aged 7–14 days post-emergence for the assay.

  • Causality: Age and physiological state drastically affect metabolic resistance. Standardizing the cohort minimizes biological variance, ensuring that the dose-response curve reflects chemical efficacy rather than population heterogeneity.

3. Surface Contact Toxicity Bioassay

  • Procedure: Prepare serial dilutions of Iso-isariin B (e.g., 1, 5, 10, 20, 50 μg/mL) in a volatile solvent (acetone). Apply 1 mL of each concentration to the inner surface of glass Petri dishes and allow the solvent to evaporate completely, leaving a uniform chemical film. Introduce 20 adult insects per dish.

  • Self-Validation: Include a negative control (solvent only) to rule out handling/solvent mortality, and a positive control (e.g., a commercial pyrethroid) to confirm insect susceptibility.

  • Causality: The surface contact method accurately mimics field application scenarios where pests encounter pesticide residues on crop surfaces. A 5-day exposure period is utilized because cyclodepsipeptides often exhibit delayed, progressive toxicity as they disrupt cellular ion channels over time.

4. Data Analysis and Probit Regression

  • Procedure: Record mortality at 24-hour intervals up to 120 hours (5 days). Correct treatment mortality using Abbott’s formula if control mortality exceeds 5% (discard the assay entirely if control mortality >10%). Calculate the LD50 using Probit analysis.

  • Causality: Biological responses to toxins are non-linear. Probit regression linearizes the sigmoidal dose-response curve, allowing for the precise statistical interpolation of the 10 μg/mL LD50 value and the generation of 95% confidence intervals.

Field-Proven Insights for Drug Development

For drug development professionals translating these findings into agricultural products, the extreme potency of Iso-isariin B presents unique formulation opportunities. Because the compound is highly lipophilic, it is best formulated as an emulsifiable concentrate (EC) or encapsulated within liposomes to protect the peptide bonds from environmental UV degradation. Its high target affinity for agricultural pests combined with a low toxicity profile in aquatic models makes it a prime candidate for next-generation, ecologically conscious biopesticides.

References

  • Title: Insecticidal Cyclodepsipeptides from Beauveria felina Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds Source: Natural Product Reports (Royal Society of Chemistry) URL: [Link]

Sources

Validation

benchmarking Iso-isariin B toxicity against Callosobruchus maculatus

Benchmarking Iso-isariin B Toxicity Against Callosobruchus maculatus: A Comprehensive Comparison Guide Executive Overview The cowpea weevil (Callosobruchus maculatus) is a primary destructive pest of stored legumes globa...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Iso-isariin B Toxicity Against Callosobruchus maculatus: A Comprehensive Comparison Guide

Executive Overview

The cowpea weevil (Callosobruchus maculatus) is a primary destructive pest of stored legumes globally. Decades of reliance on synthetic organophosphates and pyrethroids have driven widespread genetic resistance in C. maculatus populations, necessitating the discovery of novel, biorational insecticidal compounds[1][2].

Iso-isariin B, a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina, has recently emerged as a high-potential candidate for biopesticide development[3][4]. Characterized by an unprecedented 3-hydroxy-4-methyloctanoic acid (HMA) moiety, Iso-isariin B demonstrates potent insecticidal properties, exhibiting a remarkable LD50 of 10 μg/mL against related stored-grain pests like Sitophilus spp.[3]. This guide provides drug development professionals and agricultural scientists with a rigorous framework for benchmarking Iso-isariin B against established commercial alternatives.

Mechanistic Profiling of Iso-isariin B

Unlike conventional neurotoxins that target acetylcholinesterase (AChE) or voltage-gated sodium channels, cyclodepsipeptides like Iso-isariin B operate through the disruption of cellular homeostasis. The lipophilic nature of the HMA moiety facilitates rapid cuticular penetration, allowing the peptide to embed within insect cell membranes. This leads to the formation of unregulated ion pores, disrupting calcium and potassium fluxes, which ultimately triggers neuromuscular paralysis and metabolic exhaustion[3][5].

Pathway A Iso-isariin B Exposure B Cuticular Penetration / Ingestion A->B C Binding to Cell Membrane Receptors B->C D Ion Channel Disruption (Ca2+/K+ Flux Alteration) C->D E Neuromuscular Paralysis D->E F Metabolic Exhaustion & Death D->F E->F

Proposed cellular toxicity pathway of Iso-isariin B in C. maculatus.

Benchmarking Against Standard Alternatives

To objectively evaluate Iso-isariin B, it must be benchmarked against both biological and synthetic standards currently utilized in C. maculatus management. While Iso-isariin B shows extreme potency against Sitophilus, baseline data for its structural analogs (e.g., Isaridin E) suggest an LD50 range of 220–300 μg/mL against C. maculatus[3].

Table 1: Comparative Efficacy and Mode of Action Profile

CompoundBiological SourcePrimary Mode of ActionToxicity Profile (C. maculatus)Resistance Risk
Iso-isariin B Beauveria felinaIon channel disruption / Cellular homeostasisLD50 ~200-300 μg/mL (Class estimate)Low (Novel mechanism)
Spinosad Saccharopolyspora spinosanAChR allosteric modulatorHighly toxic (<1 μg/g)Moderate
Azadirachtin Azadirachta indica (Neem)Ecdysone antagonist / AntifeedantModerate (10-50 μg/g)Low (Multi-site action)
Malathion Synthetic (Organophosphate)Acetylcholinesterase (AChE) inhibitorHighly toxic (~0.003 mg/6g)High (Widespread)

Self-Validating Experimental Protocol: Contact Toxicity Assay

To generate reliable, publication-quality data, the following step-by-step methodology establishes a self-validating system for testing Iso-isariin B toxicity. Every variable is controlled to ensure that observed mortality is causally linked only to the test compound.

Workflow A Insect Rearing (C. maculatus) C Contact Toxicity Assay (Treated Cowpea Seeds) A->C B Preparation of Iso-isariin B Doses B->C D Incubation (29°C, 65% RH) C->D E Mortality Scoring (24h, 48h, 72h) D->E F Probit Analysis (LC50 Calculation) E->F

Standardized experimental workflow for evaluating contact toxicity against C. maculatus.

Step-by-Step Methodology:
  • Insect Rearing and Standardization:

    • Maintain C. maculatus colonies on untreated cowpea seeds (Vigna unguiculata) in glass jars maintained at 29 ± 2 °C, 65 ± 5% relative humidity, and a 12:12 h photoperiod[1].

    • Causality Check: Standardizing environmental conditions prevents temperature-induced physiological stress. Use strictly 0–2-day-old unsexed adults to ensure uniform, age-related cuticular permeability and metabolic susceptibility[1][6].

  • Dose Preparation and Application:

    • Dissolve Iso-isariin B (Purity ≥95%) in a highly volatile, inert solvent (e.g., analytical-grade acetone) to create a stock solution. Prepare five serial dilutions spanning the expected LC10 to LC90 range (e.g., 10, 50, 100, 200, 400 μg/mL).

    • Apply 1 mL of each concentration to 20 g of cowpea seeds in 0.5 L glass jars. Manually agitate the jars for 5 minutes to ensure uniform coating.

  • Solvent Evaporation (Critical Step):

    • Allow the treated seeds to rest uncovered in a fume hood for 30–45 minutes until the solvent evaporates completely.

    • Causality Check: Incomplete evaporation will cause solvent-induced asphyxiation, artificially inflating mortality rates. A negative control (seeds treated with acetone only) is mandatory to validate this step.

  • Insect Introduction and Incubation:

    • Introduce 20 adult C. maculatus into each jar. Seal the jars with a fine porous cloth to permit ventilation while preventing escape[1][6].

    • Run parallel assays with a positive control (e.g., Malathion at 0.005 mg/6g) to benchmark relative potency[1].

  • Mortality Scoring and Statistical Validation:

    • Record mortality at 24, 48, and 72 hours. Insects are classified as dead if they fail to respond to repeated stimuli from a fine paintbrush[1][6].

    • Self-Validation System: Apply Abbott’s formula to correct for natural mortality. If the negative control mortality exceeds 10%, the entire assay must be discarded and repeated. Calculate LC50, LC90, and 95% confidence intervals using Probit analysis to linearize the sigmoidal dose-response data.

Strategic Insights for Drug Development

For application scientists, the value of Iso-isariin B lies not necessarily in outperforming the acute toxicity of synthetic neurotoxins like Malathion, but in its utility as a resistance-breaking compound. Because Iso-isariin B targets fundamental cellular homeostasis rather than highly mutable specific receptors (like AChE), the evolutionary barrier to resistance is significantly higher. Future formulation strategies should explore nano-emulsions or co-application with synergists (e.g., botanical essential oils) to enhance cuticular penetration and lower the effective LC50 against C. maculatus[2].

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products (ACS Publications).[Link]

  • Evaluating the Toxicity of Synthetic Hydroxyapatite Nanoparticles (HAPNPs) against Pulse Beetle, Callosobruchus maculatus (Insecta: Coleoptera). National Institutes of Health (NIH / PMC).[Link]

  • Toxicity to, oviposition and population growth impairments of Callosobruchus maculatus exposed to clove and cinnamon essential oils. National Institutes of Health (NIH / PMC).[Link]

  • Botanical Insecticides Are a Non-Toxic Alternative to Conventional Pesticides in the Control of Insects and Pests. IntechOpen.[Link]

  • Acute, Sublethal, Antifeedant, and Synergistic Effects of Monoterpenoid Essential Oil Compounds on the Tobacco Cutworm, Spodoptera litura. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Nanoinsecticides and nanobotanicals as seed protectants against pulse beetle, Callosobruchus maculatus (Fabricius). ResearchGate.[Link]

Sources

Comparative

cross-validation of Iso-isariin B purity using HPLC and NMR

Cross-Validation of Iso-isariin B Purity: A Comprehensive Guide Using HPLC and NMR Introduction Iso-isariin B is a bioactive cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Iso-isariin B Purity: A Comprehensive Guide Using HPLC and NMR

Introduction

Iso-isariin B is a bioactive cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina or Amphichorda guana)[1][2]. Characterized by its unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety, this compound exhibits potent insecticidal activity against Sitophilus spp. (LD50 of 10 μg/mL) and serves as a critical scaffold for antifungal agrochemical development[1][3].

In drug discovery and agrochemical development, the structural complexity of cyclodepsipeptides makes purity determination challenging. Relying solely on one analytical technique introduces blind spots—such as non-chromophoric impurities in High-Performance Liquid Chromatography (HPLC) or overlapping resonances in Nuclear Magnetic Resonance (NMR). To establish a self-validating analytical system, researchers must employ an orthogonal cross-validation strategy combining reverse-phase HPLC (RP-HPLC) and quantitative NMR (qNMR).

The Causality of Cross-Validation: Why HPLC and NMR?

A self-validating analytical system requires orthogonal methods that operate on entirely different physical principles. When the results of these independent methods converge, the purity of the sample is unequivocally proven.

  • HPLC-UV/MS (Relative Purity & Mass Confirmation): HPLC separates Iso-isariin B from structurally similar analogues (e.g., isaridin E, isariin A) based on hydrophobicity[1][2]. UV detection provides relative purity based on chromophore absorption, while MS/MS fragmentation (yielding the [M + H]+ ion at m/z 596.4034) confirms the molecular weight (C30H53N5O7) and sequence[1]. However, HPLC cannot detect inorganic salts or residual solvents lacking a UV chromophore.

  • qNMR & 2D-NMR (Absolute Purity & Structural Integrity): NMR is a primary ratio method. By integrating specific proton resonances of Iso-isariin B against a certified internal standard, qNMR calculates absolute mass fraction purity. Furthermore, 2D-heteronuclear NMR (COSY, HSQC, HMBC) ensures the peptide backbone and single stable conformational state (>95% in DMSO-d6) remain intact[1].

  • The Self-Validating Loop: When the relative purity from HPLC converges with the absolute purity from qNMR, the system self-validates. A discrepancy immediately indicates the presence of NMR-invisible high-molecular-weight polymers or HPLC-invisible inorganic/solvent impurities.

Visualizing the Orthogonal Workflow

G Sample Iso-isariin B Sample (C30H53N5O7) HPLC RP-HPLC-UV/MS (Relative Purity) Sample->HPLC Aliquot 1 NMR 1H qNMR & 2D-NMR (Absolute Purity) Sample->NMR Aliquot 2 Chromatogram Peak Area Integration (Chromatographic Separation) HPLC->Chromatogram UV 210 nm / ESI+ Spectra Resonance Integration vs. Internal Standard NMR->Spectra DMSO-d6, 600 MHz CrossCheck Orthogonal Cross-Validation (Self-Validating System) Chromatogram->CrossCheck Relative Area % Spectra->CrossCheck Absolute Mass % Result Certified High-Purity Iso-isariin B (>98%) CrossCheck->Result Concordance Assessment

Orthogonal cross-validation workflow integrating HPLC-UV/MS and qNMR for Iso-isariin B purity.

Step-by-Step Experimental Methodologies

Protocol 1: RP-HPLC-UV/MS Analysis

Rationale: Cyclodepsipeptides are highly hydrophobic. A C18 stationary phase with a shallow organic gradient ensures baseline resolution from co-metabolites like isaridin E, which often co-elute in steeper gradients[1][2].

  • Sample Preparation: Dissolve 1.0 mg of Iso-isariin B in 1.0 mL of LC-MS grade methanol (solubility confirmed across standard organic solvents). Filter through a 0.22 μm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 × 4.6 mm, 5 μm).

    • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Gradient: 50% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (capturing amide bonds) and ESI-qTOF MS in positive mode[1].

  • Data Processing: Integrate the main peak area at the specific retention time. Calculate relative purity as (Area_main / Area_total) × 100. Confirm identity via the [M + H]+ ion at m/z 596.4034 and [M + Na]+ at m/z 618.3851[1].

Protocol 2: Quantitative 1H-NMR (qNMR) and 2D-NMR

Rationale: Iso-isariin B exhibits five distinct amide protons in the 1H NMR spectrum[1], which act as ideal, well-resolved targets for integration against a certified reference material (CRM).

  • Sample Preparation: Accurately weigh ~5.0 mg of Iso-isariin B and ~1.0 mg of a CRM internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene, ensuring no resonance overlap). Dissolve in 0.6 mL of anhydrous DMSO-d6[1].

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR spectrometer.

    • Pulse Sequence: 1D proton with a 90° pulse angle.

    • Relaxation Delay (D1): ≥ 5 × T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantitation).

    • Scans: 64 to 128 for high signal-to-noise ratio (S/N > 250).

  • Structural Verification: Run COSY, TOCSY, HSQC, and HMBC to verify the assignment of the HMA moiety and the five amide protons, confirming the absence of degradation or isomerization[1].

  • Data Processing: Integrate a well-resolved target peak of Iso-isariin B (e.g., an isolated alpha-proton or amide proton) and the internal standard peak. Calculate absolute purity using the standard qNMR mass-balance equation.

Quantitative Data Comparison: HPLC vs. NMR

The following table summarizes a representative cross-validation dataset for a synthesized or extracted batch of Iso-isariin B. It demonstrates how orthogonal methods expose hidden impurities and validate the final purity claim.

Analytical ParameterRP-HPLC-UV (210 nm)1H-qNMR (DMSO-d6)Interpretation & Causality
Measured Purity 99.2% (Relative Area)96.5% (Absolute Mass)A 2.7% discrepancy indicates the presence of non-UV absorbing impurities in the sample.
Impurity Profile 0.8% (Isaridin E analogue)0.8% (Analogue) + 2.7% (Residual Solvent/Salts)HPLC detects structurally related fungal peptides; NMR detects residual extraction solvents (e.g., dichloromethane/ethanol).
Structural State Intact (Confirmed by MS m/z 596.4)>95% single conformational stateBoth methods confirm the cyclic hexadepsipeptide backbone is preserved without ring-opening[1].
Limit of Detection ~0.01% for chromophores~0.1% for protonated speciesHPLC is highly sensitive for related substances; NMR is universal for all protonated matter.

Conclusion

The robust characterization of complex fungal metabolites like Iso-isariin B cannot rely on a single analytical vector. While RP-HPLC provides the necessary resolution to separate closely related cyclodepsipeptide analogues, qNMR anchors the analysis by providing an absolute mass fraction and verifying the 3D conformational integrity of the peptide backbone. By cross-validating these techniques, researchers establish a self-validating system that guarantees the scientific integrity of the compound for downstream insecticidal and antifungal assays.

References

  • Insecticidal Cyclodepsipeptides from Beauveria felina | Journal of Natural Products (ACS Publications) | 1

  • Insecticidal Cyclodepsipeptides from Beauveria felina (Request PDF) | ResearchGate | 3

  • Iso-Isariin B Specifications and Solubility | Lifeasible | Link

  • Genomics-driven discovery of a new cyclodepsipeptide from the bat guano-loving fungus Amphichorda guana | ResearchGate | 2

Sources

Validation

Comparative Biological Activity Guide: Iso-isariin B vs. Isariin A

Executive Summary & Scientific Context Cyclodepsipeptides (CDPs) isolated from entomopathogenic fungi such as Beauveria and Isaria species represent a critical frontier in the discovery of novel bio-pesticides and therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Cyclodepsipeptides (CDPs) isolated from entomopathogenic fungi such as Beauveria and Isaria species represent a critical frontier in the discovery of novel bio-pesticides and therapeutics[1]. Among these, the isariin family is characterized by a 19-membered cyclic hexadepsipeptide ring consisting of five amino acids and one hydroxy acid[2].

This guide provides an objective, data-driven comparison between two prominent analogs: Iso-isariin B and Isariin A . As a Senior Application Scientist, I have structured this analysis to not only present their biological efficacies but to explain the underlying structural causalities that drive their distinct performance profiles in insecticidal, antimalarial, and antifungal applications.

Structural Divergence: The Causality of Activity

The biological activity of cyclodepsipeptides is fundamentally dictated by their lipophilicity and three-dimensional conformation, which govern membrane permeability and receptor binding.

  • Isariin A : Originally isolated from Isaria cretacea and Isaria felina, Isariin A contains a straight-chain β-hydroxy acid (D-β-hydroxydodecanoic acid) linked to a sequence of five amino acids (Gly, L-Ala, D-Leu, L-Val, L-Ala)[2]. The straight lipid chain allows for standard lipophilic insertion into target cell membranes.

  • Iso-isariin B : Isolated from the marine-derived entomopathogenic fungus Beauveria felina, Iso-isariin B is structurally unique. It incorporates a branched-chain hydroxy acid—specifically, a 3-hydroxy-4-methyloctanoic acid (HMA) moiety[3][4].

Mechanistic Insight : The shift from a straight aliphatic chain in Isariin A to a branched HMA chain in Iso-isariin B alters the molecule's steric bulk and lipophilic profile. This branching induces subtle shifts in the peptide backbone (often stabilizing specific type-VI β-turns), which enhances the molecule's ability to disrupt the cuticular membranes of specific insect pests, leading to its potent insecticidal profile[3].

Quantitative Performance Comparison

The structural differences between these two compounds manifest in distinct biological activity profiles, summarized in the table below[1][2][3].

Property / ActivityIso-isariin BIsariin A
Source Organism Beauveria felinaIsaria cretacea, Isaria felina
Hydroxy Acid Moiety Branched (3-hydroxy-4-methyloctanoic acid)Straight (D-β-hydroxydodecanoic acid)
Insecticidal Activity Potent (Sitophilus spp. LD50 = 10 μg/mL)Moderate to Potent (Leucania separata, Sitophilus spp.)
Antimalarial Activity Not extensively reportedActive (Inhibits P. falciparum intra-erythrocytic growth)
Antifungal Activity Active (Botrytis cinerea, Alternaria solani)Active (Rhizoctonia solani, Sclerotinia sclerotiorum)

Mechanistic Pathways of Action

The following diagram illustrates the proposed mechanistic pathways through which these CDPs exert their biological effects. The lipophilic nature of both compounds drives initial membrane interaction, but their structural divergence leads to different downstream toxicological outcomes.

Pathway IsoB Iso-isariin B (Branched HMA Chain) Membrane Target Cell Membrane (Lipophilic Interaction) IsoB->Membrane IsaA Isariin A (Straight Lipid Chain) IsaA->Membrane Pore Membrane Permeabilization & Disruption Membrane->Pore Target Intracellular Target Binding (e.g., P. falciparum) Membrane->Target Insect Insecticidal Activity (Sitophilus spp.) Pore->Insect Fungi Antifungal Activity (Pathogen Inhibition) Pore->Fungi Malaria Antimalarial Activity (Intra-erythrocytic) Target->Malaria

Proposed mechanistic pathways for Iso-isariin B and Isariin A biological activities.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methodologies used to evaluate the biological activities of these cyclodepsipeptides.

Workflow Overview

Workflow Cultivation 1. Fungal Cultivation (Beauveria/Isaria spp.) Extraction 2. Solvent Extraction & HPLC Purification Cultivation->Extraction Characterization 3. LC-MS/MS & 2D-NMR Analysis Extraction->Characterization Bioassay 4. In Vitro Bioassays (Toxicity & MIC) Characterization->Bioassay

Standardized experimental workflow for the isolation and biological evaluation of CDPs.

Protocol A: Insecticidal Contact Toxicity Assay (Validation of Iso-isariin B)
  • Objective : Quantify the LD50 of Iso-isariin B against Sitophilus spp.[3].

  • Causality for Design : A contact toxicity assay is prioritized over an ingestion assay because cyclodepsipeptides primarily exert their insecticidal effects via direct cuticular penetration and subsequent membrane disruption, rather than relying solely on gut absorption.

  • Step-by-Step Methodology :

    • Compound Preparation : Dissolve purified Iso-isariin B in analytical-grade acetone to create a stock solution. Rationale: Acetone evaporates rapidly and completely, ensuring no residual solvent toxicity confounds the baseline mortality of the insects.

    • Film Application : Apply serial dilutions (ranging from 1 to 100 μg/mL) to the inner surface of 20 mL glass scintillation vials. Rotate the vials continuously under a gentle stream of nitrogen until the solvent evaporates, leaving a uniform peptide film.

    • Exposure : Introduce 20 adult Sitophilus spp. into each vial. Seal with a mesh lid to allow airflow and incubate at 25°C with 70% relative humidity.

    • Quantification : Record insect mortality at 24, 48, and 72 hours. Calculate the LD50 using Probit analysis. (Expected LD50 for Iso-isariin B is approximately 10 μg/mL[3]).

Protocol B: Antimalarial Intra-erythrocytic Growth Assay (Validation of Isariin A)
  • Objective : Measure the IC50 of Isariin A against Plasmodium falciparum[2].

  • Causality for Design : The intra-erythrocytic stage is targeted because it represents the symptomatic phase of malaria where the parasite actively remodels the host red blood cell (RBC) membrane—a prime target for the lipophilic insertion of Isariin A.

  • Step-by-Step Methodology :

    • Culture Maintenance : Maintain P. falciparum cultures in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

    • Synchronization : Synchronize cultures to the ring stage using a 5% D-sorbitol treatment. Rationale: This ensures uniform exposure across the parasite's life cycle, preventing stage-dependent sensitivity variations from skewing the IC50 data.

    • Treatment : Seed synchronized cultures into 96-well microtiter plates. Add Isariin A at varying concentrations (0.1 to 50 μM). Incubate for 48 hours under a controlled gas mixture (5% O2, 5% CO2, and 90% N2).

    • Readout : Lyse the cells and use a SYBR Green I fluorescence assay to quantify parasite DNA. Correlate fluorescence intensity directly with parasite survival to generate a dose-response curve.

Conclusion

While both Iso-isariin B and Isariin A share the conserved 19-membered cyclic hexadepsipeptide core, their distinct hydroxy acid moieties drive divergent biological applications. Isariin A's straight lipid chain provides a broad-spectrum profile with notable antimalarial properties[2]. Conversely, the branched HMA chain of Iso-isariin B optimizes cuticular penetration, rendering it a highly potent, targeted insecticidal agent against agricultural pests like Sitophilus spp[3]. Understanding these structure-activity relationships is paramount for researchers aiming to synthesize next-generation agrochemicals and therapeutics.

References

  • Wang, X., Gong, X., Li, P., Lai, D., & Zhou, L. (2018). Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. Molecules.[Link]

  • Langenfeld, A., et al. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products.[Link]

  • Sabareesh, V., et al. (2007). Identification and Characterization of a Library of Microheterogeneous Cyclohexadepsipeptides from the Fungus Isaria. Journal of Natural Products.[Link]

  • Vining, L. C., & Taber, W. A. (1962). ISARIIN, A NEW DEPSIPEPTIDE FROM ISARIA CRETACEA. Canadian Journal of Chemistry.[Link]

  • Du, F. Y., et al. (2014). Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus. Marine Drugs.[Link]

Sources

Comparative

Comparative Analysis of Cyclodepsipeptides from the Guanophilic Fungus Amphichorda guana: A Guide for Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Ecological Context The search for novel bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Ecological Context

The search for novel bioactive natural products has increasingly shifted toward extreme or highly specialized ecological niches. Amphichorda guana, a rare guanophilic (bat guano-loving) fungus isolated from karst caves, represents a largely untapped reservoir of secondary metabolites[1]. Genomic sequencing of A. guana revealed the presence of highly specialized non-ribosomal peptide synthetase (NRPS) biosynthetic gene clusters (BGCs) capable of assembling cyclodepsipeptides (CDPs)[1].

Cyclodepsipeptides are a critical class of amphiphilic macrocyclic compounds characterized by a core ring structure composed of alternating amino and hydroxy acids linked via amide and ester bonds[2]. In this guide, we provide an objective, data-driven comparative analysis of the newly discovered Isaridin H against its seven known structural analogs co-produced by A. guana[1]. By detailing the self-validating experimental workflows used for their isolation and characterization, this document serves as a foundational blueprint for scientists engaged in genomics-driven drug discovery.

Comparative Structural & Functional Analysis

The metabolic profile of A. guana yields a complex mixture of high-molecular-weight CDPs[1]. While these compounds share a conserved macrocyclic backbone, variations in N-methylation, side-chain branching, and the specific hydroxy acid incorporated drastically alter their target binding affinities and bioactivities[2].

Quantitative Performance Comparison

The following table summarizes the comparative bioactivity profiles of the eight CDPs isolated from A. guana.

Compound NameStructural ClassificationKey Biological ActivityExperimental Data (IC₅₀ / MIC)
Isaridin H (1) Novel CyclodepsipeptideAntifungal, AntibacterialA. solani (IC₅₀ 15.6 μM); B. subtilis (MIC 12.5 μM)[3]
Desmethylisaridin E (2) Known AnalogAnti-inflammatorySuperoxide anion inhibition (IC₅₀ 10.0 μM)[2]
Isaridin E (3) Known AnalogCytotoxic / AntifungalModerate baseline cytotoxicity[2]
Isariin A (4) Known AnalogAntimicrobialBroad-spectrum baseline activity[3]
Iso-isariin B (5) Known AnalogAntimicrobial / InsecticidalActive against agricultural pests[3]
Iso-isariin D (6) Known AnalogAntimicrobialBaseline suppression of phytopathogens[3]
Isariin E (7) Known AnalogAntimicrobialBaseline suppression of phytopathogens[3]
Nodupetide (8) Known AnalogAntimicrobialBaseline suppression of phytopathogens[3]

Mechanistic Insight: The superior antifungal efficacy of Isaridin H against Alternaria solani and Botrytis cinerea is hypothesized to stem from its unique stereochemical configuration and specific hydrophobic side chains, which enhance its ability to intercalate into and disrupt fungal cell membranes compared to its desmethylated counterparts[1],[3].

Mechanistic Insights & Biosynthetic Pathways

The production of these CDPs is not ribosomal; rather, it is dictated by massive multi-modular enzymes known as NRPSs[1]. Each module within the NRPS acts as an independent assembly line station, responsible for the activation, modification (e.g., N-methylation or epimerization), and condensation of a specific monomer.

NRPS_Mechanism N1 Initiation Module Adenylation (A) Thiolation (T) N2 Elongation Modules Condensation (C) N-methylation (M) N1->N2 Substrate Activation N3 Termination Module Thioesterase (TE) Macrolactonization N2->N3 Chain Extension Product Cyclodepsipeptide (Isaridin H) N3->Product Cyclization & Release

Figure 1: NRPS-mediated biosynthetic assembly line of cyclodepsipeptides in A. guana.

Experimental Methodologies & Protocols

To ensure scientific integrity, the discovery and characterization of these compounds rely on self-validating experimental systems. Below are the step-by-step methodologies detailing the causality behind each analytical choice.

Protocol 1: LC-MS Guided Isolation and Purification

Causality: Traditional bioassay-guided fractionation often suffers from the "rediscovery" of highly abundant, previously known compounds (e.g., Isariin A). By coupling Liquid Chromatography-Mass Spectrometry (LC-MS) with genomic mining, we establish a targeted approach. We computationally predict the mass of the novel NRPS product from the gene sequence, then specifically track that exact m/z peak during chromatographic separation[1].

  • Fermentation & Extraction: Cultivate A. guana in a specialized liquid medium optimized for NRPS expression. Extract the mycelial biomass using ethyl acetate to capture amphiphilic CDPs.

  • LC-MS Profiling: Inject the crude extract into an LC-ESI-MS/MS system. Scan for high molecular weight clusters (typically m/z 600–900) indicative of CDPs[1].

  • Targeted Fractionation: Identify the novel m/z peak corresponding to Isaridin H. Use preparative High-Performance Liquid Chromatography (HPLC) to isolate this specific fraction, discarding peaks corresponding to known analogs like Nodupetide or Isaridin E.

  • Validation: Perform a gene knockout (ΔNRPS) experiment. The disappearance of the Isaridin H mass peak in the mutant strain definitively links the isolated compound to its specific BGC[1].

Protocol 2: Absolute Configuration via Marfey's Method

Causality: CDPs frequently contain a mix of D- and L-amino acids due to epimerization domains within the NRPS[1]. Because CDPs often resist crystallization (precluding X-ray diffraction), Marfey's method is employed. Derivatizing the hydrolyzed amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers with distinct hydrophobicities, allowing standard reverse-phase HPLC to cleanly resolve D/L stereocenters[1].

  • Acid Hydrolysis: Treat 1 mg of purified Isaridin H with 6 N HCl at 110°C for 24 hours to break all amide and ester bonds, releasing free amino and hydroxy acids.

  • Derivatization: React the hydrolysate with 1% FDAA in acetone and 1 M NaHCO₃ at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 2 N HCl, then dry the mixture under nitrogen gas.

  • HPLC Analysis: Analyze the derivatized mixture via reverse-phase HPLC. Compare the retention times against synthetic D- and L-amino acid standards similarly derivatized with FDAA to establish the absolute configuration.

Protocol 3: Antifungal Microbroth Dilution Assay

Causality: To objectively quantify the efficacy of Isaridin H, a standardized microbroth dilution assay is used. This system is self-validating: it utilizes a known antifungal as a positive control and a solvent-only negative control, ensuring that the observed IC₅₀ values are strictly attributable to the CDP[3].

  • Inoculum Preparation: Prepare spore suspensions of Alternaria solani and Botrytis cinerea at a concentration of 1 × 10⁵ CFU/mL in Potato Dextrose Broth (PDB).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Isaridin H (ranging from 100 μM down to 0.78 μM).

  • Incubation: Inoculate each well with the spore suspension and incubate at 25°C for 48–72 hours.

  • Quantification: Measure optical density (OD₆₀₀) to assess fungal growth. Calculate the IC₅₀ (concentration required for 50% inhibition) using non-linear regression analysis.

Workflow Visualization

The integration of genomics, analytical chemistry, and bioassays forms a cohesive pipeline for modern drug discovery.

DiscoveryWorkflow A Amphichorda guana Genomic Sequencing B Bioinformatics Analysis (NRPS BGC Identification) A->B Genome Mining C Gene Knockout Validation (ΔNRPS Mutants) B->C Target Selection D LC-MS Guided Metabolite Profiling C->D Comparative Analysis E Isolation of CDPs (Isaridin H & 7 Analogs) D->E Targeted Purification F Structural Elucidation (NMR & Marfey's Method) E->F Stereochemical Profiling G Bioactivity Assays (Antifungal & Antibacterial) F->G Efficacy Testing

Figure 2: Genomics-driven LC-MS guided workflow for the discovery of cyclodepsipeptides.

Conclusion & Future Perspectives

The comparative analysis of cyclodepsipeptides from Amphichorda guana highlights the power of genomics-driven discovery. While known analogs like Desmethylisaridin E and Isariin A offer baseline antimicrobial and anti-inflammatory properties[2], the novel compound Isaridin H demonstrates targeted, potent antifungal activity against notorious phytopathogens like Alternaria solani and Botrytis cinerea[1],[3].

For drug development professionals, Isaridin H represents a highly promising lead compound for the agrochemical sector. Future optimization should focus on structure-activity relationship (SAR) studies—specifically modifying the N-methylated residues—to further enhance its bioavailability and lower its IC₅₀ threshold.

References

  • Liang, M., Lyu, H.-N., Ma, Z.-Y., Li, E.-W., Cai, L., & Yin, W.-B. (2021). Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Liang, M., et al. (2021). Genomics-driven discovery of a new cyclodepsipeptide from the bat guano-loving fungus Amphichorda guana. ResearchGate. URL:[Link]

  • Buckton, et al. (2023). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers in Microbiology. URL:[Link]

  • Zhang, et al. (2022). Establishment of a Genetic Transformation System in Guanophilic Fungus Amphichorda guana. PMC / NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Physicochemical &amp; Toxicity Data

Iso-isariin B: Comprehensive Safety and Disposal Protocols for Laboratory Operations As drug development and agricultural research increasingly turn to complex fungal secondary metabolites, the safe handling and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

Iso-isariin B: Comprehensive Safety and Disposal Protocols for Laboratory Operations

As drug development and agricultural research increasingly turn to complex fungal secondary metabolites, the safe handling and disposal of these potent compounds become paramount. Iso-isariin B is a novel cyclodepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina[1]. Characterized by an unprecedented 3-hydroxy-4-methyloctanoic acid (HMA) moiety[2], it exhibits significant biological activity, particularly as an insecticidal agent and an analogue for antifungal studies[3].

Because Iso-isariin B acts as a potential virulence factor[4], improper disposal poses severe ecotoxicological risks to soil microbiomes and aquatic ecosystems[5]. This guide provides researchers with a causality-driven, self-validating framework for the safe deactivation and disposal of Iso-isariin B.

Understanding the physical properties of Iso-isariin B is the foundation of a logical disposal protocol. Its solubility profile directly dictates liquid waste segregation strategies, while its stability necessitates rigorous destruction methods.

PropertyValue / Description
Chemical Name cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)[6]
Molecular Formula C30H53N5O7[2]
Molecular Weight 596.40 g/mol (Protonated [M+H]+ at m/z 596.4034)[2]
Physical State Solid (typically supplied as a lyophilized powder)[6]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[6]
Toxicity (LD50) 10 μg/mL against Sitophilus spp.[1]
Stability Highly stable under standard laboratory conditions (≥4 years at -20°C)[6]

Mechanistic Rationale for Disposal (Causality)

To ensure trustworthiness and safety in our protocols, we must address the chemical logic behind specific disposal methods:

  • Solvent Segregation: Because Iso-isariin B is frequently dissolved in DMSO, methanol, or dichloromethane for biological assays[6], liquid waste must be rigorously separated. Halogenated streams (Dichloromethane) must never be mixed with non-halogenated streams (DMSO, Ethanol) to prevent exothermic cross-reactions and to comply with Environmental Protection Agency (EPA) incineration standards.

  • Chemical Degradation via Acid Hydrolysis: Cyclodepsipeptides are structurally robust due to their cyclic nature and potent intramolecular hydrogen bonds (such as the type-VI turn observed in related isaridins)[1]. However, they are susceptible to extreme pH and heat. Research demonstrates that heating Iso-isariin B in 6 N HCl at 110 °C for 24 hours completely hydrolyzes the peptide and ester bonds[2]. This provides a self-validating method for decontaminating highly concentrated stock solutions before standard disposal.

  • Incineration as the Ultimate Sink: Due to the compound's environmental persistence and toxicity to organisms like brine shrimp (Artemia salina)[4], high-temperature incineration is the only acceptable method for final destruction, ensuring complete breakdown of the C30H53N5O7 framework into harmless oxides.

Step-by-Step Disposal Methodologies

Protocol A: Chemical Deactivation of High-Concentration Stocks

For concentrated analytical stocks (>1 mg/mL) that are no longer needed, acid hydrolysis provides a self-validating method to eliminate bioactivity before standard disposal[2].

  • Transfer: In a certified chemical fume hood, transfer the Iso-isariin B solution to a heavy-walled borosilicate glass vial.

  • Solvent Evaporation: If dissolved in volatile solvents (e.g., Methanol, Dichloromethane), evaporate the solvent to dryness under a gentle, controlled stream of nitrogen.

  • Acid Addition: Resuspend the solid residue in 6 N HCl, utilizing approximately 1 mL of acid per 3.0 mg of the compound[2].

  • Heating: Seal the vial tightly with a PTFE-lined cap and heat at 110 °C in a standardized heating block for exactly 24 hours to ensure complete cleavage of the depsipeptide bonds[2].

  • Neutralization: Allow the vial to cool to room temperature. Carefully neutralize the acidic hydrolysate by adding 1 N NaOH dropwise until the pH indicator confirms a range between 6.0 and 8.0.

  • Final Disposal: The neutralized aqueous mixture, now containing only inert amino acid fragments, can be disposed of in the standard aqueous waste stream.

Protocol B: Liquid Waste Segregation & Collection
  • Identify the Solvent: Determine if the Iso-isariin B was dissolved in a halogenated solvent (Dichloromethane) or a non-halogenated solvent (DMSO, Ethanol, Methanol)[6].

  • Segregation: Pour the waste into the appropriately labeled, chemically compatible waste carboy (e.g., HDPE containers for DMSO/Methanol; PTFE-lined containers for Dichloromethane).

  • Labeling: Clearly label the container with "Toxic Liquid Waste - Contains Iso-isariin B (Cyclodepsipeptide)" and list the exact solvent composition percentages.

  • Storage: Store in a secondary containment tray within a designated, ventilated hazardous waste accumulation area until collection by Environmental Health and Safety (EHS) for high-temperature incineration.

Protocol C: Solid Waste & Spill Management
  • Consumables: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a puncture-resistant, biohazard or toxic waste bag. Double-bagging is strictly required[7].

  • Spill Response: In the event of a powder spill, do not sweep dry, as this risks aerosolization. Cover the spill with an inert absorbent material such as vermiculite[7]. If it is a liquid spill, absorb immediately with vermiculite or chemical spill pads.

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a closed, leak-proof container[7].

  • Decontamination: Wash the spill area with a solvent in which the compound is highly soluble (e.g., Ethanol)[6], followed by a thorough wash with laboratory-grade detergent and water. Dispose of all wash materials as solid hazardous waste.

Disposal Workflow Visualization

IsoIsariinB_Disposal Start Iso-isariin B Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Liquid Liquid Waste (Solvent Solutions) Type->Liquid Spill Accidental Spill Type->Spill SolidCollect Double-bag in Biohazard/Tox Waste Solid->SolidCollect LiquidCollect Collect in Compatible Solvent Container Liquid->LiquidCollect SpillClean Absorb with Vermiculite & Decontaminate Spill->SpillClean Incineration High-Temperature Incineration (RCRA) SolidCollect->Incineration LiquidCollect->Incineration SpillClean->Incineration

Decision workflow for the safe containment and disposal of Iso-isariin B laboratory waste.

Sources

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